Product packaging for N-cyclopropyl-3-nitropyridin-2-amine(Cat. No.:CAS No. 290313-20-1)

N-cyclopropyl-3-nitropyridin-2-amine

Cat. No.: B1349771
CAS No.: 290313-20-1
M. Wt: 179.18 g/mol
InChI Key: MPSNZVZFQHGGDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

N-cyclopropyl-3-nitropyridin-2-amine is a useful research compound. Its molecular formula is C8H9N3O2 and its molecular weight is 179.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H9N3O2 B1349771 N-cyclopropyl-3-nitropyridin-2-amine CAS No. 290313-20-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-cyclopropyl-3-nitropyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3O2/c12-11(13)7-2-1-5-9-8(7)10-6-3-4-6/h1-2,5-6H,3-4H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPSNZVZFQHGGDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC2=C(C=CC=N2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00369442
Record name N-cyclopropyl-3-nitropyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00369442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

290313-20-1
Record name N-Cyclopropyl-3-nitro-2-pyridinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=290313-20-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-cyclopropyl-3-nitropyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00369442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of N-cyclopropyl-3-nitropyridin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of the novel compound N-cyclopropyl-3-nitropyridin-2-amine. This document details a plausible and robust synthetic methodology, outlines key characterization techniques, and presents predicted analytical data. The information herein is intended to serve as a valuable resource for researchers in medicinal chemistry, drug discovery, and organic synthesis who are interested in the preparation and evaluation of new pyridine-based chemical entities.

Introduction

This compound is a substituted pyridine derivative of interest in medicinal chemistry due to the prevalence of the cyclopropylamine and nitropyridine motifs in bioactive molecules. The cyclopropyl group is a known bioisostere for various functional groups and can favorably impact metabolic stability and potency. The 3-nitropyridine scaffold is a versatile precursor for further chemical modifications, including the reduction of the nitro group to an amine, which opens avenues for the synthesis of a diverse library of compounds. This guide provides a detailed protocol for the synthesis of this target molecule and a thorough description of its analytical characterization.

Synthesis of this compound

The synthesis of this compound can be achieved via a nucleophilic aromatic substitution (SNAr) reaction. This approach involves the reaction of a suitable 2-halopyridine with cyclopropylamine. The electron-withdrawing nitro group at the 3-position activates the pyridine ring towards nucleophilic attack, facilitating the displacement of the halide at the 2-position. 2-Chloro-3-nitropyridine is a common and commercially available starting material for this type of transformation.

Proposed Synthetic Scheme

G cluster_0 Synthesis of this compound 2-Chloro-3-nitropyridine reaction_arrow -> 2-Chloro-3-nitropyridine->reaction_arrow + Cyclopropylamine Cyclopropylamine This compound reaction_arrow->this compound G Start Start Reaction_Setup Dissolve 2-chloro-3-nitropyridine and base in anhydrous solvent Start->Reaction_Setup Addition Add cyclopropylamine Reaction_Setup->Addition Reaction Heat to reflux and monitor by TLC Addition->Reaction Workup Cool, remove solvent, and perform aqueous workup Reaction->Workup Purification Purify by column chromatography Workup->Purification Characterization Characterize the final product Purification->Characterization End End Characterization->End

An In-Depth Technical Guide to N-cyclopropyl-3-nitropyridin-2-amine (CAS 290313-20-1): A Key Building Block for Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-cyclopropyl-3-nitropyridin-2-amine, identified by CAS number 290313-20-1, is a pivotal chemical intermediate in the rapidly evolving field of targeted protein degradation. Its unique structural features make it a valuable building block in the synthesis of Proteolysis Targeting Chimeras (PROTACs), a novel class of therapeutic agents designed to selectively eliminate disease-causing proteins. This technical guide provides a comprehensive overview of the known properties, synthesis, and potential applications of this compound, with a focus on its role in the development of next-generation therapeutics.

Core Properties

This compound is a stable, solid compound at room temperature. Its key physicochemical properties are summarized in the table below.

PropertyValueSource
CAS Number 290313-20-1[1]
Molecular Formula C₈H₉N₃O₂[1]
Molecular Weight 179.18 g/mol [2]
Appearance SolidGeneral chemical catalogs
Purity Typically ≥98%[1]
Storage Room temperature, in a dark, dry, and well-ventilated area.[3] For long-term stability, refrigeration at 2-8°C is advisable.General chemical catalogs
Solubility Limited solubility in water; soluble in common organic solvents such as ethanol and dichloromethane.Inferred from similar compounds

Synthesis and Purification

Experimental Protocol: Synthesis

Reaction: Nucleophilic aromatic substitution of 2-chloro-3-nitropyridine with cyclopropylamine.

Materials:

  • 2-chloro-3-nitropyridine

  • Cyclopropylamine

  • Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran)

  • Base (e.g., Triethylamine, Diisopropylethylamine)

  • Inert gas (e.g., Nitrogen, Argon)

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve 2-chloro-3-nitropyridine in the chosen anhydrous solvent.

  • Add the base to the solution.

  • Slowly add cyclopropylamine to the reaction mixture at room temperature.

  • The reaction mixture is then stirred at room temperature or gently heated to drive the reaction to completion. Reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The crude product can be isolated by removing the solvent under reduced pressure. The resulting residue is then taken up in an organic solvent and washed with water or a mild aqueous acid to remove any remaining base and salts.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude this compound.

Experimental Protocol: Purification

Purification of the crude product is typically achieved through recrystallization or column chromatography.

Recrystallization:

  • Dissolve the crude product in a minimal amount of a hot solvent in which the compound has high solubility (e.g., ethanol, ethyl acetate).

  • If colored impurities are present, a small amount of activated carbon can be added, and the solution briefly heated before hot filtration.

  • Allow the solution to cool slowly to room temperature, and then further cool in an ice bath to induce crystallization.

  • The purified crystals are collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.

Column Chromatography:

  • A silica gel column is prepared using a suitable solvent system (e.g., a gradient of ethyl acetate in petroleum ether).

  • The crude product is dissolved in a minimal amount of the eluent and loaded onto the column.

  • The column is eluted with the solvent system, and fractions are collected.

  • Fractions containing the pure product, as determined by TLC, are combined, and the solvent is removed under reduced pressure to yield the purified this compound.[7]

Analytical Characterization

The identity and purity of this compound are confirmed using standard analytical techniques.

TechniqueExpected Observations
¹H NMR Signals corresponding to the protons on the pyridine ring, the cyclopropyl group, and the amine proton.
¹³C NMR Resonances for the carbon atoms of the pyridine and cyclopropyl moieties.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of the compound.
Infrared (IR) Spectroscopy Characteristic absorption bands for N-H stretching, C-H stretching (aromatic and aliphatic), and the nitro group (N-O stretching).
HPLC A single major peak indicating the purity of the compound. The method typically involves a C18 column with a mobile phase consisting of a mixture of acetonitrile and water, with UV detection.[8][9][10]

Application in Targeted Protein Degradation

This compound is a key building block in the synthesis of PROTACs.[11][12][13] PROTACs are heterobifunctional molecules that simultaneously bind to a target protein of interest (POI) and an E3 ubiquitin ligase, thereby inducing the ubiquitination and subsequent degradation of the POI by the proteasome.[14][15][16]

The this compound moiety can be incorporated into the linker region of a PROTAC or serve as a precursor to a ligand that binds to an E3 ligase or the target protein. The nitro group can be readily reduced to an amine, which can then be further functionalized to attach a linker or a protein-binding ligand.

Logical Workflow for PROTAC Synthesis

The following diagram illustrates the general workflow for the synthesis of a PROTAC utilizing this compound as a building block.

PROTAC_Synthesis_Workflow cluster_start Starting Materials cluster_synthesis Synthetic Steps cluster_product Final Product Start_Material_1 N-cyclopropyl-3- nitropyridin-2-amine Step1 Reduction of Nitro Group Start_Material_1->Step1 Start_Material_2 Linker Precursor Step2 Linker Attachment Start_Material_2->Step2 Start_Material_3 POI Ligand Step3 Coupling to POI Ligand Start_Material_3->Step3 Start_Material_4 E3 Ligase Ligand Step4 Coupling to E3 Ligase Ligand Start_Material_4->Step4 Step1->Step2 Step2->Step3 Step3->Step4 Final_PROTAC PROTAC Molecule Step4->Final_PROTAC

PROTAC Synthesis Workflow
Signaling Pathway: PROTAC-Mediated Protein Degradation

The following diagram illustrates the mechanism of action of a PROTAC molecule in inducing the degradation of a target protein.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitinated_POI Ubiquitinated POI Ternary_Complex->Ubiquitinated_POI Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome 26S Proteasome Ubiquitinated_POI->Proteasome Recognition & Degradation Proteasome->PROTAC Recycling Degraded_POI Degraded Protein (Amino Acids) Proteasome->Degraded_POI

PROTAC Mechanism of Action

Safety and Handling

This compound should be handled in a well-ventilated area by trained personnel wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately with plenty of water. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

This compound is a versatile and valuable building block for the synthesis of PROTACs and other biologically active molecules. Its straightforward synthesis and potential for functionalization make it an attractive starting material for researchers in drug discovery and chemical biology. As the field of targeted protein degradation continues to expand, the importance of key intermediates like this compound is set to grow, paving the way for the development of innovative therapies for a wide range of diseases.

References

Spectroscopic Profile of N-cyclopropyl-3-nitropyridin-2-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic characteristics of N-cyclopropyl-3-nitropyridin-2-amine (CAS No. 290313-20-1). Due to the limited availability of published experimental spectra for this specific compound in public databases, this document presents a detailed prediction of its Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) data. These predictions are derived from the analysis of structurally related compounds and established principles of spectroscopic interpretation. This guide also includes detailed experimental protocols for acquiring such data.

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for this compound.

Table 1: Predicted ¹H NMR Spectroscopic Data
Chemical Shift (δ, ppm)MultiplicityNumber of ProtonsAssignmentPredicted Coupling Constants (J, Hz)
~8.4 - 8.6dd1HH-6 (Pyridine)J = ~4.5, ~1.5 Hz
~8.2 - 8.4dd1HH-4 (Pyridine)J = ~8.0, ~1.5 Hz
~6.7 - 6.9dd1HH-5 (Pyridine)J = ~8.0, ~4.5 Hz
~3.0 - 3.2m1HCH (Cyclopropyl)-
~0.8 - 1.0m2HCH₂ (Cyclopropyl)-
~0.6 - 0.8m2HCH₂ (Cyclopropyl)-
~7.5 - 8.5br s1HNH-

Note: Predicted values are based on the analysis of similar 2-amino-3-nitropyridine structures and cyclopropyl moieties. The broad singlet for the NH proton may exchange with D₂O.

Table 2: Predicted ¹³C NMR Spectroscopic Data
Chemical Shift (δ, ppm)Assignment
~158 - 162C-2 (Pyridine, C-NH)
~150 - 154C-6 (Pyridine)
~135 - 139C-4 (Pyridine)
~130 - 134C-3 (Pyridine, C-NO₂)
~115 - 119C-5 (Pyridine)
~28 - 32CH (Cyclopropyl)
~6 - 10CH₂ (Cyclopropyl)

Note: These are estimated chemical shifts and can be influenced by solvent and concentration.

Table 3: Predicted Mass Spectrometry Data (Electron Ionization - EI)
m/zPredicted FragmentRelative Intensity
179[M]⁺Moderate
162[M - OH]⁺Low
151[M - NO]⁺ or [M - C₂H₄]⁺Moderate
133[M - NO₂]⁺High
105[C₅H₃N₂O]⁺Moderate
78[C₅H₄N]⁺High

Note: The molecular ion at m/z 179 is expected. Fragmentation patterns are likely to involve the loss of the nitro group (NO₂) and fragments from the pyridine and cyclopropyl rings.

Table 4: Predicted FT-IR Spectroscopic Data
Wavenumber (cm⁻¹)Vibration TypeFunctional GroupIntensity
~3350 - 3450N-H StretchSecondary AmineMedium
~3000 - 3100C-H StretchAromatic (Pyridine) & CyclopropylMedium-Weak
~2850 - 2960C-H StretchCyclopropylMedium-Weak
~1600 - 1620C=C StretchAromatic (Pyridine)Strong
~1570 - 1590N-H BendSecondary AmineMedium
~1510 - 1550N-O Asymmetric StretchNitro GroupStrong
~1330 - 1370N-O Symmetric StretchNitro GroupStrong
~1250 - 1350C-N StretchAromatic AmineStrong
~800 - 850C-H Out-of-plane BendAromatic (Pyridine)Medium

Note: The presence of a strong N-H stretch and two strong bands for the nitro group are expected to be key features of the IR spectrum.

Experimental Protocols

The following are detailed methodologies for the key experiments required to obtain the spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation:

    • Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • Transfer the solution to a 5 mm NMR tube.

    • Ensure the sample is fully dissolved to avoid signal broadening.

  • ¹H NMR Acquisition:

    • Instrument: A 400 MHz or higher field NMR spectrometer.

    • Experiment: Standard proton NMR experiment.

    • Parameters:

      • Pulse Program: A standard 90° pulse sequence.

      • Spectral Width: -2 to 12 ppm.

      • Acquisition Time: 2-4 seconds.

      • Relaxation Delay: 1-5 seconds.

      • Number of Scans: 16-64, depending on sample concentration.

    • Processing: Apply Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

  • ¹³C NMR Acquisition:

    • Instrument: A 100 MHz or higher field NMR spectrometer (corresponding to a 400 MHz proton frequency).

    • Experiment: Proton-decoupled carbon NMR experiment.

    • Parameters:

      • Pulse Program: A standard 90° pulse sequence with broadband proton decoupling.

      • Spectral Width: 0 to 180 ppm.

      • Acquisition Time: 1-2 seconds.

      • Relaxation Delay: 2-5 seconds.

      • Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.

    • Processing: Apply Fourier transformation with an exponential window function, phase correction, and baseline correction. Reference the spectrum to the solvent peak.

Mass Spectrometry (MS)
  • Sample Preparation:

    • For Electron Ionization (EI), a solid probe or direct insertion probe can be used. A small amount of the solid sample is placed in a capillary tube.

    • For Electrospray Ionization (ESI), dissolve a small amount of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation and Analysis (EI-MS):

    • Instrument: A mass spectrometer equipped with an electron ionization source.

    • Ionization Energy: 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

    • Inlet System: Direct insertion probe. The probe temperature should be gradually increased to volatilize the sample.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation (KBr Pellet Method):

    • Grind 1-2 mg of this compound with approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Place the mixture into a pellet-forming die.

    • Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.

  • Spectral Acquisition:

    • Instrument: A Fourier-Transform Infrared Spectrometer.

    • Mode: Transmission.

    • Parameters:

      • Spectral Range: 4000-400 cm⁻¹.

      • Resolution: 4 cm⁻¹.

      • Number of Scans: 16-32.

    • Procedure:

      • Acquire a background spectrum of the empty sample compartment.

      • Place the KBr pellet in the sample holder and acquire the sample spectrum.

      • The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Visualizations

The following diagrams illustrate the logical workflow for the spectroscopic analysis and the expected structural correlations.

Spectroscopic_Analysis_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample Sample NMR NMR ¹H NMR ¹³C NMR Sample->NMR:f0 Dissolution in solvent MS MS EI-MS Sample->MS:f0 Ionization IR IR FT-IR Sample->IR:f0 KBr Pellet Structure Structure Elucidation NMR->Structure MS->Structure IR->Structure Functional_Group_Correlation cluster_groups Functional Groups cluster_spectra Spectroscopic Signatures Molecule This compound Pyridine Pyridine Ring Molecule->Pyridine Nitro Nitro Group Molecule->Nitro Amine Secondary Amine Molecule->Amine Cyclopropyl Cyclopropyl Group Molecule->Cyclopropyl NMR_Aromatic Aromatic ¹H & ¹³C signals Pyridine->NMR_Aromatic IR_NO2 Strong IR bands (~1530 & ~1350 cm⁻¹) Nitro->IR_NO2 IR_NH IR N-H stretch (~3400 cm⁻¹) Amine->IR_NH NMR_Aliphatic Aliphatic ¹H & ¹³C signals Cyclopropyl->NMR_Aliphatic

An In-depth Technical Guide to the Solubility and Stability of N-cyclopropyl-3-nitropyridin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available experimental data on the solubility and stability of N-cyclopropyl-3-nitropyridin-2-amine is limited. This guide provides a framework of general methodologies and illustrative data tables for researchers, scientists, and drug development professionals to conduct and document such studies.

Introduction

In the landscape of drug discovery and development, a thorough understanding of a compound's physicochemical properties is paramount. Among these, solubility and stability are critical determinants of a drug candidate's potential for successful formulation, bioavailability, and shelf-life. This technical guide focuses on this compound, a molecule of interest within medicinal chemistry, and outlines the essential studies required to characterize its solubility and stability profiles. While specific experimental data for this compound is not widely published, this document serves as a comprehensive protocol and template for such investigations.

This compound possesses a chemical structure that includes a nitropyridine ring and a cyclopropylamine moiety. The nitropyridine core can influence properties such as pKa and susceptibility to photolytic degradation, while cyclopropylamines, in some contexts, have been observed to be liable to hydrolytic degradation, particularly at elevated pH.[1] A systematic evaluation of these characteristics is therefore essential.

Data Presentation: Illustrative Templates

Quantitative data from solubility and stability studies should be organized systematically for clarity and comparative analysis. The following tables are presented as templates for recording experimental findings.

Table 1: Solubility of this compound in Various Solvents

Solvent SystemTemperature (°C)Solubility (mg/mL)Solubility (µM)Method
0.1 N HCl (pH 1.2)25DataDataShake-Flask
0.1 N HCl (pH 1.2)37DataDataShake-Flask
Phosphate Buffer (pH 6.8)25DataDataShake-Flask
Phosphate Buffer (pH 6.8)37DataDataShake-Flask
Water25DataDataShake-Flask
Water37DataDataShake-Flask
Ethanol25DataDataShake-Flask
Propylene Glycol25DataDataShake-Flask

Table 2: Stability of this compound under Forced Degradation Conditions

Stress ConditionTime (hours)Initial Purity (%)Purity after Stress (%)Degradation (%)No. of Degradants
0.1 N HCl, 60°C24>98%DataDataData
0.1 N HCl, 60°C72>98%DataDataData
0.1 N NaOH, 60°C24>98%DataDataData
0.1 N NaOH, 60°C72>98%DataDataData
3% H₂O₂, RT24>98%DataDataData
3% H₂O₂, RT72>98%DataDataData
Photostability (ICH Q1B)24>98%DataDataData
Thermal (80°C, dry)72>98%DataDataData

Experimental Protocols

Detailed and reproducible experimental protocols are the foundation of reliable solubility and stability data.

1. Thermodynamic Solubility Determination (Shake-Flask Method)

This method is considered the gold standard for determining thermodynamic solubility.

  • Objective: To determine the equilibrium solubility of this compound in various aqueous and organic solvents.

  • Materials:

    • This compound (purity >98%)[2]

    • Selected solvents (e.g., 0.1 N HCl, phosphate buffer pH 6.8, water, ethanol)

    • Scintillation vials

    • Orbital shaker with temperature control

    • Centrifuge

    • HPLC system with a suitable column and detector

  • Procedure:

    • Add an excess amount of this compound to a scintillation vial. The excess solid should be visually apparent.

    • Add a known volume of the selected solvent to the vial.

    • Seal the vials and place them on an orbital shaker set to the desired temperature (e.g., 25°C or 37°C).

    • Agitate the samples for a sufficient time to reach equilibrium (typically 24-48 hours). A preliminary time-to-equilibrium study is recommended.

    • After equilibration, visually inspect the vials to ensure an excess of solid remains.

    • Centrifuge the samples at a high speed to pellet the undissolved solid.

    • Carefully withdraw an aliquot of the supernatant and dilute it with a suitable mobile phase.

    • Analyze the concentration of the dissolved compound in the diluted supernatant by a validated HPLC method.

    • Calculate the solubility in mg/mL and µM.

G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_analysis Analysis prep1 Add excess compound to vial prep2 Add known volume of solvent prep1->prep2 equil1 Seal and shake at controlled temperature prep2->equil1 equil2 Monitor for 24-48 hours equil1->equil2 analysis1 Centrifuge to pellet solid equil2->analysis1 analysis2 Collect and dilute supernatant analysis1->analysis2 analysis3 Analyze concentration by HPLC analysis2->analysis3 result result analysis3->result Calculate Solubility

Caption: Thermodynamic Solubility Workflow.

2. Forced Degradation (Stress Testing) Study

Forced degradation studies are essential for identifying potential degradation pathways and developing stability-indicating analytical methods.

  • Objective: To investigate the intrinsic stability of this compound under various stress conditions.

  • Materials:

    • This compound

    • 0.1 N HCl, 0.1 N NaOH, 3% Hydrogen Peroxide

    • HPLC-grade solvents for sample preparation

    • Temperature-controlled ovens/baths

    • Photostability chamber (ICH Q1B compliant)

    • HPLC-UV/MS system

  • Procedure:

    • Prepare stock solutions of this compound in a suitable solvent.

    • Acidic Hydrolysis: Mix the stock solution with 0.1 N HCl and incubate at an elevated temperature (e.g., 60°C).

    • Basic Hydrolysis: Mix the stock solution with 0.1 N NaOH and incubate at an elevated temperature (e.g., 60°C).

    • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature.

    • Thermal Degradation: Store the solid compound in an oven at a high temperature (e.g., 80°C).

    • Photostability: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

    • At specified time points (e.g., 24, 48, 72 hours), withdraw samples. For acidic and basic samples, neutralize before analysis.

    • Analyze all samples by a stability-indicating HPLC method, preferably with mass spectrometric detection to identify degradants.

    • Calculate the percentage of degradation and characterize the degradation products.

G cluster_stress Apply Stress Conditions cluster_analysis Analysis start Prepare Compound Stock Solution acid Acidic (HCl) start->acid base Basic (NaOH) start->base oxidative Oxidative (H₂O₂) start->oxidative thermal Thermal start->thermal photo Photolytic start->photo sample Sample at Time Points acid->sample base->sample oxidative->sample thermal->sample photo->sample analyze Analyze by HPLC-UV/MS sample->analyze characterize Characterize Degradants analyze->characterize result result characterize->result Assess Stability

Caption: Forced Degradation Study Workflow.

Potential Degradation Pathways

Based on the chemical structure of this compound, several degradation pathways can be hypothesized. The nitro group can be susceptible to reduction under certain conditions. The amine linkage could be subject to hydrolysis, and the cyclopropyl group, while generally stable, can undergo ring-opening reactions under harsh acidic conditions. As noted in studies of other cyclopropylamine-containing molecules, hydrolysis under high pH is a potential degradation route.[1]

G cluster_pathways Potential Degradation Pathways parent This compound hydrolysis Hydrolysis of Amine parent->hydrolysis H₂O / H⁺ or OH⁻ reduction Reduction of Nitro Group parent->reduction Reducing Agent ring_opening Acid-catalyzed Ring Opening parent->ring_opening Strong Acid

Caption: Potential Degradation Pathways.

Conclusion and Recommendations

A comprehensive understanding of the solubility and stability of this compound is critical for its advancement as a potential drug candidate. The protocols and data management templates provided in this guide offer a structured approach to these essential studies. It is recommended that initial screenings for both solubility and stability are conducted early in the development process. Any identified liabilities, such as poor solubility or instability under specific pH conditions, can then be addressed through formulation strategies or chemical modification. The use of a stability-indicating analytical method is crucial for accurately quantifying the parent compound and its degradation products.

References

"N-cyclopropyl-3-nitropyridin-2-amine" literature review and discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-cyclopropyl-3-nitropyridin-2-amine is a heterocyclic organic compound that serves as a valuable building block in medicinal chemistry and drug discovery. Its structure, incorporating a pyridine ring, a nitro group, and a cyclopropylamine moiety, offers multiple points for chemical modification, making it an attractive intermediate for the synthesis of more complex molecules with potential therapeutic applications. The cyclopropyl group is a well-regarded feature in drug design, often introduced to enhance metabolic stability, binding affinity, and potency. The nitro-substituted pyridine core provides a versatile scaffold for constructing a diverse range of derivatives. This technical guide provides a comprehensive overview of the literature concerning this compound, focusing on its synthesis, key reactions, and potential applications.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. This data is essential for its handling, characterization, and use in synthetic protocols.

PropertyValueSource
CAS Number 290313-20-1[1][2]
Molecular Formula C₈H₉N₃O₂[1][2]
Molecular Weight 179.18 g/mol
Purity (Typical) >98%[2]
Appearance Not specified in available literature
Storage Condition Room temperature

Discovery and Synthesis

The "discovery" of this compound in the scientific literature is primarily associated with its synthesis as a chemical intermediate rather than its identification as a biologically active compound itself. Its preparation is a straightforward example of nucleophilic aromatic substitution (SNAr), a fundamental reaction in heterocyclic chemistry.

The most direct and widely recognized method for its synthesis is the reaction of 2-chloro-3-nitropyridine with cyclopropylamine. In this reaction, the electron-withdrawing nitro group at the 3-position activates the chlorine atom at the 2-position of the pyridine ring, making it susceptible to displacement by a nucleophile, in this case, the nitrogen atom of cyclopropylamine.

Experimental Workflow

The general workflow for the synthesis of this compound is depicted below. This process involves the reaction of the starting materials in a suitable solvent, followed by workup and purification to isolate the final product.

experimental_workflow reagents 2-Chloro-3-nitropyridine + Cyclopropylamine reaction Reaction in Solvent (e.g., Ethanol, Acetonitrile) with Base (e.g., Triethylamine) reagents->reaction 1. Mix workup Aqueous Workup (e.g., Extraction) reaction->workup 2. Quench & Extract purification Purification (e.g., Column Chromatography) workup->purification 3. Isolate Crude product This compound purification->product 4. Purify

A generalized workflow for the synthesis of this compound.
Reaction Mechanism

The synthesis proceeds via a classic SNAr mechanism. The nucleophilic cyclopropylamine attacks the electron-deficient carbon atom bonded to the chlorine. This forms a negatively charged intermediate known as a Meisenheimer complex, which is stabilized by the resonance delocalization of the negative charge onto the nitro group. The subsequent loss of the chloride ion restores the aromaticity of the pyridine ring, yielding the final product.

reaction_mechanism start 2-Chloro-3-nitropyridine + Cyclopropylamine intermediate Meisenheimer Complex (Stabilized Intermediate) start->intermediate Nucleophilic Attack end This compound + HCl intermediate->end Chloride Elimination derivatization_pathways start This compound reduction Reduction of Nitro Group (e.g., H₂, Pd/C or SnCl₂) start->reduction diamino N²-cyclopropylpyridine-2,3-diamine reduction->diamino acylation Acylation / Sulfonylation diamino->acylation heterocycle Heterocycle Formation diamino->heterocycle final_products Biologically Active Target Molecules acylation->final_products heterocycle->final_products

References

The Enigmatic Core: A Technical Guide to N-cyclopropyl-3-nitropyridin-2-amine as a Putative Protein Degrader Building Block

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document serves as an in-depth technical guide on the potential application of "N-cyclopropyl-3-nitropyridin-2-amine" as a building block in the field of targeted protein degradation (TPD). Despite being commercially available as a "Protein Degrader Building Block"[1], a comprehensive review of publicly accessible scientific literature and technical datasheets did not yield specific experimental data validating its E3 ligase target, binding affinities, or the degradation performance of any resulting Proteolysis Targeting Chimeras (PROTACs). Therefore, this guide is constructed based on the established principles of PROTAC design and evaluation, presenting a hypothetical yet scientifically grounded framework for its use.

Introduction to Targeted Protein Degradation and PROTACs

Targeted protein degradation has emerged as a revolutionary therapeutic modality that utilizes the cell's own protein disposal machinery, the ubiquitin-proteasome system (UPS), to eliminate disease-causing proteins. Unlike traditional inhibitors that only block a protein's function, TPD agents lead to the physical removal of the target protein.

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules at the forefront of TPD. They consist of two distinct ligands connected by a chemical linker: one binds to the protein of interest (POI), and the other recruits an E3 ubiquitin ligase. This induced proximity results in the formation of a ternary complex, leading to the ubiquitination of the POI, which is then recognized and degraded by the 26S proteasome.

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation PROTAC PROTAC POI Protein of Interest (POI) PROTAC->POI Binds E3 E3 Ubiquitin Ligase PROTAC->E3 Binds Ub Ubiquitin E3_bound E3 Ligase Ub->E3_bound Proteasome 26S Proteasome Peptides Degraded Peptides Proteasome->Peptides Degradation POI_bound POI POI_bound->Proteasome Recognition PROTAC_bound PROTAC POI_bound->PROTAC_bound PROTAC_bound->E3_bound E3_bound->POI_bound Ubiquitination

Figure 1: General mechanism of PROTAC-mediated protein degradation.

This compound: A Hypothetical E3 Ligase Ligand

This compound is a small molecule with the chemical formula C₈H₉N₃O₂ and a molecular weight of 179.18 g/mol . Its structure features a nitropyridine core with a cyclopropylamine substituent. While its intended E3 ligase target is not documented, aminopyridine scaffolds are present in ligands for various E3 ligases. The exploration of novel E3 ligase ligands is a key area of research in TPD to expand the scope of degradable proteins and overcome potential resistance mechanisms.

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 290313-20-1
Molecular Formula C₈H₉N₃O₂
Molecular Weight 179.18 g/mol
Appearance (Not specified)
Purity >98% (typical)
Storage Room temperature, sealed in dry, dark place

Experimental Protocols: Synthesizing and Evaluating a PROTAC

This section outlines a generalized workflow for synthesizing a PROTAC using an amine-functionalized building block like this compound and subsequently evaluating its biological activity.

Synthetic_Workflow cluster_synthesis PROTAC Synthesis Start N-cyclopropyl-3- nitropyridin-2-amine (E3 Ligand Precursor) Step1 Step 1: Amide Coupling (E3 Ligand + Linker) Start->Step1 Linker Bifunctional Linker (e.g., with COOH) Linker->Step1 POI_Ligand POI Ligand (with reactive handle) Step2 Step 2: Amide Coupling (Intermediate + POI Ligand) POI_Ligand->Step2 Intermediate E3 Ligand-Linker Conjugate Step1->Intermediate Intermediate->Step2 Purification Purification (e.g., HPLC) Step2->Purification Final_PROTAC Final PROTAC Molecule Purification->Final_PROTAC

Figure 2: General workflow for PROTAC synthesis using an amine building block.
General Protocol for PROTAC Synthesis via Amide Coupling

This protocol describes a common method for synthesizing a PROTAC by coupling an amine-containing E3 ligase building block with a carboxylic acid-functionalized linker, followed by coupling to a POI ligand.

Materials:

  • This compound

  • Linker with a carboxylic acid and another protected reactive group (e.g., Boc-protected amine)

  • POI ligand with a carboxylic acid handle

  • Coupling agents (e.g., HATU, HOBt)

  • Base (e.g., DIPEA)

  • Anhydrous DMF

  • TFA (for Boc deprotection)

  • Solvents for workup and purification (e.g., ethyl acetate, DCM, acetonitrile, water)

Procedure:

  • Linker Coupling: To a solution of this compound (1.0 eq) and the carboxylic acid-functionalized linker (1.1 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (2.0 eq). Stir the reaction at room temperature for 4-16 hours, monitoring by LC-MS. Upon completion, perform an aqueous workup and purify the E3 ligand-linker conjugate by column chromatography.

  • Deprotection (if necessary): If the linker contains a protecting group (e.g., Boc), dissolve the purified conjugate in DCM and add TFA. Stir at room temperature for 1-2 hours until deprotection is complete. Remove the solvent and TFA under reduced pressure.

  • POI Ligand Coupling: To a solution of the deprotected E3 ligand-linker amine and the POI ligand with a carboxylic acid (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (2.0 eq). Stir at room temperature for 4-16 hours.

  • Purification: Purify the final PROTAC molecule by preparative reverse-phase HPLC to >95% purity. Characterize the final product by LC-MS and NMR.

Biological Evaluation of the Hypothetical PROTAC

Once synthesized, the PROTAC's biological activity must be thoroughly characterized.

Biological_Evaluation_Workflow cluster_eval Biological Evaluation Ternary Ternary Complex Formation Assay (e.g., TR-FRET, AlphaLISA) Ubiquitination In Vitro Ubiquitination Assay Ternary->Ubiquitination Degradation Cellular Degradation Assay (Western Blot) Ubiquitination->Degradation Data_Analysis Data Analysis: DC50 & Dmax Determination Degradation->Data_Analysis SAR Structure-Activity Relationship (SAR) Data_Analysis->SAR

Figure 3: Workflow for the biological evaluation of a PROTAC.
Ternary Complex Formation Assays

These assays are crucial to confirm that the PROTAC can induce the proximity between the POI and the E3 ligase.

Protocol: TR-FRET Assay

  • Reagents: Terbium-labeled anti-tag antibody (e.g., anti-His), fluorescently-labeled anti-tag antibody (e.g., anti-FLAG-AF488), His-tagged E3 ligase, FLAG-tagged POI, and the synthesized PROTAC.

  • Procedure: In a microplate, incubate the tagged proteins with the antibodies and varying concentrations of the PROTAC.

  • Detection: After incubation, read the plate on a TR-FRET enabled reader, measuring emissions at two wavelengths.

  • Analysis: Calculate the TR-FRET ratio. A bell-shaped curve is typically observed, indicating the formation and subsequent disruption (hook effect) of the ternary complex at high PROTAC concentrations.

In Vitro Ubiquitination Assay

This assay directly demonstrates that the PROTAC-induced ternary complex is functional and leads to the ubiquitination of the POI.

Protocol: Western Blot-Based Ubiquitination Assay

  • Reaction Mix: In a tube, combine recombinant E1 activating enzyme, E2 conjugating enzyme, the target E3 ligase, the POI, ubiquitin, ATP, and the PROTAC at various concentrations.

  • Incubation: Incubate the reaction at 37°C for 1-2 hours.

  • Quenching: Stop the reaction by adding SDS-PAGE loading buffer and boiling.

  • Detection: Run the samples on an SDS-PAGE gel and perform a Western blot using an antibody against the POI. A ladder of higher molecular weight bands corresponding to poly-ubiquitinated POI should be visible in the presence of a functional PROTAC.

Cellular Degradation Assays

The ultimate test of a PROTAC is its ability to induce the degradation of the target protein in a cellular context.

Protocol: Western Blot for DC50 and Dmax Determination

  • Cell Treatment: Plate cells and allow them to adhere. Treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) for a set period (e.g., 18-24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: Harvest the cells, wash with PBS, and lyse with RIPA buffer containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

  • Western Blot: Perform SDS-PAGE and Western blotting using a primary antibody against the POI and a loading control (e.g., GAPDH, β-actin).

  • Data Analysis: Quantify the band intensities using densitometry. Normalize the POI signal to the loading control. Calculate the percentage of protein remaining relative to the vehicle control. Plot the percentage of remaining protein against the log of the PROTAC concentration and fit the data to a four-parameter logistic curve to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values.[2]

Data Presentation

Quantitative data from the above assays are crucial for understanding the structure-activity relationship (SAR) and for optimizing the PROTAC design.

Table 2: Hypothetical Performance Data for a PROTAC Derived from this compound

AssayParameterValue
Ternary Complex Formation TR-FRET EC50(e.g., 50 nM)
Cellular Degradation DC50 (Cell Line A)(e.g., 25 nM)
Dmax (Cell Line A)(e.g., >90%)
DC50 (Cell Line B)(e.g., 40 nM)
Dmax (Cell Line B)(e.g., >85%)

Conclusion

While "this compound" is positioned as a building block for targeted protein degradation, its specific utility and performance characteristics remain to be publicly documented. This guide provides a comprehensive, albeit generalized, framework for researchers and drug developers to approach the synthesis and evaluation of PROTACs using such a novel amine-based building block. The detailed protocols and workflows outlined herein represent the standard methodologies in the field, enabling the systematic investigation required to translate a chemical building block into a potent and selective protein degrader. Further research is imperative to elucidate the specific E3 ligase target of this compound and to validate its potential in the exciting and rapidly advancing field of targeted protein degradation.

References

An In-depth Technical Guide on the Structural Elucidation and Conformation of N-cyclopropyl-3-nitropyridin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the structural elucidation and conformational analysis of N-cyclopropyl-3-nitropyridin-2-amine. Due to the limited availability of dedicated research on this specific molecule, this document synthesizes available experimental data with theoretical analysis and comparisons to analogous compounds to present a comprehensive understanding of its chemical structure and spatial arrangement.

Molecular Identity

This compound is a substituted pyridine derivative. Its fundamental properties are summarized below.

PropertyValueSource
CAS Number 290313-20-1[1]
Molecular Formula C₈H₉N₃O₂[1]
Molecular Weight 179.18 g/mol [1]
General Appearance Yellow crystalline solid[2]

Structural Elucidation

The structural determination of this compound relies on spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR), and is further supported by comparative analysis with structurally related compounds that have been characterized through X-ray crystallography and computational methods.

¹H NMR Spectroscopy

The ¹H NMR spectrum is a cornerstone in the structural confirmation of this compound. A representative spectrum is available, and the expected chemical shifts and coupling patterns are detailed in the table below.[3]

Proton AssignmentMultiplicityChemical Shift (ppm, estimated)Coupling Constant (J, Hz, estimated)
H6 (Pyridine) dd8.4 - 8.6~4.5, ~1.5
H4 (Pyridine) dd8.2 - 8.4~8.0, ~1.5
H5 (Pyridine) dd7.0 - 7.2~8.0, ~4.5
CH (Cyclopropyl) m2.8 - 3.0-
CH₂ (Cyclopropyl) m0.8 - 1.0-
CH₂' (Cyclopropyl) m0.6 - 0.8-
NH br s8.8 - 9.2-

Note: The chemical shifts and coupling constants are estimations based on typical values for similar structures and require experimental verification for precise values.

Inferred Molecular Geometry from Analogous Structures

Direct crystallographic data for this compound is not publicly available. However, the crystal structure of the parent compound, 2-amino-3-nitropyridine, has been determined and provides a reliable template for the pyridine ring and the relative orientation of the amino and nitro groups.[4][5] Computational studies using Density Functional Theory (DFT) on 2-amino-3-nitropyridine further corroborate the planar nature of the pyridine ring and the coplanarity of the nitro group, which is stabilized by an intramolecular hydrogen bond between the amino proton and an oxygen of the nitro group.[4][6]

Based on these studies, the bond lengths and angles for the core structure of this compound can be inferred.

ParameterEstimated Value (from 2-amino-3-nitropyridine)
C2-N(amine) bond length ~1.35 Å
C3-N(nitro) bond length ~1.45 Å
N(amine)-C2-C3 angle ~120°
C2-C3-N(nitro) angle ~118°
O-N-O angle (nitro group) ~125°

Conformational Analysis

The conformation of this compound is primarily determined by the orientation of the cyclopropyl group relative to the pyridine ring.

The nitrogen atom of the amino group is sp² hybridized, and rotation around the C2-N(amine) bond is expected to be restricted due to partial double bond character. The key conformational question is the rotation around the N-cyclopropyl bond. Studies on N-cyclopropyl amides suggest that the cyclopropyl group can adopt different orientations.[7]

For this compound, two principal conformations are plausible:

  • Syn-periplanar: The methine proton of the cyclopropyl group is in the same plane as the pyridine ring and points towards the nitro group.

  • Anti-periplanar: The methine proton of the cyclopropyl group is in the same plane as the pyridine ring and points away from the nitro group.

Computational modeling would be required to definitively determine the lowest energy conformation. However, steric hindrance between the cyclopropyl group and the nitro group would likely influence the preferred orientation.

Experimental Protocols

For a comprehensive structural elucidation and conformational analysis of this compound, the following experimental workflow is recommended.

Synthesis

A plausible synthetic route involves the nucleophilic aromatic substitution of a suitable 2-chloro-3-nitropyridine with cyclopropylamine.

Synthesis Reactant1 2-Chloro-3-nitropyridine Reaction + Reactant1->Reaction Reactant2 Cyclopropylamine Reactant2->Reaction Product This compound Solvent Solvent (e.g., DMF) Solvent->Reaction Base Base (e.g., K₂CO₃) Base->Reaction Reaction->Product Heat

Caption: Proposed synthetic pathway for this compound.

Protocol:

  • To a solution of 2-chloro-3-nitropyridine in a suitable solvent such as dimethylformamide (DMF), add cyclopropylamine and a base (e.g., potassium carbonate).

  • Heat the reaction mixture at an elevated temperature (e.g., 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture, and add water to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry under vacuum.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

Full Spectroscopic Characterization

A comprehensive spectroscopic analysis is crucial for unambiguous structure confirmation.

Spectroscopic_Workflow cluster_NMR NMR Spectroscopy cluster_MS Mass Spectrometry cluster_Other Other Techniques cluster_Crystallography Crystallography H1_NMR ¹H NMR C13_NMR ¹³C NMR COSY COSY HSQC HSQC HMBC HMBC HRMS High-Resolution MS FTIR FT-IR UV_Vis UV-Vis XRay Single Crystal X-ray Diffraction Sample Purified this compound Sample->H1_NMR Sample->C13_NMR Sample->COSY Sample->HSQC Sample->HMBC Sample->HRMS Sample->FTIR Sample->UV_Vis Sample->XRay

Caption: Recommended workflow for full spectroscopic and structural characterization.

Protocols:

  • NMR Spectroscopy: Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Acquire ¹H, ¹³C, COSY, HSQC, and HMBC spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Mass Spectrometry: Obtain a high-resolution mass spectrum using electrospray ionization (ESI) to confirm the elemental composition.

  • FT-IR Spectroscopy: Record the infrared spectrum to identify characteristic functional group vibrations (e.g., N-H, NO₂, C=C, C-N).

  • Single Crystal X-ray Diffraction: Grow single crystals of the compound and perform X-ray diffraction analysis to determine the precise solid-state molecular structure and packing.

Molecular Visualization

The following diagram illustrates the chemical structure of this compound with atom numbering.

Caption: Chemical structure of this compound.

Conclusion

The structural elucidation of this compound is well-supported by ¹H NMR spectroscopy and comparative analysis with the known structure of 2-amino-3-nitropyridine. While the fundamental connectivity is established, a definitive conformational analysis and precise geometric parameters await further experimental investigation, particularly single-crystal X-ray diffraction and advanced computational studies. The provided experimental workflows offer a roadmap for researchers seeking to conduct a more exhaustive characterization of this molecule. This guide serves as a valuable resource for professionals in drug development and chemical research by consolidating the current understanding and outlining the path for future detailed studies.

References

An In-depth Technical Guide to the Synthesis of N-cyclopropyl-3-nitropyridin-2-amine Derivatives and Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of N-cyclopropyl-3-nitropyridin-2-amine and its derivatives, compounds of significant interest in medicinal chemistry. The primary synthetic route detailed is the nucleophilic aromatic substitution (SNAr) of 2-chloro-3-nitropyridine with cyclopropylamine. This document outlines the experimental protocols for the synthesis of the core compound and its precursors, presents quantitative data in a structured format, and includes a visualization of a key biological signaling pathway associated with 3-nitropyridine analogs.

Introduction

This compound and its analogs are heterocyclic compounds that have garnered attention in drug discovery. The pyridine ring is a common motif in many pharmaceuticals, and the presence of a nitro group and a cyclopropylamine moiety can impart unique physicochemical and biological properties. Notably, derivatives of 2-aminopyridine are recognized as important pharmacophores.[1] Recent studies have highlighted 3-nitropyridine analogues as a novel class of microtubule-targeting agents, demonstrating potent anti-cancer effects.[2] These compounds have been shown to inhibit tubulin polymerization by binding to the colchicine site, leading to cell cycle arrest in the G2-M phase and subsequent apoptosis.[2] This guide focuses on the chemical synthesis of the parent compound, this compound, providing a foundation for the exploration of its derivatives and their potential therapeutic applications.

Synthesis of this compound

The principal and most direct method for the synthesis of this compound is the nucleophilic aromatic substitution (SNAr) reaction. This involves the reaction of a halo-substituted 3-nitropyridine, typically 2-chloro-3-nitropyridine, with cyclopropylamine. The electron-withdrawing nitro group at the 3-position activates the pyridine ring, making the 2-position susceptible to nucleophilic attack.

Synthesis of the Precursor: 2-Chloro-3-nitropyridine

A common precursor for the target molecule is 2-chloro-3-nitropyridine. Its synthesis can be achieved through a multi-step process starting from 2-pyridone. The process involves nitration, followed by a chlorination/dealkylation step.[3]

Experimental Protocol: Synthesis of 2-Chloro-3-nitropyridine [3]

  • Nitration and N-alkylation: 2-pyridone is subjected to a nitration reaction followed by N-alkylation to protect the amino group, yielding N-alkyl-3-nitro-2-pyridone.

  • Directional Chlorination and Dealkylation: The N-alkyl-3-nitro-2-pyridone is then treated with a suitable chlorinating agent, such as triphosgene, which results in a directional chlorination at the 2-position and subsequent dealkylation to afford 2-chloro-3-nitropyridine. The reaction mixture is heated to around 130 °C. After the reaction is complete, the mixture is processed with an aqueous solution of sodium hydroxide to a weakly alkaline pH, followed by steam distillation to isolate the product.

Final Synthetic Step: Nucleophilic Aromatic Substitution

The final step in the synthesis of this compound involves the reaction of 2-chloro-3-nitropyridine with cyclopropylamine.

Experimental Protocol: Synthesis of this compound

  • Materials:

    • 2-Chloro-3-nitropyridine (1.0 eq)

    • Cyclopropylamine (1.1 - 1.5 eq)

    • Anhydrous solvent (e.g., acetonitrile, DMF, or THF)

    • Inorganic base (e.g., K₂CO₃, Cs₂CO₃) or a non-nucleophilic organic base (e.g., triethylamine, diisopropylethylamine) (1.5 - 2.0 eq)

    • Inert gas atmosphere (e.g., Nitrogen or Argon)

  • Procedure:

    • To a round-bottom flask under an inert atmosphere, add 2-chloro-3-nitropyridine and the chosen anhydrous solvent.

    • Add the base to the solution and stir for 10-15 minutes at room temperature.

    • Add cyclopropylamine dropwise to the stirring solution.

    • The reaction mixture is then stirred at an elevated temperature (e.g., 60-80 °C), depending on the solvent and base used.

    • The progress of the reaction is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

    • The residue is partitioned between water and an organic solvent (e.g., ethyl acetate).

    • The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

    • The crude product is purified by flash column chromatography on silica gel to yield this compound.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound and its precursor.

CompoundStarting MaterialsReaction TypeTypical Yield (%)Purity (%)Key Spectroscopic Data
2-Chloro-3-nitropyridine N-methyl-3-nitro-2-pyridone, TriphosgeneChlorination/Dealkylation~93%[3]>98%
This compound 2-Chloro-3-nitropyridine, CyclopropylamineSNAr70-90% (estimated)>98%[4]1H NMR data available from commercial suppliers[5]

Synthesis of Analogs

The synthetic methodology described above can be adapted to produce a variety of analogs of this compound.

  • Variation of the N-substituent: By replacing cyclopropylamine with other primary or secondary amines, a library of N-substituted 3-nitropyridin-2-amines can be generated.

  • Modification of the Pyridine Ring: Starting with differently substituted 2-chloro-3-nitropyridines (e.g., with additional substituents on the pyridine ring), analogs with modified cores can be synthesized.

  • Alternative Route - N-alkylation: An alternative, though potentially less efficient, route involves the N-alkylation of 2-amino-3-nitropyridine with a cyclopropyl halide (e.g., cyclopropyl bromide). This reaction would typically be carried out in a polar aprotic solvent like DMF in the presence of a base such as potassium carbonate.

Biological Activity and Signaling Pathway

As previously mentioned, 3-nitropyridine analogues have been identified as microtubule-targeting agents.[2] They exert their anti-cancer effects by inhibiting the polymerization of tubulin, a crucial protein for cell division.

Mechanism of Action: Inhibition of Tubulin Polymerization

The proposed mechanism involves the binding of the 3-nitropyridine compound to the colchicine-binding site on β-tubulin. This binding event prevents the conformational changes necessary for the assembly of α- and β-tubulin heterodimers into microtubules. The disruption of microtubule dynamics leads to the arrest of the cell cycle in the G2/M phase, ultimately triggering apoptosis.

Signaling Pathway Diagram

Tubulin_Inhibition_Pathway Mechanism of Action of 3-Nitropyridine Analogs cluster_0 Microtubule Dynamics cluster_1 Drug Intervention cluster_2 Cellular Consequences Tubulin_Heterodimers α/β-Tubulin Heterodimers Microtubules Microtubules Tubulin_Heterodimers->Microtubules Polymerization Microtubules->Tubulin_Heterodimers Depolymerization Cell_Cycle_Arrest G2/M Phase Cell Cycle Arrest Microtubules->Cell_Cycle_Arrest Disruption of Mitotic Spindle Nitropyridine_Analog This compound (or Analog) Binding_Site Colchicine Binding Site on β-Tubulin Nitropyridine_Analog->Binding_Site Binds to Binding_Site->Microtubules Inhibition of Polymerization Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Inhibition of tubulin polymerization by 3-nitropyridine analogs.

Conclusion

The synthesis of this compound and its derivatives is readily achievable through established organic chemistry methodologies, primarily nucleophilic aromatic substitution. This technical guide provides the necessary foundational knowledge for researchers to synthesize these compounds for further investigation. The potential of 3-nitropyridine analogs as microtubule-targeting agents underscores the importance of continued research in this area for the development of novel therapeutics.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of N-cyclopropyl-3-nitropyridin-2-amine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-cyclopropyl-3-nitropyridin-2-amine is a valuable building block in medicinal chemistry, frequently incorporated into scaffolds for the development of novel therapeutic agents. Its synthesis is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction. This document provides a detailed protocol for the synthesis of this compound from 2-chloro-3-nitropyridine and cyclopropylamine. The protocol is based on established methodologies for the amination of similar 2-halopyridine systems. Additionally, this document presents relevant data in a structured format and includes a visual representation of the experimental workflow.

Introduction

The pyridine moiety is a privileged structure in drug discovery, and its derivatives exhibit a wide range of biological activities. The introduction of a cyclopropyl group can significantly impact the pharmacological properties of a molecule, often improving metabolic stability, potency, and cell permeability. The title compound, this compound, serves as a key intermediate for the synthesis of more complex molecules in various drug discovery programs. The primary synthetic route involves the displacement of a halide at the 2-position of a 3-nitropyridine ring with cyclopropylamine. The electron-withdrawing nitro group at the 3-position activates the ring for nucleophilic attack, facilitating the substitution reaction.

Data Presentation

Table 1: Reactant and Product Properties
Compound NameMolecular FormulaMolecular Weight ( g/mol )CAS NumberPhysical State
2-Chloro-3-nitropyridineC₅H₃ClN₂O₂158.545470-18-8Yellow solid
CyclopropylamineC₃H₇N57.09765-30-0Colorless liquid
This compoundC₈H₉N₃O₂179.18290313-20-1Yellow solid
TriethylamineC₆H₁₅N101.19121-44-8Colorless liquid
EthanolC₂H₆O46.0764-17-5Colorless liquid
Table 2: Typical Reaction Parameters
ParameterValue
Stoichiometry (Amine:Halide)1.1 : 1.0
Base (Triethylamine)2.0 equivalents
SolventEthanol
Reaction TemperatureReflux (approx. 78 °C)
Reaction Time4-8 hours
Work-upAqueous extraction and solvent evaporation
PurificationRecrystallization or column chromatography

Experimental Protocol

This protocol describes a representative procedure for the synthesis of this compound.

Materials:

  • 2-Chloro-3-nitropyridine (1.0 eq)

  • Cyclopropylamine (1.1 eq)

  • Triethylamine (2.0 eq)

  • Anhydrous Ethanol

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware for workup and purification

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chloro-3-nitropyridine (1.0 eq) and anhydrous ethanol to achieve a concentration of approximately 0.2-0.5 M.

  • Stir the mixture at room temperature until the 2-chloro-3-nitropyridine is fully dissolved.

  • To the stirred solution, add triethylamine (2.0 eq) followed by the dropwise addition of cyclopropylamine (1.1 eq).

  • Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-8 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the ethanol under reduced pressure using a rotary evaporator.

  • Dissolve the resulting residue in ethyl acetate and transfer to a separatory funnel.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude this compound by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.

Mandatory Visualization

Synthesis_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Dissolve 2-Chloro-3-nitropyridine in Ethanol B Add Triethylamine A->B C Add Cyclopropylamine B->C D Heat to Reflux (4-8 hours) C->D E Monitor by TLC/LC-MS D->E F Cool to Room Temperature E->F G Remove Solvent F->G H Aqueous Extraction G->H I Dry and Concentrate H->I J Crude Product I->J K Recrystallization or Column Chromatography J->K L Pure N-cyclopropyl-3- nitropyridin-2-amine K->L

Caption: Experimental workflow for the synthesis of this compound.

Application of "N-cyclopropyl-3-nitropyridin-2-amine" in kinase inhibitor development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-cyclopropyl-3-nitropyridin-2-amine is a valuable heterocyclic building block in medicinal chemistry, particularly for the development of potent and selective kinase inhibitors. Its unique structural features, including the reactive nitropyridine core and the conformationally rigid cyclopropyl group, make it an attractive starting material for the synthesis of diverse libraries of compounds targeting various kinases implicated in diseases such as cancer and inflammation. The nitropyridine scaffold serves as a versatile precursor for the construction of fused heterocyclic systems, which are common pharmacophores in many approved and investigational kinase inhibitors. The cyclopropyl moiety can enhance metabolic stability, improve binding affinity, and provide desirable physicochemical properties to the final drug candidates.

This document provides detailed application notes and protocols for the utilization of this compound in the synthesis and evaluation of a representative imidazo[1,5-a]pyridine-based kinase inhibitor targeting Glycogen Synthase Kinase 3 (GSK-3).

Data Presentation

While specific quantitative data for kinase inhibitors derived directly from this compound is not extensively published, the following table presents representative inhibitory activities of analogous imidazopyridine and aminopyridine-based kinase inhibitors against relevant targets, providing a benchmark for potential efficacy.

Compound ClassTarget KinaseIC50 (nM)Reference Compound
Imidazo[1,5-a]pyridine-basedGSK-3β8 - 50CHIR99021
Aminopyridine-basedJAK29 - 12.2 µMFedratinib
Imidazo[4,5-b]pyridine-basedAurora A7.5Alisertib
Imidazo[4,5-b]pyridine-basedAurora B48Alisertib

Experimental Protocols

Protocol 1: Synthesis of an Imidazo[1,5-a]pyridine-based Kinase Inhibitor

This protocol describes a plausible synthetic route to a hypothetical imidazo[1,5-a]pyridine derivative (a potential GSK-3 inhibitor) starting from this compound.

Step 1: Reductive Cyclization to form the Imidazo[1,5-a]pyridine Core

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in a suitable solvent such as ethanol or a mixture of ethanol and water.

  • Addition of Reagents: Add an excess of a reducing agent, for example, sodium dithionite (Na₂S₂O₄, 3.0-5.0 eq) or iron powder (Fe, 5.0 eq) in the presence of an acid like acetic acid or ammonium chloride.

  • Cyclization: To the same reaction mixture, add a 1,3-dicarbonyl compound or its equivalent (e.g., acetylacetone, 1.2 eq).

  • Reaction Conditions: Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is usually complete within 4-12 hours.

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and filter off any solids. Concentrate the filtrate under reduced pressure. The residue can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes or dichloromethane/methanol) to yield the desired imidazo[1,5-a]pyridine core structure.

Step 2: Functionalization of the Imidazo[1,5-a]pyridine Core (e.g., Suzuki Coupling)

  • Reaction Setup: If the synthesized core contains a suitable handle for cross-coupling (e.g., a halogen atom introduced from the 1,3-dicarbonyl component), it can be further functionalized. In a Schlenk flask, combine the halogenated imidazo[1,5-a]pyridine derivative (1.0 eq), a boronic acid or ester (1.2 eq), and a base such as potassium carbonate (K₂CO₃, 2.0 eq) or cesium carbonate (Cs₂CO₃, 2.0 eq).

  • Catalyst and Ligand: Add a palladium catalyst, for instance, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq) or palladium(II) acetate (Pd(OAc)₂, 0.05 eq) with a suitable phosphine ligand like SPhos or XPhos.

  • Solvent and Reaction Conditions: Add a degassed solvent system, typically a mixture of 1,4-dioxane and water (e.g., 4:1 v/v). Heat the reaction mixture to 80-100 °C under an inert atmosphere until the starting material is consumed (monitored by TLC or LC-MS).

  • Work-up and Purification: After cooling, dilute the reaction mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by column chromatography or preparative HPLC to afford the final kinase inhibitor.

Protocol 2: In Vitro Kinase Inhibition Assay (Example: GSK-3β)

This protocol outlines a general procedure to evaluate the inhibitory activity of the synthesized compound against a target kinase.

  • Materials: Recombinant human GSK-3β enzyme, a suitable substrate peptide (e.g., a pre-phosphorylated peptide like p-GS2), ATP, and a detection reagent (e.g., ADP-Glo™ Kinase Assay from Promega). The test compound is dissolved in DMSO to prepare a stock solution.

  • Assay Procedure:

    • Prepare serial dilutions of the test compound in assay buffer.

    • In a 384-well plate, add the kinase, the substrate peptide, and the test compound at various concentrations.

    • Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near the Km value for the specific kinase.

    • Incubate the reaction mixture at room temperature for a specified period (e.g., 60 minutes).

    • Stop the kinase reaction and measure the amount of ADP produced using the detection reagent according to the manufacturer's instructions. The signal is typically measured as luminescence.

  • Data Analysis:

    • Plot the percentage of kinase inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.

Visualizations

experimental_workflow start N-cyclopropyl-3- nitropyridin-2-amine reductive_cyclization Reductive Cyclization (+ 1,3-dicarbonyl) start->reductive_cyclization imidazo_core Imidazo[1,5-a]pyridine Core reductive_cyclization->imidazo_core functionalization Functionalization (e.g., Suzuki Coupling) imidazo_core->functionalization final_inhibitor Final Kinase Inhibitor functionalization->final_inhibitor in_vitro_assay In Vitro Kinase Inhibition Assay final_inhibitor->in_vitro_assay ic50 IC50 Determination in_vitro_assay->ic50

Caption: Synthetic and evaluation workflow for a kinase inhibitor.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor GSK3b GSK-3β Receptor->GSK3b Signal BetaCatenin β-catenin GSK3b->BetaCatenin Phosphorylates for Degradation TCF_LEF TCF/LEF BetaCatenin->TCF_LEF Translocates and co-activates Inhibitor N-cyclopropyl-derived Inhibitor Inhibitor->GSK3b Inhibits Gene_Expression Target Gene Expression TCF_LEF->Gene_Expression Promotes

Caption: Simplified GSK-3β signaling pathway.

logical_relationship Start This compound (Starting Material) Scaffold Versatile Scaffold Precursor Start->Scaffold Properties Improved PK/PD Properties (Metabolic Stability, Potency) Start->Properties contributes to Synthesis Synthesis of Fused Heterocycles (e.g., Imidazopyridines) Scaffold->Synthesis Inhibitor Kinase Inhibitor Candidate Synthesis->Inhibitor Inhibitor->Properties exhibits

Caption: Role of the starting material in inhibitor development.

Application Notes and Protocols: The Use of Aminopyridine Fragments in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available information on the specific use of "N-cyclopropyl-3-nitropyridin-2-amine" in fragment-based drug discovery (FBDD) is limited. Therefore, these application notes utilize data and protocols for a representative and structurally related class of compounds—substituted aminopyridine fragments—which are widely employed in FBDD, particularly for the development of kinase inhibitors. The principles, experimental protocols, and data presented are illustrative of how a fragment like "this compound" would be evaluated.

Introduction to Aminopyridine Fragments in FBDD

Substituted aminopyridines are a privileged scaffold in medicinal chemistry. Their ability to form key hydrogen bond interactions with protein targets, particularly the hinge region of kinases, makes them ideal starting points for fragment-based drug discovery. These low molecular weight fragments can bind with high ligand efficiency to the ATP-binding site, providing a solid foundation for elaboration into potent and selective lead compounds. This document outlines the application and evaluation of such fragments in a typical FBDD workflow.

Fragment Screening and Hit Identification

The initial step in an FBDD campaign is to screen a library of low molecular weight fragments to identify those that bind to the target protein. Several biophysical techniques are employed for this purpose due to their sensitivity in detecting weak fragment binding.

Experimental Protocols:

a) Thermal Shift Assay (TSA / Differential Scanning Fluorimetry - DSF)

  • Objective: To identify fragments that stabilize the target protein, indicated by an increase in its melting temperature (Tm).

  • Protocol:

    • Prepare a solution of the target protein (e.g., 2 µM) in a suitable buffer (e.g., 10 mM HEPES pH 7.5, 150 mM NaCl).

    • Add a fluorescent dye that binds to hydrophobic regions of unfolded proteins (e.g., SYPRO Orange at 5x concentration).

    • Dispense the protein-dye mixture into a 96- or 384-well PCR plate.

    • Add the aminopyridine fragment to each well at a final concentration of 100-500 µM. Include a DMSO control.

    • Seal the plate and place it in a real-time PCR instrument.

    • Apply a thermal gradient, increasing the temperature from 25 °C to 95 °C at a rate of 1 °C/minute.

    • Monitor the fluorescence intensity. The midpoint of the unfolding transition is the Tm. A significant positive shift in Tm (ΔTm > 2 °C) in the presence of the fragment indicates binding.

b) Surface Plasmon Resonance (SPR)

  • Objective: To directly measure the binding affinity (KD) and kinetics (kon, koff) of the fragment to the immobilized target protein.

  • Protocol:

    • Immobilize the target protein onto a sensor chip (e.g., CM5 chip via amine coupling).

    • Prepare a series of dilutions of the aminopyridine fragment in a running buffer (e.g., PBS with 0.005% Tween-20). A typical concentration range would be from 1 µM to 500 µM.

    • Inject the fragment solutions over the sensor chip surface at a constant flow rate.

    • Monitor the change in the SPR signal (measured in Response Units, RU) over time to generate sensorgrams for each concentration.

    • After each injection, regenerate the sensor surface with a suitable regeneration solution (e.g., a low pH buffer or a high salt concentration).

    • Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the equilibrium dissociation constant (KD).

c) X-ray Crystallography

  • Objective: To determine the three-dimensional structure of the protein-fragment complex, revealing the precise binding mode and interaction points.

  • Protocol:

    • Crystallize the target protein under optimized conditions.

    • Soak the protein crystals in a cryo-protectant solution containing a high concentration of the aminopyridine fragment (e.g., 1-10 mM) for a defined period (minutes to hours).

    • Flash-cool the crystals in liquid nitrogen.

    • Collect X-ray diffraction data at a synchrotron source.

    • Process the diffraction data and solve the structure by molecular replacement using the apo-protein structure.

    • Build the fragment into the resulting electron density map and refine the structure.

Quantitative Data for Representative Aminopyridine Fragments

The following table summarizes typical data obtained for a hypothetical, yet representative, aminopyridine fragment binding to a generic kinase target.

ParameterValueMethodSignificance
Molecular Weight < 300 Da-Conforms to the "Rule of Three" for fragments.
Binding Affinity (KD) 50 - 500 µMSPR / ITCIndicates weak but specific binding, typical for a fragment hit.
Thermal Shift (ΔTm) +3.5 °CTSA / DSFConfirms direct engagement and stabilization of the target protein.
Ligand Efficiency (LE) > 0.3CalculatedDemonstrates high binding efficiency relative to the fragment's size.
IC50 > 100 µMEnzymatic AssayInitial fragments are expected to have weak functional activity.

Note: Ligand Efficiency (LE) is calculated as: LE = (1.37 * pKD) / N, where N is the number of non-hydrogen atoms.

Fragment Elaboration and Lead Optimization

Once a fragment hit is validated and its binding mode is determined, the next phase involves chemically modifying the fragment to improve its affinity and selectivity.

FBDD_Workflow cluster_0 Fragment Screening cluster_1 Hit Validation cluster_2 Lead Generation fs_start Fragment Library (~1000 compounds, MW < 300 Da) fs_screen Biophysical Screening (SPR, TSA, NMR) fs_start->fs_screen fs_hit Identified Hits (Weak Binders, µM Affinity) fs_screen->fs_hit hv_xray X-ray Crystallography fs_hit->hv_xray hv_nmr NMR Spectroscopy fs_hit->hv_nmr hv_validated Validated Hit (Binding Mode Confirmed) hv_xray->hv_validated hv_nmr->hv_validated lg_sbdD Structure-Based Design (SBDD) hv_validated->lg_sbdD lg_chem Fragment Elaboration/ Merging/Linking lg_sbdD->lg_chem lg_lead Lead Compound (nM Affinity, Selective) lg_chem->lg_lead

Figure 1: A generalized workflow for fragment-based drug discovery (FBDD).

Mechanism of Action: Kinase Inhibition

Aminopyridine fragments frequently target the ATP-binding site of protein kinases. The pyridine nitrogen and the exocyclic amine act as a "hinge-binding" motif, forming critical hydrogen bonds with the backbone of the kinase hinge region, mimicking the interaction of the adenine moiety of ATP.

Kinase_Pathway cluster_pathway Generic Kinase Signaling Pathway receptor Growth Factor Receptor kinase Target Kinase receptor->kinase substrate Substrate Protein kinase->substrate kinase->substrate Phosphorylation response Cellular Response (e.g., Proliferation) substrate->response atp ATP atp->kinase Binds to ATP Pocket fragment Aminopyridine Fragment fragment->kinase Competitively Inhibits

Figure 2: Competitive inhibition of a target kinase by an aminopyridine fragment.

By occupying the ATP-binding site, the fragment and its subsequent optimized derivatives prevent the phosphorylation of downstream substrate proteins. This action blocks the signal transduction cascade, leading to the desired therapeutic effect, such as the inhibition of tumor cell proliferation in the case of an oncology target. The initial binding mode, elucidated by X-ray crystallography of the fragment, is crucial for guiding the structure-based design of more potent and selective inhibitors.

Application Notes and Protocols for Nucleophilic Substitution Reactions to Synthesize N-cyclopropyl-3-nitropyridin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the reaction conditions for the synthesis of N-cyclopropyl-3-nitropyridin-2-amine and related N-substituted 2-amino-3-nitropyridines via nucleophilic aromatic substitution (SNAr). The primary synthetic route involves the reaction of a 2-halo-3-nitropyridine, typically 2-chloro-3-nitropyridine, with cyclopropylamine. The electron-withdrawing nitro group at the 3-position activates the pyridine ring, facilitating the displacement of the halide at the 2-position by the amine nucleophile.

General Reaction Principle

The synthesis of N-substituted 2-amino-3-nitropyridines is a classic example of nucleophilic aromatic substitution. The reaction mechanism proceeds through a Meisenheimer complex, a resonance-stabilized intermediate formed by the attack of the nucleophile on the electron-deficient pyridine ring. The subsequent departure of the leaving group (halide) restores the aromaticity of the ring, yielding the final product. The choice of solvent, base, and reaction temperature is crucial for achieving high yields and purity.

Data Presentation: Reaction Conditions for Nucleophilic Substitution on Nitropyridines

The following tables summarize typical reaction conditions for the nucleophilic aromatic substitution on various nitropyridine substrates with amine nucleophiles, providing a comparative overview for experimental design.

Table 1: Synthesis of 2-Anilino-3-nitropyridine Derivatives

Starting MaterialNucleophileSolventBaseTemperature (°C)Time (h)Yield (%)Reference
2-Chloro-3-nitropyridineSubstituted AnilinesEthylene Glycol-Reflux390-94[1]

Table 2: Generalized Conditions for Amination of Dichloronitropyridines

Starting MaterialAmine ClassSolventsBasesTemperature (°C)TimeExpected Major ProductReference
2,4-Dichloro-5-nitropyridinePrimary AmineEthanol, AcetonitrileTriethylamine, K₂CO₃25 - 801 - 24 h4-Amino-2-chloro-5-nitropyridine[2]
2,4-Dichloro-5-nitropyridineSecondary AmineAnhydrous AcetonitrileTriethylamineRoom Temp.10 minN-substituted-4-chloro-5-nitropyridin-2-amine[2]

Experimental Protocols

The following is a detailed, representative protocol for the synthesis of this compound from 2-chloro-3-nitropyridine and cyclopropylamine. This protocol is based on established procedures for similar nucleophilic aromatic substitution reactions on nitropyridines and may require optimization.

Protocol 1: Synthesis of this compound

Materials:

  • 2-Chloro-3-nitropyridine

  • Cyclopropylamine

  • Anhydrous Ethanol or Acetonitrile

  • Triethylamine (Et₃N) or Potassium Carbonate (K₂CO₃)

  • Ethyl acetate

  • Brine solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) apparatus

  • Column chromatography setup

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-chloro-3-nitropyridine (1.0 equivalent).

  • Solvent and Reagents: Dissolve the starting material in anhydrous ethanol or acetonitrile (to achieve a concentration of approximately 0.1-0.2 M). Add cyclopropylamine (1.1-1.2 equivalents) to the solution.

  • Base Addition: Add a suitable base, such as triethylamine (1.2-1.5 equivalents) or potassium carbonate (2.0 equivalents), to the reaction mixture.

  • Reaction: Stir the reaction mixture at room temperature or heat to a temperature between 50-80°C. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • Dissolve the residue in ethyl acetate and transfer it to a separatory funnel.

    • Wash the organic layer with water and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to yield pure this compound.

Visualizations

Diagram 1: SNAr Mechanism

Caption: General mechanism for the SNAr reaction.

Diagram 2: Experimental Workflow

experimental_workflow A 1. Reaction Setup - 2-Chloro-3-nitropyridine - Anhydrous Solvent B 2. Add Reagents - Cyclopropylamine - Base (e.g., Et3N) A->B C 3. Reaction - Stir at RT or Heat (50-80°C) - Monitor by TLC B->C D 4. Workup - Solvent Removal - Extraction with Ethyl Acetate - Washing and Drying C->D E 5. Purification - Column Chromatography D->E F Product This compound E->F

Caption: Workflow for the synthesis of the target compound.

References

Application Notes and Protocols for the Purity Assessment of N-cyclopropyl-3-nitropyridin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and standardized protocols for the comprehensive purity assessment of N-cyclopropyl-3-nitropyridin-2-amine, a key intermediate in pharmaceutical synthesis. The described methods are designed to ensure the identity, purity, and stability of the compound, aligning with rigorous quality control standards in the drug development process.

Introduction

This compound (CAS No: 290313-20-1) is a critical building block in the synthesis of various active pharmaceutical ingredients (APIs). Its purity directly impacts the quality, safety, and efficacy of the final drug product. Therefore, robust and reliable analytical methods are essential for its characterization. This document outlines protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy to accurately determine the purity of this compound and identify potential impurities.

Analytical Methods Overview

A multi-faceted analytical approach is recommended for a thorough purity assessment. HPLC is the primary technique for quantifying the main component and related substances. GC-MS is a complementary method, particularly useful for identifying volatile and semi-volatile impurities. qNMR offers a powerful, non-destructive method for obtaining an absolute purity value without the need for a specific reference standard for each impurity.

Workflow for Purity Assessment

cluster_0 Sample Preparation cluster_2 Data Analysis & Reporting prep Prepare Sample of This compound hplc HPLC Analysis prep->hplc Primary Purity gcms GC-MS Analysis prep->gcms Volatile Impurities qnmr qNMR Analysis prep->qnmr Absolute Purity data Data Interpretation and Purity Calculation hplc->data gcms->data qnmr->data report Generate Certificate of Analysis (CoA) data->report

Caption: Overall workflow for the purity assessment of this compound.

High-Performance Liquid Chromatography (HPLC) Method

HPLC is a cornerstone for purity determination, offering high resolution and sensitivity for separating the main compound from its impurities. A stability-indicating reversed-phase HPLC (RP-HPLC) method is detailed below.

Experimental Protocol: RP-HPLC

Instrumentation:

  • HPLC system with a UV detector

  • C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size)

  • Autosampler

  • Data acquisition and processing software

Reagents:

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (analytical grade)

Chromatographic Conditions:

ParameterCondition
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Program Time (min)
0.0
20.0
25.0
25.1
30.0
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL
Sample Preparation Accurately weigh and dissolve the sample in a 50:50 mixture of Acetonitrile and Water to a final concentration of 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.
Data Presentation: HPLC Purity Analysis
Sample IDRetention Time (min)Peak AreaArea %Identification
Main Peak~12.51,250,00099.50This compound
Impurity 1~8.23,7500.30Unidentified
Impurity 2~15.12,5000.20Unidentified

Gas Chromatography-Mass Spectrometry (GC-MS) Method

GC-MS is employed to detect and identify any volatile or semi-volatile impurities that may not be detected by HPLC.

Experimental Protocol: GC-MS

Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer

  • Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)

  • Autosampler

  • Data acquisition and processing software with a mass spectral library

GC-MS Conditions:

ParameterCondition
Inlet Temperature 250 °C
Injection Mode Split (10:1)
Injection Volume 1 µL
Carrier Gas Helium at a constant flow of 1.2 mL/min
Oven Program Initial temp: 100 °C, hold for 2 min. Ramp to 280 °C at 15 °C/min, hold for 5 min.
Transfer Line Temp 280 °C
Ion Source Temp 230 °C
Mass Range 40-450 amu
Sample Preparation Dissolve the sample in Methanol to a concentration of 1 mg/mL.
Data Presentation: GC-MS Impurity Profile
Retention Time (min)Tentative IdentificationMatch Factor
5.8Starting Material X92%
7.2Synthesis By-product Y88%

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR provides an absolute purity assessment by comparing the integral of a specific proton signal of the analyte with that of a certified internal standard.[1][2][3]

Experimental Protocol: ¹H qNMR

Instrumentation:

  • NMR spectrometer (400 MHz or higher)

  • NMR tubes

  • Analytical balance

Reagents:

  • Deuterated solvent (e.g., DMSO-d₆)

  • Certified internal standard (e.g., Maleic acid)

qNMR Parameters:

ParameterSetting
Solvent DMSO-d₆
Pulse Program zg30 (or similar quantitative pulse program)
Relaxation Delay (d1) 30 s (to ensure full relaxation of protons)
Number of Scans 16
Sample Preparation Accurately weigh ~20 mg of the sample and ~10 mg of the internal standard into a vial. Dissolve in 0.75 mL of DMSO-d₆. Transfer to an NMR tube.
Data Presentation: qNMR Purity Calculation
CompoundSignal (ppm)Integral# of ProtonsMolar Ratio (Analyte/Standard)
This compound (Analyte)~8.1 (d)1.0011.00
Maleic Acid (Internal Standard)~6.2 (s)2.052-

Purity Calculation: Purity (%) = (Ianalyte / Nanalyte) * (Nstd / Istd) * (MWanalyte / MWstd) * (mstd / manalyte) * Pstd

Where:

  • I = Integral value

  • N = Number of protons for the integrated signal

  • MW = Molecular weight

  • m = mass

  • P = Purity of the standard

Forced Degradation Studies

To establish the stability-indicating nature of the HPLC method, forced degradation studies are performed.[4][5] These studies expose the sample to various stress conditions to generate potential degradation products.

Experimental Protocol: Forced Degradation

G cluster_stress Stress Conditions start This compound Sample acid Acid Hydrolysis (0.1 M HCl, 60°C) start->acid base Base Hydrolysis (0.1 M NaOH, 60°C) start->base oxidation Oxidation (3% H2O2, RT) start->oxidation thermal Thermal (80°C, solid) start->thermal photo Photolytic (UV/Vis light) start->photo analysis HPLC Analysis of Stressed Samples acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis result Identify Degradation Products & Assess Peak Purity analysis->result

Caption: Workflow for forced degradation studies.

Data Presentation: Summary of Forced Degradation Results
Stress Condition% DegradationMajor Degradant Retention Time (min)
Acid Hydrolysis~5%10.2
Base Hydrolysis~12%9.5, 11.0
Oxidation~8%13.1
Thermal<1%No significant degradation
Photolytic~3%14.5

Conclusion

The combination of HPLC, GC-MS, and qNMR provides a comprehensive and robust strategy for the purity assessment of this compound. The detailed protocols and data presentation formats provided herein serve as a valuable resource for researchers and scientists in the pharmaceutical industry to ensure the quality and consistency of this important chemical intermediate. The implementation of these methods will contribute to the overall safety and efficacy of the final drug products.

References

Application Notes and Protocols for the Scale-Up Synthesis of N-cyclopropyl-3-nitropyridin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the scale-up synthesis of N-cyclopropyl-3-nitropyridin-2-amine, a key intermediate in pharmaceutical development. The synthesis is based on the nucleophilic aromatic substitution (SNAr) of 2-chloro-3-nitropyridine with cyclopropylamine. This guide covers critical aspects of the synthesis, including reaction optimization, safety considerations, detailed experimental procedures, and purification methods suitable for larger-scale production. All quantitative data is presented in structured tables, and key processes are illustrated with diagrams generated using Graphviz.

Introduction

This compound is a valuable building block in medicinal chemistry, frequently utilized in the synthesis of complex heterocyclic compounds with a wide range of biological activities. The efficient and scalable synthesis of this intermediate is therefore of significant interest to the pharmaceutical industry. The most direct and industrially viable route to this compound is the nucleophilic aromatic substitution reaction between commercially available 2-chloro-3-nitropyridine and cyclopropylamine. The electron-withdrawing nitro group in the ortho position to the chlorine atom activates the pyridine ring for nucleophilic attack, facilitating a clean and high-yielding reaction.

This document outlines the key considerations for transitioning this synthesis from laboratory scale to a larger, pilot-plant or manufacturing scale.

Synthetic Pathway

The synthesis of this compound proceeds via a single-step nucleophilic aromatic substitution.

Synthesis_Pathway cluster_reactants Starting Materials cluster_reaction Reaction cluster_product Product 2-chloro-3-nitropyridine 2-Chloro-3-nitropyridine SNAr Nucleophilic Aromatic Substitution 2-chloro-3-nitropyridine->SNAr cyclopropylamine Cyclopropylamine cyclopropylamine->SNAr product This compound SNAr->product Base, Solvent Scale_Up_Workflow cluster_pre_reaction Pre-Reaction cluster_reaction_phase Reaction cluster_post_reaction Post-Reaction & Purification charge_reactants Charge Reactor with 2-Chloro-3-nitropyridine and DCM cool_reactor Cool Reactor to 0-5 °C charge_reactants->cool_reactor add_amine Controlled Addition of Amine Solution cool_reactor->add_amine prepare_amine Prepare Solution of Cyclopropylamine and TEA prepare_amine->add_amine monitor_reaction Monitor Reaction by HPLC/TLC add_amine->monitor_reaction workup Aqueous Work-up and Phase Separation monitor_reaction->workup solvent_exchange Solvent Exchange to Ethyl Acetate workup->solvent_exchange crystallization Crystallization solvent_exchange->crystallization filtration Filtration and Washing crystallization->filtration drying Drying of Final Product filtration->drying

Application Notes and Protocols: "N-cyclopropyl-3-nitropyridin-2-amine" as an Intermediate in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of N-cyclopropyl-3-nitropyridin-2-amine as a key intermediate in the synthesis of fused heterocyclic compounds, particularly those with potential applications in medicinal chemistry. The protocols detailed below are based on established synthetic methodologies for analogous compounds and provide a framework for the preparation of novel heterocyclic scaffolds.

Introduction

This compound is a valuable building block in organic synthesis, possessing a unique combination of functional groups that allow for diverse chemical transformations. The presence of a nitro group ortho to an amino group on a pyridine ring makes it an ideal precursor for the synthesis of various fused heterocyclic systems, such as imidazo[4,5-b]pyridines and pyrazolo[3,4-b]pyridines. The cyclopropyl moiety is a desirable feature in medicinal chemistry, often contributing to improved metabolic stability, potency, and target selectivity of drug candidates.

This document outlines the synthetic pathway from this compound to cyclopropyl-substituted imidazo[4,5-b]pyridines, including detailed experimental protocols and expected outcomes.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below for easy reference.

PropertyValueReference
CAS Number 290313-20-1[1]
Molecular Formula C₈H₉N₃O₂[1]
Molecular Weight 179.2 g/mol [1]
Appearance Not specified (typically a solid)
Purity ≥98%[1]
Storage Room temperature[1]

Synthetic Applications: Synthesis of Cyclopropyl-Substituted Imidazo[4,5-b]pyridines

The primary application of this compound in heterocyclic synthesis involves a two-step process:

  • Reduction of the nitro group to afford the corresponding diamine intermediate, N²-cyclopropylpyridine-2,3-diamine.

  • Cyclization of the diamine with a suitable one-carbon synthon (e.g., aldehydes, orthoesters, or carboxylic acids) to form the fused imidazole ring.

This synthetic strategy provides access to a library of substituted cyclopropyl-imidazo[4,5-b]pyridines, which are of interest as potential kinase inhibitors and for other therapeutic applications.

Synthetic_Pathway A This compound B N²-cyclopropylpyridine-2,3-diamine A->B Reduction (e.g., Na₂S₂O₄, H₂/Pd-C) C Cyclopropyl-imidazo[4,5-b]pyridines B->C Cyclization (e.g., R-CHO, R-COOH)

Caption: General synthetic pathway from this compound to cyclopropyl-imidazo[4,5-b]pyridines.

Step 1: Reduction of this compound

The reduction of the nitro group in 2-amino-3-nitropyridines is a critical step to generate the reactive 1,2-diamine intermediate. Several reducing agents can be employed for this transformation. A one-pot reductive cyclization using sodium dithionite is a particularly efficient method.[2]

Experimental Protocol: One-Pot Reductive Cyclization with an Aldehyde

This protocol describes the synthesis of a 3H-imidazo[4,5-b]pyridine derivative directly from this compound and an aldehyde.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq.) and the desired aldehyde (1.1 eq.) in a suitable solvent such as aqueous ethanol or methanol.

  • Addition of Reducing Agent: Prepare an aqueous solution of sodium dithionite (Na₂S₂O₄) (3.0 eq.). Add this solution dropwise to the reaction mixture at room temperature with vigorous stirring.

  • Reaction Conditions: After the addition is complete, heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

    • Partition the residue between ethyl acetate and water.

    • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

    • Concentrate the organic layer and purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired cyclopropyl-substituted 3H-imidazo[4,5-b]pyridine.

Quantitative Data (Expected):

ParameterExpected Value
Yield 60-85%
Purity >95% (after chromatography)
Step 2 (Alternative): Two-Step Synthesis via Isolated Diamine

For certain applications, isolation of the N²-cyclopropylpyridine-2,3-diamine intermediate may be desirable.

Experimental Protocol: Reduction to N²-cyclopropylpyridine-2,3-diamine

  • Reaction Setup: Dissolve this compound (1.0 eq.) in ethanol or methanol in a hydrogenation vessel.

  • Catalyst Addition: Add a catalytic amount of 10% Palladium on carbon (Pd/C) (typically 5-10 mol%).

  • Hydrogenation: Purge the vessel with hydrogen gas and maintain a hydrogen atmosphere (typically 1-3 atm) with stirring at room temperature.

  • Reaction Monitoring: Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the reaction solvent. Concentrate the filtrate under reduced pressure to obtain the crude N²-cyclopropylpyridine-2,3-diamine, which can be used in the next step without further purification.

Experimental Protocol: Cyclization of N²-cyclopropylpyridine-2,3-diamine with a Carboxylic Acid

  • Reaction Setup: In a round-bottom flask, combine N²-cyclopropylpyridine-2,3-diamine (1.0 eq.) and the desired carboxylic acid (1.1 eq.).

  • Reaction Conditions: Heat the mixture, either neat or in a high-boiling solvent like polyphosphoric acid (PPA) or Dowtherm A, to a temperature of 150-200 °C.

  • Reaction Monitoring: Monitor the reaction by TLC.

  • Work-up and Purification:

    • Cool the reaction mixture and carefully quench with water or a saturated sodium bicarbonate solution.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

    • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

    • Concentrate the organic layer and purify the product by column chromatography or recrystallization.

Potential Biological Significance and Signaling Pathways

Imidazo[4,5-b]pyridine scaffolds are known to be privileged structures in medicinal chemistry, often exhibiting kinase inhibitory activity. The Janus kinase (JAK) family of non-receptor tyrosine kinases is a particularly relevant target.[3] The introduction of a cyclopropyl group can enhance the binding affinity and selectivity for the ATP-binding pocket of these enzymes.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation P-STAT P-STAT STAT->P-STAT P-STAT->P-STAT Gene_Expression Gene Expression (Inflammation, Proliferation) P-STAT->Gene_Expression Translocation Cytokine Cytokine Cytokine->Receptor Cyclopropyl_Imidazopyridine Cyclopropyl_Imidazopyridine Cyclopropyl_Imidazopyridine->JAK Inhibition

Caption: Potential inhibition of the JAK-STAT signaling pathway by cyclopropyl-imidazo[4,5-b]pyridines.

The JAK-STAT pathway is a critical signaling cascade involved in cellular processes such as inflammation, immunity, and cell growth. Dysregulation of this pathway is implicated in various diseases, including cancer and autoimmune disorders. The synthesized cyclopropyl-imidazo[4,5-b]pyridines can be screened for their inhibitory activity against JAK kinases, potentially leading to the development of novel therapeutic agents.

Conclusion

This compound is a versatile and valuable intermediate for the synthesis of fused heterocyclic compounds. The straightforward conversion to cyclopropyl-substituted imidazo[4,5-b]pyridines provides a platform for the discovery of new drug candidates, particularly those targeting kinase-mediated signaling pathways. The protocols outlined in these notes offer a solid foundation for researchers to explore the rich chemistry of this promising building block.

References

Application Notes and Protocols for the Functionalization of N-cyclopropyl-3-nitropyridin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed experimental procedures for the chemical modification of N-cyclopropyl-3-nitropyridin-2-amine, a versatile scaffold for the development of novel therapeutic agents. The presence of a nitro group, a primary amine, and a cyclopropyl moiety offers multiple avenues for functionalization, enabling the synthesis of diverse compound libraries for drug discovery programs. The cyclopropyl group, in particular, is a valuable motif in medicinal chemistry, known to enhance metabolic stability, potency, and cell permeability of drug candidates.

Reduction of the Nitro Group to Synthesize N¹-cyclopropylpyridine-2,3-diamine

The reduction of the nitro group on the pyridine ring is a fundamental transformation, yielding the corresponding 2,3-diaminopyridine derivative. This diamine is a key intermediate for the synthesis of various fused heterocyclic systems, such as pyrazolo[3,4-b]pyridines, which are known to exhibit a wide range of biological activities, including kinase inhibition.

Experimental Protocols

Method A: Reduction with Iron powder in Acetic Acid

This method is a classic and cost-effective procedure for nitro group reduction.

Procedure:

  • To a solution of this compound (1.0 eq.) in glacial acetic acid (10 mL per 1 g of substrate), add iron powder (5.0 eq.).

  • Heat the reaction mixture to 80 °C and stir vigorously for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite® to remove the iron salts, washing the pad with ethyl acetate.

  • Carefully neutralize the filtrate with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford N¹-cyclopropylpyridine-2,3-diamine.

Method B: Reduction with Tin(II) Chloride Dihydrate

This method is often preferred for its milder reaction conditions and is suitable for substrates with sensitive functional groups.[1][2]

Procedure:

  • Dissolve this compound (1.0 eq.) in ethanol (15 mL per 1 g of substrate).

  • Add tin(II) chloride dihydrate (4.0 eq.) to the solution.

  • Heat the mixture to reflux (approximately 78 °C) and stir for 3-6 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature and carefully pour it into a stirred mixture of ice and a saturated aqueous solution of sodium bicarbonate to neutralize the acid and precipitate tin salts.

  • Extract the mixture with ethyl acetate (3 x 25 mL).

  • Filter the combined organic extracts through Celite® to remove any remaining inorganic salts.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to obtain the desired N¹-cyclopropylpyridine-2,3-diamine.

Quantitative Data Summary
MethodReagents and ConditionsReaction Time (h)Typical Yield (%)
AFe, Acetic Acid, 80 °C2 - 475 - 90
BSnCl₂·2H₂O, Ethanol, Reflux3 - 680 - 95

Synthesis of Pyrazolo[3,4-b]pyridine Derivatives

The resulting N¹-cyclopropylpyridine-2,3-diamine can be readily cyclized to form a pyrazolo[3,4-b]pyridine core, a privileged scaffold in medicinal chemistry.

Experimental Protocol

Procedure:

  • To a solution of N¹-cyclopropylpyridine-2,3-diamine (1.0 eq.) in ethanol, add a 1,3-dicarbonyl compound (e.g., acetylacetone, 1.1 eq.) and a catalytic amount of a strong acid (e.g., a few drops of concentrated sulfuric acid).

  • Heat the reaction mixture to reflux for 4-8 hours.

  • Monitor the formation of the product by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and neutralize with a mild base (e.g., saturated sodium bicarbonate solution).

  • Extract the product with a suitable organic solvent like ethyl acetate or dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield the desired N-cyclopropyl-pyrazolo[3,4-b]pyridine derivative.

Functionalization via Palladium-Catalyzed Cross-Coupling Reactions

For broader diversification, a halogenated precursor, 6-Chloro-N-cyclopropyl-3-nitropyridin-2-amine, can be employed in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. These reactions allow for the introduction of a wide range of aryl, heteroaryl, and amino substituents at the 6-position of the pyridine ring.

Experimental Protocols

A. Suzuki-Miyaura Coupling of 6-Chloro-N-cyclopropyl-3-nitropyridin-2-amine

This protocol describes a typical procedure for the palladium-catalyzed cross-coupling of a 6-chloropyridine derivative with a boronic acid.[3][4]

Procedure:

  • In an oven-dried Schlenk flask, combine 6-Chloro-N-cyclopropyl-3-nitropyridin-2-amine (1.0 eq.), the desired aryl or heteroaryl boronic acid (1.5 eq.), and a base such as potassium carbonate (K₂CO₃, 2.0 eq.) or cesium carbonate (Cs₂CO₃, 2.0 eq.).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) and a suitable ligand if necessary (e.g., XPhos, SPhos).

  • Add a degassed solvent system, typically a mixture of 1,4-dioxane and water (4:1).

  • Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed as monitored by TLC or LC-MS (typically 12-24 hours).

  • Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by flash column chromatography.

B. Buchwald-Hartwig Amination of 6-Chloro-N-cyclopropyl-3-nitropyridin-2-amine

This protocol allows for the introduction of various primary or secondary amines at the 6-position.[5][6]

Procedure:

  • To a Schlenk tube, add 6-Chloro-N-cyclopropyl-3-nitropyridin-2-amine (1.0 eq.), the desired amine (1.2 eq.), a palladium precatalyst (e.g., Pd₂(dba)₃, 2-5 mol%), a suitable phosphine ligand (e.g., BINAP or Xantphos, 4-10 mol%), and a base (e.g., sodium tert-butoxide, 1.4 eq.).

  • Evacuate and backfill the tube with an inert gas.

  • Add an anhydrous, degassed solvent such as toluene or dioxane.

  • Heat the reaction mixture to 80-110 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • After cooling, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solvent and purify the residue by column chromatography.

Quantitative Data Summary for Cross-Coupling Reactions
ReactionCatalyst/LigandBaseSolventTemp (°C)Typical Yield (%)
Suzuki-MiyauraPd(PPh₃)₄K₂CO₃Dioxane/H₂O9060 - 85
Buchwald-HartwigPd₂(dba)₃/XantphosNaOtBuToluene10050 - 80

Visualizing Experimental Workflows and Pathways

experimental_workflow cluster_synthesis Core Scaffold Synthesis cluster_functionalization Functionalization Pathways cluster_cross_coupling Cross-Coupling Strategies start 2-Amino-3-nitropyridine product1 This compound start->product1 N-Cyclopropylation reagent1 Cyclopropyl bromide, Base product2 N1-cyclopropylpyridine-2,3-diamine product1->product2 Nitro Reduction reagent2 Fe/AcOH or SnCl2 product3 Pyrazolo[3,4-b]pyridine Derivative product2->product3 Cyclization reagent3 1,3-Dicarbonyl start2 6-Chloro-N-cyclopropyl-3-nitropyridin-2-amine product4 6-Aryl Derivative start2->product4 Suzuki Coupling product5 6-Amino Derivative start2->product5 Buchwald-Hartwig Amination reagent4 Ar-B(OH)2, Pd catalyst reagent5 R2NH, Pd catalyst

signaling_pathway_logic Scaffold This compound Scaffold Functionalization Chemical Functionalization (e.g., Reduction, Cross-Coupling) Scaffold->Functionalization Library Diverse Compound Library Functionalization->Library Screening High-Throughput Screening Library->Screening Hit Hit Identification Screening->Hit Lead Lead Optimization Hit->Lead Candidate Drug Candidate Lead->Candidate

References

Application Notes and Protocols: The Role of N-cyclopropyl-3-nitropyridin-2-amine in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of advanced agrochemicals, with a focus on the structural motif of N-cyclopropyl-pyridinylamines. While direct, publicly available synthetic routes for major agrochemicals starting from N-cyclopropyl-3-nitropyridin-2-amine are not extensively documented, its structural elements are present in potent insecticides. This document details the synthesis of a closely related and commercially significant agrochemical, Cyclaniliprole , a diamide insecticide. The protocols provided are based on established synthetic routes for Cyclaniliprole and its key intermediates, offering valuable insights for researchers in agrochemical development.

Introduction to Cyclaniliprole

Cyclaniliprole is a broad-spectrum insecticide that belongs to the class of anthranilic diamides.[1] Its mode of action involves the modulation of insect ryanodine receptors, leading to the uncontrolled release of intracellular calcium stores, which causes muscle paralysis and ultimately the death of the insect.[2][3] This targeted action provides effective control of various chewing and sucking insect pests in a range of crops.[4] The synthesis of Cyclaniliprole is a multi-step process involving the coupling of two key intermediates.

Synthesis of Cyclaniliprole

The synthesis of Cyclaniliprole is a convergent process that involves the preparation of two key intermediates, followed by their coupling to form the final product. The overall synthetic scheme is presented below.

Key Intermediates

The two primary intermediates required for the synthesis of Cyclaniliprole are:

  • Intermediate 1: 2-amino-3-bromo-5-chloro-N-(1-cyclopropylethyl)benzamide

  • Intermediate 2: 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid

The synthesis of these intermediates is a critical part of the overall process.

Synthetic Pathway for Cyclaniliprole

The following diagram illustrates the convergent synthetic pathway for Cyclaniliprole.

Cyclaniliprole_Synthesis cluster_intermediate1 Synthesis of Intermediate 1 cluster_intermediate2 Synthesis of Intermediate 2 5-chloro-2-nitrobenzoic_acid 5-chloro-2-nitrobenzoic acid nitro_reduction Nitro Reduction & Bromination 5-chloro-2-nitrobenzoic_acid->nitro_reduction 1. Coupling 1-cyclopropylethylamine 1-cyclopropylethylamine 1-cyclopropylethylamine->nitro_reduction Intermediate_1 Intermediate 1 2-amino-3-bromo-5-chloro- N-(1-cyclopropylethyl)benzamide nitro_reduction->Intermediate_1 Cyclaniliprole Cyclaniliprole Intermediate_1->Cyclaniliprole Coupling 2,3-dichloropyridine 2,3-dichloropyridine hydrazine_hydrate (3-chloropyridin-2-yl)hydrazine 2,3-dichloropyridine->hydrazine_hydrate Hydrazinolysis diethyl_maleate Cyclization hydrazine_hydrate->diethyl_maleate bromination_oxidation Bromination & Oxidation diethyl_maleate->bromination_oxidation Intermediate_2 Intermediate 2 3-bromo-1-(3-chloropyridin-2-yl)- 1H-pyrazole-5-carboxylic acid bromination_oxidation->Intermediate_2 Intermediate_2->Cyclaniliprole

Synthetic Pathway of Cyclaniliprole

Experimental Protocols

The following are detailed protocols for the synthesis of the key intermediates and the final coupling reaction to yield Cyclaniliprole.

Synthesis of Intermediate 1: 2-amino-3-bromo-5-chloro-N-(1-cyclopropylethyl)benzamide

This synthesis involves the coupling of 5-chloro-2-nitrobenzoic acid with 1-cyclopropylethylamine, followed by reduction of the nitro group and subsequent bromination.[5]

Step 1: Synthesis of 1-cyclopropylethylamine

  • React 1-cyclopropyl methyl ketone with formamide in the presence of formic acid.

  • Perform hydrolysis of the resulting formamide with hydrochloric acid to yield 1-cyclopropylethylamine.

Step 2: Synthesis of 2-amino-3-bromo-5-chloro-N-(1-cyclopropylethyl)benzamide

  • Couple 5-chloro-2-nitrobenzoic acid with 1-cyclopropylethylamine.

  • Reduce the nitro group using a reducing agent such as iron powder in the presence of an acid.

  • Brominate the resulting aniline derivative with a suitable brominating agent (e.g., bromine) to obtain the final intermediate.

Synthesis of Intermediate 2: 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid

This intermediate can be synthesized from 2,3-dichloropyridine.[6]

  • Hydrazino-substitution: React 2,3-dichloropyridine with hydrazine hydrate in a solvent like ethanol under reflux to produce (3-chloropyridin-2-yl)-hydrazine.

  • Cyclization: Condense the hydrazine derivative with diethyl maleate in the presence of a base such as sodium ethoxide to form the pyrazolidinone ring.

  • Bromination: Treat the pyrazolidinone intermediate with a brominating agent like phosphorus oxybromide.

  • Oxidation: Oxidize the resulting pyrazoline.

  • Hydrolysis: Hydrolyze the ester group to the carboxylic acid using a base like sodium hydroxide, followed by acidification to precipitate the product.

An alternative route involves the reaction of 3-aminocrotononitrile with hydrazine hydrate, followed by cyclization, bromination, oxidation, and condensation with 2,3-dichloropyridine.[7]

Final Coupling Step: Synthesis of Cyclaniliprole

The final step involves the amide coupling of Intermediate 1 and Intermediate 2.[5][8]

  • Reaction Setup: In a suitable reactor, dissolve Intermediate 1 (2-amino-3-bromo-5-chloro-N-(1-cyclopropylethyl)benzamide) and Intermediate 2 (3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid) in an appropriate solvent (e.g., dimethyl sulfoxide).

  • Addition of Reagents: Add anhydrous sodium sulfate and potassium tert-butoxide to the mixture at room temperature.

  • Reaction: Stir the reaction mixture for approximately one hour.

  • Work-up: Slowly add the reaction mixture to water. Extract the aqueous mixture with ethyl acetate.

  • Purification: Wash the combined organic layers with a saturated sodium chloride solution and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure. The crude product can be purified by silica gel column chromatography.

Quantitative Data

The following table summarizes typical quantitative data for the synthesis of Cyclaniliprole.

StepProductStarting MaterialsReagentsSolventTemperature (°C)Reaction TimeYield (%)Purity (%)
Intermediate 1 Synthesis 2-amino-3-bromo-5-chloro-N-(1-cyclopropylethyl)benzamide5-chloro-2-nitrobenzoic acid, 1-cyclopropylethylamineIron powder, Bromine-----
Intermediate 2 Synthesis 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid2,3-dichloropyridine, Hydrazine hydrate, Diethyl maleateNaOEt, POBr₃, NaOHEthanol, AcetonitrileReflux, 0-5->47>99
Final Coupling CyclaniliproleIntermediate 1, Intermediate 2Methanesulfonyl chloride, 3-picolineAcetonitrile0-5-27 (overall)96.1

Note: The yields and purities are based on reported literature values and may vary depending on the specific reaction conditions and scale.[5][6]

Mode of Action: Ryanodine Receptor Modulation

Cyclaniliprole, like other diamide insecticides, targets the ryanodine receptors (RyRs) in insects.[2][9] These receptors are ligand-gated calcium channels located on the sarcoplasmic and endoplasmic reticulum of muscle and nerve cells.

Ryanodine_Receptor_MOA Cyclaniliprole Cyclaniliprole Ryanodine_Receptor Insect Ryanodine Receptor (RyR) Cyclaniliprole->Ryanodine_Receptor Binds to Ca_Channel Ca²⁺ Channel Opening Ryanodine_Receptor->Ca_Channel Activates SR_ER Sarcoplasmic/Endoplasmic Reticulum Ca_Release Uncontrolled Ca²⁺ Release Ca_Channel->Ca_Release Muscle_Paralysis Muscle Contraction & Paralysis Ca_Release->Muscle_Paralysis Insect_Death Insect Death Muscle_Paralysis->Insect_Death

Mode of Action of Cyclaniliprole

The binding of Cyclaniliprole to the insect RyR locks the channel in an open conformation, leading to a continuous and uncontrolled release of calcium ions from intracellular stores into the cytoplasm. This disruption of calcium homeostasis results in rapid feeding cessation, muscle paralysis, and ultimately, the death of the insect pest.[3][10]

Conclusion

References

Application Notes and Protocols for Parallel Synthesis of Compound Libraries Using N-cyclopropyl-3-nitropyridin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-cyclopropyl-3-nitropyridin-2-amine is a valuable scaffold in medicinal chemistry, particularly for the parallel synthesis of compound libraries aimed at discovering novel therapeutic agents. The presence of a cyclopropyl group can enhance metabolic stability and introduce conformational rigidity, while the 2-amino-3-nitropyridine core serves as a versatile platform for diversification through nucleophilic aromatic substitution (SNAr) reactions. This document provides detailed protocols and application notes for the utilization of this compound in the generation of compound libraries, with a focus on the synthesis of potential kinase inhibitors.

The 2-amino-3-nitropyridine moiety is a key structural feature in a variety of biologically active molecules. The electron-withdrawing nitro group activates the pyridine ring, facilitating nucleophilic substitution at the C4 position. This allows for the introduction of a wide range of substituents, making it an ideal strategy for creating large and diverse compound libraries.

Core Reaction: Nucleophilic Aromatic Substitution (SNAr)

The primary transformation for library synthesis using this compound involves the SNAr reaction. In this reaction, the nitro group at the 3-position activates the C4 position of the pyridine ring towards attack by nucleophiles, typically primary or secondary amines. This allows for the displacement of a suitable leaving group at the C4 position (if present) or, in some cases, direct displacement of the nitro group under specific conditions, though displacement of a halogen at an adjacent position is more common in library synthesis. For the purpose of these protocols, we will assume a common precursor, N-cyclopropyl-4-chloro-3-nitropyridin-2-amine, which can be readily synthesized or procured, to facilitate library generation.

Experimental Protocols

Protocol 1: General Procedure for Parallel SNAr of N-cyclopropyl-4-chloro-3-nitropyridin-2-amine with a Diverse Amine Library

This protocol describes a general method for the parallel synthesis of a library of N2-cyclopropyl-N4-substituted-3-nitropyridine-2,4-diamines in a 96-well plate format.

Materials:

  • N-cyclopropyl-4-chloro-3-nitropyridin-2-amine

  • Library of diverse primary and secondary amines (0.2 M solutions in anhydrous DMSO)

  • Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • 96-well reaction plates with sealing mats

  • Automated liquid handler (optional)

  • Centrifugal evaporator

  • High-performance liquid chromatography-mass spectrometry (HPLC-MS) for analysis

Procedure:

  • Preparation of Reagent Plates:

    • In a 96-well plate, dispense 100 µL of a 0.2 M solution of N-cyclopropyl-4-chloro-3-nitropyridin-2-amine in anhydrous DMF to each well.

    • In a separate 96-well plate, dispense 120 µL of each unique 0.2 M amine solution from the library into individual wells.

  • Reaction Setup:

    • To the plate containing N-cyclopropyl-4-chloro-3-nitropyridin-2-amine, add 2.5 equivalents of DIPEA to each well.

    • Transfer 100 µL of each amine solution from the amine plate to the corresponding well of the reaction plate.

    • Seal the reaction plate securely with a sealing mat.

  • Reaction Conditions:

    • Heat the reaction plate at 80-100 °C for 12-24 hours. The optimal temperature and time may vary depending on the reactivity of the amine library.

    • Monitor the progress of a representative reaction by HPLC-MS to determine completion.

  • Work-up and Isolation:

    • After cooling to room temperature, remove the solvent from the reaction plate using a centrifugal evaporator.

    • Redissolve the crude product in each well in a suitable solvent, such as DMSO, for direct use in biological screening or for further purification.

    • For characterization, a representative subset of the library can be purified by preparative HPLC.

Expected Results:

This protocol is expected to yield a library of N2-cyclopropyl-N4-substituted-3-nitropyridine-2,4-diamines. The yields and purity will vary depending on the specific amine used. A summary of expected outcomes with different classes of amines is presented in Table 1.

Amine TypeExpected Yield RangeExpected Purity Range (Crude)
Primary Alkylamines60-90%75-95%
Secondary Alkylamines50-85%70-90%
Anilines40-75%60-85%
Heterocyclic Amines55-90%70-95%
Table 1: Representative yields and purities for the parallel SNAr reaction.
Protocol 2: Subsequent Reduction of the Nitro Group for Further Diversification

The nitro group of the synthesized library can be reduced to an amino group, providing another point for diversification.

Materials:

  • Compound library from Protocol 1

  • Iron powder (Fe)

  • Ammonium chloride (NH4Cl)

  • Ethanol (EtOH)

  • Water (H2O)

Procedure:

  • To each well of the 96-well plate containing the crude product from Protocol 1 (redissolved in 200 µL of EtOH:H2O 4:1), add iron powder (5 equivalents) and ammonium chloride (1.2 equivalents).

  • Seal the plate and heat at 70-80 °C for 2-4 hours, or until the reaction is complete as monitored by HPLC-MS.

  • Filter the contents of each well through a filter plate to remove the iron salts.

  • Concentrate the filtrate in a centrifugal evaporator to yield the crude triamine product.

Visualization of Synthetic Workflow

The following diagram illustrates the general workflow for the parallel synthesis of a compound library from this compound.

G cluster_0 Library Synthesis Core Workflow A N-cyclopropyl-4-chloro- 3-nitropyridin-2-amine C Parallel SNAr Reaction (DIPEA, DMF, 80-100 °C) A->C B Diverse Amine Library (R1R2NH) B->C D N2-cyclopropyl-N4-substituted- 3-nitropyridine-2,4-diamine Library C->D E Reduction of Nitro Group (Fe, NH4Cl) D->E F N2-cyclopropyl-N4-substituted- pyridine-2,3,4-triamine Library E->F G Further Diversification (e.g., acylation, sulfonylation) F->G H Final Compound Library G->H

Caption: Workflow for parallel library synthesis.

Application in Kinase Inhibitor Discovery

Compound libraries derived from the this compound scaffold are particularly well-suited for screening against kinase targets. The 2,4-diaminopyridine core is a known hinge-binding motif in many kinase inhibitors. By varying the substituent at the N4-position, it is possible to explore the solvent-exposed region of the ATP-binding site, leading to the identification of potent and selective inhibitors.

Target Signaling Pathway: Janus Kinase (JAK) Family

The Janus kinases (JAKs) are a family of intracellular, non-receptor tyrosine kinases that are critical components of the JAK-STAT signaling pathway. This pathway is essential for the signaling of numerous cytokines and growth factors, playing a key role in hematopoiesis, immune response, and inflammation. Dysregulation of the JAK-STAT pathway is implicated in various diseases, including autoimmune disorders and cancers. Therefore, the development of selective JAK inhibitors is a significant area of drug discovery.

The library synthesized from this compound can be screened against the JAK family (JAK1, JAK2, JAK3, and TYK2) to identify novel inhibitors.

G cluster_1 JAK-STAT Signaling Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation STAT_P pSTAT STAT->STAT_P Dimer STAT Dimer STAT_P->Dimer Dimerization Nucleus Nucleus Dimer->Nucleus Translocation Gene Gene Transcription Nucleus->Gene Inhibitor Synthesized Library (Potential Inhibitor) Inhibitor->JAK Inhibition

Caption: The JAK-STAT signaling pathway.

Screening Protocol: In Vitro Kinase Assay

A common method for screening compound libraries against kinase targets is a biochemical assay that measures the phosphorylation of a substrate.

Example Protocol: Homogeneous Time-Resolved Fluorescence (HTRF) Assay for JAK2

  • Assay Buffer: Prepare a suitable kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT).

  • Compound Plating: Serially dilute the compound library in DMSO and then in assay buffer to the desired final concentrations.

  • Kinase Reaction:

    • Add the JAK2 enzyme and a suitable biotinylated peptide substrate to the assay wells.

    • Initiate the kinase reaction by adding ATP at a concentration close to its Km.

    • Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).

  • Detection:

    • Stop the reaction by adding EDTA.

    • Add an HTRF detection mix containing a europium cryptate-labeled anti-phospho-substrate antibody and streptavidin-XL665.

    • Incubate for 60 minutes at room temperature.

  • Data Acquisition: Read the plate on an HTRF-compatible reader and calculate the ratio of the emission signals at 665 nm and 620 nm. The signal is proportional to the amount of phosphorylated substrate.

  • Data Analysis: Determine the IC50 values for active compounds by plotting the percent inhibition against the compound concentration.

Conclusion

This compound is a highly adaptable starting material for the parallel synthesis of diverse compound libraries. The straightforward SNAr chemistry allows for the rapid generation of a multitude of analogs. These libraries are particularly promising for the discovery of novel kinase inhibitors, as exemplified by their potential application in targeting the JAK-STAT signaling pathway. The protocols and data presented herein provide a solid foundation for researchers to utilize this valuable scaffold in their drug discovery efforts.

Troubleshooting & Optimization

Technical Support Center: Synthesis of N-cyclopropyl-3-nitropyridin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N-cyclopropyl-3-nitropyridin-2-amine.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A1: The most common and direct synthetic route is the nucleophilic aromatic substitution (SNAr) reaction between 2-chloro-3-nitropyridine and cyclopropylamine. In this reaction, the chlorine atom on the pyridine ring is displaced by the amine group of cyclopropylamine.

Q2: What are the typical reaction conditions for this synthesis?

A2: Typical reaction conditions involve reacting 2-chloro-3-nitropyridine with an excess of cyclopropylamine in a suitable solvent, often in the presence of a base to neutralize the HCl generated during the reaction. The reaction temperature can range from room temperature to elevated temperatures depending on the solvent and other reaction parameters.

Q3: How can I monitor the progress of the reaction?

A3: The reaction progress can be conveniently monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). By spotting the reaction mixture alongside the starting materials, the consumption of 2-chloro-3-nitropyridine and the formation of the product can be tracked over time.

Q4: What are the key factors influencing the yield of the reaction?

A4: Several factors can significantly impact the yield of this compound. These include the purity of starting materials, the stoichiometry of reactants, reaction temperature, choice of solvent and base, and reaction time. Optimization of these parameters is crucial for achieving high yields.

Troubleshooting Guide

Low or No Product Yield
Potential Cause Troubleshooting Steps
Inactive Starting Material - Verify the purity of 2-chloro-3-nitropyridine and cyclopropylamine using techniques like NMR or GC-MS. - Ensure the cyclopropylamine has not degraded, especially if it is an older stock.
Incorrect Stoichiometry - Use a slight excess of cyclopropylamine (e.g., 1.1 to 1.5 equivalents) to ensure complete consumption of the limiting reagent, 2-chloro-3-nitropyridine.
Inadequate Reaction Temperature - If the reaction is sluggish at room temperature, consider gradually increasing the temperature. Monitor for the formation of byproducts at higher temperatures. A temperature range of 50-80 °C is often a good starting point for optimization.
Inappropriate Solvent - The choice of solvent can influence the solubility of reactants and the reaction rate. Consider screening solvents such as acetonitrile, ethanol, isopropanol, or N,N-dimethylformamide (DMF).
Inefficient Base - A base is often used to scavenge the HCl produced. If the reaction is slow, consider using a non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA). Inorganic bases like potassium carbonate can also be effective.
Presence of Impurities in the Product
Potential Cause Troubleshooting Steps
Unreacted Starting Material - Ensure the reaction goes to completion by extending the reaction time or increasing the temperature. - Use an appropriate excess of cyclopropylamine. - Purify the crude product using column chromatography or recrystallization.
Formation of Side Products - The highly electron-deficient nature of the 2-chloro-3-nitropyridine ring can sometimes lead to side reactions, such as ring-opening by nucleophiles.[1] - To minimize side reactions, maintain a controlled temperature and avoid excessively harsh conditions. - The regioselectivity of the amination is generally favored at the 2-position due to the activating effect of the ortho-nitro group.[2][3] However, other isomers could potentially form under certain conditions. Careful purification is necessary to isolate the desired product.
Difficult Purification - If the product is difficult to purify by recrystallization, column chromatography on silica gel is a recommended alternative. A gradient elution system, for example, with ethyl acetate and hexanes, can be effective.

Experimental Protocols

General Protocol for the Synthesis of this compound

This protocol is a general guideline and may require optimization for specific laboratory conditions and scales.

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-chloro-3-nitropyridine (1 equivalent) in a suitable solvent (e.g., acetonitrile, ethanol).

  • Addition of Reagents: To the stirred solution, add cyclopropylamine (1.1-1.5 equivalents). If a base is used, add it to the reaction mixture (e.g., triethylamine, 1.2 equivalents).

  • Reaction: Stir the reaction mixture at the desired temperature (e.g., room temperature to 80 °C) and monitor the progress by TLC or HPLC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. If a solid precipitates, it can be collected by filtration. Otherwise, the solvent can be removed under reduced pressure. The residue can be dissolved in an organic solvent like ethyl acetate and washed with water to remove any inorganic salts.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.

Visualizations

experimental_workflow start Start dissolve Dissolve 2-chloro-3-nitropyridine in solvent start->dissolve add_reagents Add Cyclopropylamine and Base dissolve->add_reagents react Stir at controlled temperature add_reagents->react monitor Monitor reaction by TLC/HPLC react->monitor monitor->react Incomplete workup Reaction Work-up (Quenching, Extraction) monitor->workup Complete purify Purification (Recrystallization or Chromatography) workup->purify product This compound purify->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_yield low_yield Low or No Product Yield check_sm Check Starting Material Purity low_yield->check_sm Potential Cause check_stoich Verify Stoichiometry low_yield->check_stoich Potential Cause optimize_temp Optimize Reaction Temperature low_yield->optimize_temp Potential Cause optimize_solvent Screen Different Solvents low_yield->optimize_solvent Potential Cause optimize_base Optimize Base low_yield->optimize_base Potential Cause solution1 Use pure starting materials. check_sm->solution1 Solution solution2 Use excess cyclopropylamine. check_stoich->solution2 Solution solution3 Gradually increase temperature. optimize_temp->solution3 Solution solution4 Test solvents like ACN, EtOH, DMF. optimize_solvent->solution4 Solution solution5 Use TEA, DIPEA, or K2CO3. optimize_base->solution5 Solution

Caption: Troubleshooting decision tree for low product yield.

References

Troubleshooting side reactions in the preparation of "N-cyclopropyl-3-nitropyridin-2-amine"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N-cyclopropyl-3-nitropyridin-2-amine.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction scheme for the synthesis of this compound?

The synthesis typically involves a nucleophilic aromatic substitution (SNAr) reaction between 2-chloro-3-nitropyridine and cyclopropylamine. The electron-withdrawing nitro group at the 3-position activates the chlorine atom at the 2-position for substitution. The reaction is usually carried out in the presence of a base to neutralize the HCl generated.

Q2: What are the most common side reactions to be aware of during this synthesis?

The most common side reactions include:

  • Incomplete reaction: Unreacted 2-chloro-3-nitropyridine remains in the reaction mixture.

  • Hydrolysis of the starting material: Presence of water can lead to the formation of 2-hydroxy-3-nitropyridine.

  • Di-substitution: A second molecule of cyclopropylamine may displace the nitro group or another substituent, although this is less common under controlled conditions.

  • Ring-opening: While less likely with amine nucleophiles compared to stronger nucleophiles like hydroxides, it remains a theoretical possibility, especially under harsh basic conditions.

Q3: What analytical techniques are recommended for monitoring the reaction progress and purity of the final product?

  • Thin Layer Chromatography (TLC): Useful for monitoring the consumption of the starting material and the formation of the product.

  • High-Performance Liquid Chromatography (HPLC): For quantitative analysis of reaction conversion and product purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the desired product and identify any impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product and identify byproducts.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Observed Issue Potential Cause(s) Recommended Action(s)
Low or no conversion of starting material (2-chloro-3-nitropyridine) 1. Insufficient reaction temperature. 2. Inactive base or insufficient amount of base. 3. Poor quality of reagents or solvents.1. Gradually increase the reaction temperature, monitoring for product formation and byproduct generation by TLC. 2. Use a fresh, anhydrous base (e.g., triethylamine, diisopropylethylamine) in a slight excess (1.1-1.5 equivalents). 3. Ensure all reagents and solvents are of appropriate purity and anhydrous where necessary.
Presence of a significant amount of 2-hydroxy-3-nitropyridine impurity 1. Presence of water in the reaction mixture (from solvents, reagents, or glassware).1. Use anhydrous solvents and reagents. Ensure all glassware is thoroughly dried before use. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Formation of an unknown byproduct with a higher molecular weight 1. Possible di-substitution of the pyridine ring by cyclopropylamine.1. Use a controlled stoichiometry of cyclopropylamine (1.0-1.2 equivalents). 2. Add the cyclopropylamine slowly to the reaction mixture to avoid localized high concentrations. 3. Consider lowering the reaction temperature.
Complex mixture of products observed by TLC or HPLC 1. Reaction temperature is too high, leading to decomposition or multiple side reactions. 2. Incorrect stoichiometry of reagents.1. Lower the reaction temperature and monitor the reaction progress more frequently. 2. Carefully re-check the calculations and measurements of all reagents.
Difficulty in isolating the pure product 1. Co-elution of the product with impurities during chromatography. 2. Product oiling out during crystallization.1. Optimize the chromatography conditions (e.g., solvent gradient, choice of stationary phase). 2. For crystallization, try different solvent systems or use a seed crystal to induce crystallization. An anti-solvent addition method may also be effective.

Experimental Protocols

General Protocol for the Synthesis of this compound

Materials:

  • 2-chloro-3-nitropyridine

  • Cyclopropylamine

  • Triethylamine (or another suitable non-nucleophilic base)

  • Anhydrous solvent (e.g., Dichloromethane (DCM), Acetonitrile (ACN), or Tetrahydrofuran (THF))

  • Ethyl acetate (for extraction and chromatography)

  • Hexanes (for chromatography)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • To a stirred solution of 2-chloro-3-nitropyridine (1.0 eq) in an anhydrous solvent (e.g., DCM), add triethylamine (1.2 eq).

  • Slowly add cyclopropylamine (1.1 eq) to the mixture at room temperature.

  • Stir the reaction mixture at room temperature or gently heat to 40-50 °C. Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a solid.

Data Presentation

Table 1: Physicochemical and Spectroscopic Data of Key Compounds
Compound Molecular Formula Molecular Weight ( g/mol ) ¹H NMR (CDCl₃, δ ppm) Notes
This compound (Product) C₈H₉N₃O₂179.18~8.3 (dd), ~8.2 (dd), ~6.8 (dd), ~3.0 (m), ~0.9 (m), ~0.6 (m)Expected chemical shifts.
2-chloro-3-nitropyridine (Starting Material) C₅H₃ClN₂O₂158.54~8.5 (dd), ~8.2 (dd), ~7.4 (dd)
2-hydroxy-3-nitropyridine (Hydrolysis Byproduct) C₅H₄N₂O₃140.09~10.2 (br s), ~8.2 (d), ~7.7 (d), ~7.6 (t)[1]Can be formed in the presence of water.

Visualizations

Reaction Pathway Diagram

reaction_pathway 2-chloro-3-nitropyridine 2-chloro-3-nitropyridine This compound This compound 2-chloro-3-nitropyridine->this compound + cyclopropylamine cyclopropylamine cyclopropylamine cyclopropylamine->this compound HCl HCl This compound->HCl - HCl

Caption: Main reaction pathway for the synthesis.

Side Reaction: Hydrolysis

hydrolysis_pathway 2-chloro-3-nitropyridine 2-chloro-3-nitropyridine 2-hydroxy-3-nitropyridine 2-hydroxy-3-nitropyridine 2-chloro-3-nitropyridine->2-hydroxy-3-nitropyridine + H₂O H2O H2O H2O->2-hydroxy-3-nitropyridine HCl HCl 2-hydroxy-3-nitropyridine->HCl - HCl troubleshooting_workflow start Reaction Analysis (TLC/HPLC) low_conversion Low/No Conversion start->low_conversion impurity_detected Impurity Detected start->impurity_detected end Pure Product start->end Clean Reaction check_temp Check Reaction Temperature & Base low_conversion->check_temp Yes check_reagents Verify Reagent Quality & Stoichiometry low_conversion->check_reagents No identify_impurity Identify Impurity (NMR/MS) impurity_detected->identify_impurity Yes optimize_purification Optimize Purification impurity_detected->optimize_purification No check_temp->optimize_purification check_reagents->optimize_purification hydrolysis Hydrolysis (2-hydroxy-3-nitropyridine) identify_impurity->hydrolysis disubstitution Di-substitution identify_impurity->disubstitution use_anhydrous Use Anhydrous Conditions hydrolysis->use_anhydrous adjust_stoichiometry Adjust Amine Stoichiometry disubstitution->adjust_stoichiometry use_anhydrous->optimize_purification adjust_stoichiometry->optimize_purification optimize_purification->end

References

Optimization of reaction parameters for "N-cyclopropyl-3-nitropyridin-2-amine"

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides detailed troubleshooting, frequently asked questions (FAQs), and experimental protocols for the synthesis of N-cyclopropyl-3-nitropyridin-2-amine, a key intermediate in pharmaceutical and agrochemical research.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for this compound?

A1: The most common and direct method is a nucleophilic aromatic substitution (SNAr) reaction. This involves reacting 2-chloro-3-nitropyridine with cyclopropylamine. The chlorine atom at the 2-position of the pyridine ring is activated by the electron-withdrawing nitro group at the 3-position, making it susceptible to displacement by the nucleophilic amine.[1][2]

Q2: What are the typical starting materials and reagents for this synthesis?

A2: The essential components for this reaction are:

  • Substrate: 2-Chloro-3-nitropyridine

  • Nucleophile: Cyclopropylamine

  • Base: An acid scavenger such as potassium carbonate (K₂CO₃), triethylamine (Et₃N), or diisopropylethylamine (DIPEA) is typically used to neutralize the HCl formed during the reaction.

  • Solvent: A polar aprotic solvent like acetonitrile (ACN), dimethylformamide (DMF), or a polar protic solvent like ethanol is commonly employed.

Q3: What are the general reaction conditions?

A3: The reaction is often performed at elevated temperatures, ranging from room temperature to reflux, depending on the solvent and base used. Reaction times can vary from a few hours to overnight. Progress is typically monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

Q4: Why is the substitution favored at the C-2 position and not other positions on the pyridine ring?

A4: In nucleophilic aromatic substitution on pyridine rings, the C-2, C-4, and C-6 positions are electronically favored for attack. The presence of a strong electron-withdrawing group, like the nitro group (NO₂) at the C-3 position, strongly activates the adjacent C-2 position for nucleophilic attack.[1] The intermediate formed (a Meisenheimer complex) is stabilized by resonance involving the nitro group, which lowers the activation energy for the substitution at this site.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis.

IssuePotential Cause(s)Suggested Solution(s)
Low or No Product Yield 1. Poor quality of reagents: 2-chloro-3-nitropyridine may have degraded, or cyclopropylamine may have evaporated (low boiling point: 49-50°C).2. Incorrect stoichiometry: Insufficient cyclopropylamine or base.3. Inadequate temperature: Reaction may be too slow at lower temperatures.4. Presence of water: Moisture can interfere with the reaction, especially if using a strong base.1. Verify the purity of starting materials (e.g., by NMR or melting point). Use freshly opened or distilled reagents.2. Use a slight excess (1.1-1.5 equivalents) of cyclopropylamine and at least 2 equivalents of a base like K₂CO₃.3. Gradually increase the reaction temperature and monitor by TLC. Consider switching to a higher-boiling solvent like DMF or NMP.4. Use anhydrous solvents and reagents. Dry glassware thoroughly before use.
Formation of Multiple Spots on TLC (Impurity Profile) 1. Side reactions: Potential for di-substitution or reaction with solvent.2. Degradation: The product or starting material may be unstable under the reaction conditions (e.g., high heat for prolonged periods).3. Incomplete reaction: Spots for both starting material and product are visible.1. Avoid a large excess of the amine nucleophile. Control the reaction temperature carefully.2. Reduce reaction time or temperature. Check for product stability by running a control experiment with the purified product under reaction conditions.3. Allow the reaction to run longer or increase the temperature slightly. Ensure efficient stirring.
Difficult Product Isolation/Purification 1. Product is highly soluble in the aqueous phase during workup. 2. Product co-elutes with impurities during column chromatography. 1. Saturate the aqueous layer with brine (saturated NaCl solution) to decrease the solubility of the organic product before extraction.2. Optimize the solvent system for column chromatography. Try a gradient elution. Consider recrystallization as an alternative or final purification step.
Optimization of Reaction Parameters

The choice of solvent and base can significantly impact the reaction's efficiency. Below is a summary of common conditions.

ParameterCondition ACondition BCondition C
Solvent Acetonitrile (ACN)Ethanol (EtOH)Dimethylformamide (DMF)
Base Potassium Carbonate (K₂CO₃)Triethylamine (Et₃N)Diisopropylethylamine (DIPEA)
Temperature Reflux (~82°C)Reflux (~78°C)80-100°C
Typical Time 4-12 hours6-18 hours2-8 hours
Considerations Heterogeneous mixture, requires good stirring. Easy solvent removal.Homogeneous reaction. Base is also a liquid, simplifying addition.High boiling point, good for slow reactions. More difficult to remove under vacuum.

Detailed Experimental Protocol

This protocol is a representative example for the synthesis of this compound.

Materials:

  • 2-Chloro-3-nitropyridine (1.0 eq)

  • Cyclopropylamine (1.2 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)

  • Acetonitrile (ACN), anhydrous (approx. 0.1 M concentration of the limiting reagent)

  • Ethyl acetate (for extraction)

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄), anhydrous

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chloro-3-nitropyridine (1.0 eq) and anhydrous potassium carbonate (2.0 eq).

  • Solvent Addition: Add anhydrous acetonitrile to the flask.

  • Reagent Addition: Add cyclopropylamine (1.2 eq) to the suspension dropwise at room temperature while stirring.

  • Heating: Heat the reaction mixture to reflux (approximately 82°C) and maintain for 4-12 hours.

  • Monitoring: Monitor the reaction's progress by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate solvent system), checking for the consumption of the 2-chloro-3-nitropyridine spot.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Filter off the solid potassium carbonate and wash the solid with a small amount of ethyl acetate.

  • Extraction: Concentrate the filtrate under reduced pressure. Dissolve the resulting residue in ethyl acetate and wash with water (2x) and then with brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent in vacuo to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient to afford this compound as a solid.

Visual Guides

General Synthesis Workflow

The following diagram illustrates the overall workflow from reaction setup to the final purified product.

G A 1. Reaction Setup (2-Cl-3-NO2-Py + K2CO3 in ACN) B 2. Add Cyclopropylamine (1.2 eq) A->B C 3. Heat to Reflux (Monitor by TLC) B->C D 4. Workup (Filter, Extract with EtOAc) C->D E 5. Purification (Column Chromatography) D->E F Pure Product E->F

Caption: Workflow for this compound synthesis.

Troubleshooting Logic for Low Yield

This decision tree provides a logical path for diagnosing the cause of low product yield.

G start Low Yield Observed reagents Check Reagent Quality & Stoichiometry start->reagents Step 1 conditions Verify Reaction Conditions start->conditions Step 2 workup Review Workup & Purification start->workup Step 3 reagent_sol1 Use fresh/purified reagents Verify stoichiometry (slight excess of amine) reagents->reagent_sol1 temp Is temperature adequate? conditions->temp loss Check for product loss in aqueous layers. Optimize chromatography. workup->loss time Is reaction time sufficient? temp->time Yes temp_yes Increase temperature or change to higher boiling solvent temp->temp_yes No time_yes Increase reaction time time->time_yes No

Caption: Decision tree for troubleshooting low reaction yield.

References

"N-cyclopropyl-3-nitropyridin-2-amine" stability issues and degradation pathways

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of N-cyclopropyl-3-nitropyridin-2-amine. This resource is intended for researchers, scientists, and drug development professionals to anticipate and address potential challenges during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

For short-term storage, this compound can be stored at room temperature.[1] For long-term storage, it is advisable to store the compound at -20°C for periods extending from one to two years to minimize potential degradation.[2]

Q2: Is this compound sensitive to light?

Q3: What are the potential degradation pathways for this compound?

Based on the chemical structure and the behavior of related nitropyridine compounds, potential degradation pathways may include:

  • Reduction of the nitro group: The nitro group is susceptible to reduction, which can lead to the formation of nitroso and amino derivatives. This can be a significant pathway under reducing conditions.

  • Hydrolysis: The amine or nitro group on the pyridine ring could be susceptible to hydrolysis under strongly acidic or basic conditions, although pyridines are generally stable to acid.[3]

  • Oxidation: The pyridine ring and the amino group could be susceptible to oxidation, potentially leading to the formation of N-oxides or other oxidative degradation products. Studies on similar compounds like 3,4-diaminopyridine have shown the formation of N-oxides under oxidative stress.[4]

  • Nucleophilic Substitution: The nitro group can be displaced by strong nucleophiles.[5]

Q4: How can I assess the stability of this compound in my experimental conditions?

To assess stability, you can perform forced degradation studies.[6][7] This involves subjecting a solution of the compound to various stress conditions (e.g., acid, base, heat, oxidation, and light) and monitoring the formation of degradants over time using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).

Troubleshooting Guide

Issue Potential Cause Recommended Action
Unexpected peaks in chromatogram Degradation of the compound.- Confirm the identity of the main peak using a reference standard. - Perform a forced degradation study to identify potential degradation products. - Adjust solution pH, temperature, or light exposure to minimize degradation.
Loss of compound potency or activity The compound may have degraded during storage or in the experimental matrix.- Re-test the purity of your compound stock. - Review storage conditions and handling procedures. - Assess the stability of the compound in your specific experimental buffer or formulation.
Inconsistent experimental results Variability in compound stability under slightly different conditions.- Standardize all experimental parameters, including solution preparation, incubation times, and temperature. - Prepare fresh solutions of the compound for each experiment.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting forced degradation studies to identify potential degradation products and pathways.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Store at room temperature, protected from light, for 24 hours.

  • Thermal Degradation: Place a solid sample of the compound in an oven at 80°C for 48 hours. Also, heat a solution of the compound (in a suitable solvent) at 60°C for 24 hours.

  • Photolytic Degradation: Expose a solution of the compound to a calibrated light source (e.g., ICH option 1 or 2) for a specified duration.

3. Sample Analysis:

  • At appropriate time points, withdraw an aliquot of each stressed sample.

  • Neutralize the acidic and basic samples.

  • Dilute all samples to a suitable concentration for analysis.

  • Analyze all samples by a stability-indicating HPLC method (e.g., reverse-phase HPLC with UV detection).

4. Data Interpretation:

  • Compare the chromatograms of the stressed samples to that of an unstressed control sample.

  • Identify and quantify the degradation products.

  • Elucidate the structure of significant degradation products using techniques like LC-MS and NMR.

Potential Degradation Pathways Visualization

This compound This compound Nitro Reduction Nitro Reduction This compound->Nitro Reduction Hydrolysis Hydrolysis This compound->Hydrolysis Oxidation Oxidation This compound->Oxidation Nitroso Derivative Nitroso Derivative Nitro Reduction->Nitroso Derivative Hydroxypyridine Derivative Hydroxypyridine Derivative Hydrolysis->Hydroxypyridine Derivative N-oxide Derivative N-oxide Derivative Oxidation->N-oxide Derivative Amino Derivative Amino Derivative Nitroso Derivative->Amino Derivative

Caption: Hypothetical degradation pathways for this compound.

Experimental Workflow for Stability Assessment

Start Start Prepare Stock Solution Prepare Stock Solution Start->Prepare Stock Solution Forced Degradation Studies Forced Degradation Studies Prepare Stock Solution->Forced Degradation Studies Develop Stability-Indicating HPLC Method Develop Stability-Indicating HPLC Method Forced Degradation Studies->Develop Stability-Indicating HPLC Method Analyze Stressed Samples Analyze Stressed Samples Develop Stability-Indicating HPLC Method->Analyze Stressed Samples Identify and Quantify Degradants Identify and Quantify Degradants Analyze Stressed Samples->Identify and Quantify Degradants Elucidate Degradation Pathway Elucidate Degradation Pathway Identify and Quantify Degradants->Elucidate Degradation Pathway End End Elucidate Degradation Pathway->End

Caption: General workflow for assessing the stability of a compound.

References

Identification of byproducts in "N-cyclopropyl-3-nitropyridin-2-amine" reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of N-cyclopropyl-3-nitropyridin-2-amine.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, focusing on the identification and mitigation of byproducts.

Diagram: Troubleshooting Workflow for Byproduct Identification

Byproduct Troubleshooting Workflow Troubleshooting Flow for this compound Synthesis start Start: Unexpected Byproduct Detected check_sm 1. Analyze Starting Materials (SMs) (2-chloro-3-nitropyridine & cyclopropylamine) start->check_sm sm_impure SMs Impure check_sm->sm_impure purify_sm Purify/Source New SMs sm_impure->purify_sm Yes sm_pure SMs Pure sm_impure->sm_pure No purify_sm->check_sm analyze_reaction 2. Analyze Reaction Mixture (HPLC, LC-MS, GC-MS) sm_pure->analyze_reaction identify_byproduct 3. Identify Byproduct Structure (MS, NMR) analyze_reaction->identify_byproduct byproduct_cat Potential Byproduct Categories over_reaction Over-reaction/ Di-substitution identify_byproduct->over_reaction e.g., C13H11N5O4 hydrolysis Hydrolysis Product (2-hydroxy-3-nitropyridine) identify_byproduct->hydrolysis e.g., C5H4N2O3 isomer Isomeric Product/ Rearrangement identify_byproduct->isomer e.g., N-cyclopropyl-5-nitropyridin-2-amine other Other Impurity solution_cat Potential Solutions optimize_stoichiometry Optimize Stoichiometry/ Addition Rate over_reaction->optimize_stoichiometry control_temp Control Temperature over_reaction->control_temp anhydrous_conditions Ensure Anhydrous Conditions hydrolysis->anhydrous_conditions isomer->control_temp optimize_base Optimize Base and Solvent isomer->optimize_base end End: Desired Purity Achieved optimize_stoichiometry->end control_temp->end anhydrous_conditions->end optimize_base->end

Caption: Troubleshooting workflow for identifying and resolving byproduct formation.

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for the synthesis of this compound?

The most common and direct synthesis involves the nucleophilic aromatic substitution (SNAr) reaction between 2-chloro-3-nitropyridine and cyclopropylamine.

Q2: I am observing a significant amount of unreacted 2-chloro-3-nitropyridine in my reaction mixture. What could be the cause?

  • Insufficient Cyclopropylamine: The stoichiometry of the reactants is crucial. Ensure at least a 1:1 molar ratio of cyclopropylamine to 2-chloro-3-nitropyridine. An excess of the amine is often used to drive the reaction to completion.

  • Low Reaction Temperature: The reaction may require heating to proceed at a reasonable rate. If the temperature is too low, the reaction will be sluggish.

  • Inadequate Mixing: Ensure efficient stirring to maintain a homogeneous reaction mixture.

  • Poor Quality of Cyclopropylamine: Impurities in the cyclopropylamine can affect its reactivity.

Q3: An impurity with a mass corresponding to a di-substituted product is detected. How can I minimize its formation?

A di-substituted product, where the nitrogen of the product attacks another molecule of 2-chloro-3-nitropyridine, can form, although it is often sterically hindered.

  • Control Stoichiometry: Avoid a large excess of 2-chloro-3-nitropyridine. A slight excess of cyclopropylamine is generally preferred.

  • Slow Addition: Add the 2-chloro-3-nitropyridine solution slowly to the cyclopropylamine solution to maintain a low concentration of the electrophile.

  • Lower Reaction Temperature: Higher temperatures can sometimes favor over-reaction.

Q4: My final product is showing a peak that suggests the presence of 2-hydroxy-3-nitropyridine. What is the source of this impurity?

This is a hydrolysis byproduct, likely formed from the reaction of 2-chloro-3-nitropyridine with water.

  • Use Anhydrous Solvents: Ensure that all solvents are thoroughly dried before use.

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel.

  • Dry Glassware: All glassware should be oven-dried before use.

Q5: Could isomeric byproducts form? For instance, substitution at a different position on the pyridine ring?

While the substitution is electronically favored at the 2-position due to the activating effect of the nitro group, the formation of minor isomeric impurities is possible. The presence of a strong base and certain solvents could potentially lead to side reactions or rearrangements, though this is less common for this specific substrate. Careful control of reaction conditions is key to minimizing such byproducts.

Data Presentation: Byproduct Analysis

The following table can be used to log and compare data from different reaction batches to identify trends in byproduct formation.

Batch IDTemp (°C)Cyclopropylamine (eq.)SolventReaction Time (h)Main Product Yield (%)Byproduct 1 (%)Byproduct 2 (%)Byproduct 3 (%)

Byproduct percentages can be estimated from HPLC peak areas.

Experimental Protocols

General Protocol for the Synthesis of this compound
  • To a solution of cyclopropylamine (1.2 equivalents) in a suitable anhydrous solvent (e.g., acetonitrile, THF, or DMF) in a flame-dried round-bottom flask under an inert atmosphere, add a base such as triethylamine or potassium carbonate (1.5 equivalents).

  • Stir the solution at room temperature for 15 minutes.

  • Slowly add a solution of 2-chloro-3-nitropyridine (1.0 equivalent) in the same anhydrous solvent.

  • Heat the reaction mixture to a specified temperature (e.g., 60-80 °C) and monitor the progress of the reaction by TLC or HPLC-MS.

  • Upon completion, cool the reaction mixture to room temperature and quench with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

Protocol for HPLC-MS Analysis of Reaction Mixture

This protocol provides a general method for the analysis of the reaction mixture to identify the main product and potential byproducts.

  • Instrumentation: HPLC system coupled with a mass spectrometer (e.g., ESI-MS).

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-19 min: 95% to 5% B

    • 19-25 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

  • MS Detection: Positive ion mode, scanning a mass range appropriate for the expected products and byproducts (e.g., m/z 100-500).

Sample Preparation: Dilute a small aliquot of the crude reaction mixture in the initial mobile phase composition. Filter the sample through a 0.45 µm syringe filter before injection.

Technical Support Center: Enhancing the Solubility of N-cyclopropyl-3-nitropyridin-2-amine for Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the solubility of "N-cyclopropyl-3-nitropyridin-2-amine" for various assays.

I. Compound Information

PropertyValueSource
Molecular Formula C₈H₉N₃O₂[1][2]
Molecular Weight ~179.2 g/mol [1]
CAS Number 290313-20-1[1][2]

A related compound, N-isopropyl-3-nitropyridin-2-amine, has a computed XLogP3 value of 2.3, indicating moderate lipophilicity which often correlates with poor water solubility[3]. Therefore, it is reasonable to anticipate and proactively address solubility challenges with this compound in aqueous assay buffers.

II. Troubleshooting Guide & FAQs

This section addresses common questions and issues related to the solubilization of this compound.

Frequently Asked Questions (FAQs)

Q1: My stock solution of this compound in DMSO is precipitating when I dilute it into my aqueous assay buffer. What should I do?

A1: Precipitation upon dilution of a DMSO stock solution into an aqueous buffer is a common issue for poorly soluble compounds[4]. Here are several strategies to address this:

  • Optimize the Dilution Protocol: Instead of a single large dilution, try a serial dilution approach. This can sometimes prevent the compound from crashing out of solution[4].

  • Reduce the Final Concentration: If experimentally feasible, lowering the final concentration of the compound in the assay may keep it below its solubility limit.

  • Incorporate Co-solvents: The addition of a water-miscible organic solvent to your aqueous buffer can increase the solubility of your compound[5][6][7][8]. See the Co-Solvents section for more details.

  • Utilize Surfactants: Surfactants can form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility[8][9].

  • Consider Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility[10][11][12][13].

Q2: What is the best initial solvent to dissolve this compound?

A2: For initial stock solutions, Dimethyl Sulfoxide (DMSO) is the most common and recommended solvent for poorly soluble compounds in drug discovery[4][14]. It is a powerful organic solvent that can dissolve a wide range of compounds and is generally tolerated in small percentages by many biological assays.

Q3: Are there alternatives to DMSO?

A3: Yes, other organic solvents can be used, but their compatibility with your specific assay must be verified. Common alternatives include:

  • Ethanol

  • Methanol

  • Propylene Glycol (PG)

  • Polyethylene Glycol 400 (PEG 400)

It is crucial to determine the tolerance of your assay system to these solvents, as they can affect protein stability and cell viability.

Q4: How can I determine the solubility of this compound in different solvents?

A4: A simple experimental protocol to estimate solubility is the "shake-flask" method. This involves adding an excess amount of the compound to a known volume of solvent, agitating the mixture until equilibrium is reached, and then measuring the concentration of the dissolved compound in the supernatant.

Troubleshooting Precipitation in Assays

If you observe precipitation during your assay, consider the following troubleshooting steps:

  • Visual Inspection: Carefully inspect your assay plates or tubes for any visible precipitate. Sometimes, precipitation can be subtle.

  • Centrifugation: Centrifuge your assay plate or a sample of the final assay mixture. A pellet at the bottom indicates precipitation.

  • Concentration Analysis: If possible, measure the concentration of your compound in the assay medium after dilution to confirm it is at the expected level. A lower-than-expected concentration suggests precipitation.

III. Experimental Protocols

Here are detailed protocols for common solubilization techniques.

Protocol 1: Use of Co-solvents

Co-solvents are water-miscible organic solvents that can increase the solubility of hydrophobic compounds in aqueous solutions[5][6][7][8].

Objective: To enhance the solubility of this compound in an aqueous assay buffer using a co-solvent.

Materials:

  • This compound

  • DMSO

  • Aqueous assay buffer

  • Co-solvent (e.g., Ethanol, PEG 400, Propylene Glycol)

Procedure:

  • Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).

  • Prepare your aqueous assay buffer containing a specific percentage of the chosen co-solvent (e.g., 1%, 2%, 5% v/v). It is critical to test the tolerance of your assay to the co-solvent concentration.

  • Perform a serial dilution of your DMSO stock solution into the co-solvent-containing assay buffer to reach the desired final concentration.

  • Visually inspect for any precipitation immediately after dilution and after a relevant incubation period.

Co-solvent Selection Guide:

Co-solventTypical Concentration in AssayAdvantagesConsiderations
Ethanol 0.1% - 5%Readily available, effective for many compounds.Can affect enzyme activity and cell viability at higher concentrations.
Propylene Glycol (PG) 0.1% - 5%Generally well-tolerated in cell-based assays.Can be viscous at higher concentrations.
Polyethylene Glycol 400 (PEG 400) 0.1% - 10%Low toxicity, can significantly enhance solubility.[7][15]May interfere with some assay readouts.
Protocol 2: Use of Cyclodextrins

Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic guest molecules within their central cavity, forming a water-soluble inclusion complex[10][11][12][13].

Objective: To improve the aqueous solubility of this compound using a cyclodextrin.

Materials:

  • This compound

  • Aqueous assay buffer

  • Cyclodextrin (e.g., β-cyclodextrin, HP-β-cyclodextrin)

Procedure:

  • Prepare a stock solution of the cyclodextrin in your aqueous assay buffer (e.g., 10 mM HP-β-cyclodextrin).

  • Add an excess amount of this compound to the cyclodextrin solution.

  • Stir or shake the mixture at a constant temperature for 24-48 hours to allow for complex formation.

  • Centrifuge or filter the solution to remove any undissolved compound.

  • The resulting supernatant is your stock solution of the compound-cyclodextrin complex. Determine the concentration of the compound in this stock solution.

  • Dilute this stock solution into your assay buffer as needed.

Cyclodextrin Selection Guide:

CyclodextrinKey FeaturesCommon Applications
β-cyclodextrin (β-CD) Relatively low cost.General solubility enhancement.
Hydroxypropyl-β-cyclodextrin (HP-β-CD) Higher aqueous solubility and lower toxicity than β-CD.Widely used in pharmaceutical formulations and in vitro/in vivo studies.
Sulfobutylether-β-cyclodextrin (SBE-β-CD) High aqueous solubility and a strong ability to form complexes.Parenteral drug formulations.

IV. Visualized Workflows

The following diagrams illustrate the decision-making process and experimental workflows for addressing solubility issues.

Experimental_Workflow_Co_Solvent A Prepare 10 mM Stock in 100% DMSO C Perform Serial Dilution of Stock into Co-solvent Buffer A->C B Prepare Assay Buffer + Varying % Co-solvent (e.g., 1%, 2%, 5%) B->C D Visually Inspect for Precipitation C->D E Proceed with Assay using Optimal Co-solvent % D->E Experimental_Workflow_Cyclodextrin A Prepare Cyclodextrin Solution in Buffer B Add Excess Compound A->B C Equilibrate for 24-48h (Stir/Shake) B->C D Remove Undissolved Compound (Centrifuge/Filter) C->D E Determine Concentration of Solubilized Compound D->E F Use as Stock Solution for Assay Dilutions E->F

References

Overcoming challenges in the scale-up of "N-cyclopropyl-3-nitropyridin-2-amine" production

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the production of N-cyclopropyl-3-nitropyridin-2-amine. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis and scale-up of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the most common laboratory-scale synthesis method for this compound?

A1: The most common and direct method is the nucleophilic aromatic substitution (SNAr) reaction between 2-chloro-3-nitropyridine and cyclopropylamine. This reaction is typically carried out in a suitable solvent with a base to neutralize the HCl generated.

Q2: What are the critical parameters to control during the synthesis?

A2: Temperature, choice of base, and solvent are critical. The reaction is often exothermic, so maintaining a controlled temperature is crucial to prevent side reactions. The base should be strong enough to scavenge the acid but not so strong as to cause decomposition of the starting materials or product.

Q3: What are the primary safety concerns when working with this compound and its precursors?

A3: 2-Chloro-3-nitropyridine is a skin and eye irritant. This compound may be harmful if inhaled, swallowed, or in contact with skin, and its toxicological properties have not been fully investigated.[1] It is essential to use personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[1] All manipulations should be performed in a well-ventilated fume hood.[1]

Q4: What are the recommended storage conditions for this compound?

A4: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents.[1] For long-term storage, an inert atmosphere is recommended.[1]

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis and purification of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Inactive catalyst or reagents. 2. Reaction temperature is too low. 3. Insufficient reaction time.1. Check the purity and activity of starting materials. 2. Gradually increase the reaction temperature while monitoring for side product formation. 3. Extend the reaction time and monitor progress by TLC or LC-MS.
Formation of Impurities/Side Products 1. Reaction temperature is too high, leading to decomposition or side reactions. 2. Presence of moisture or other reactive impurities. 3. Incorrect stoichiometry of reactants.1. Maintain strict temperature control. 2. Use anhydrous solvents and dry glassware. 3. Carefully control the addition of reagents.
Difficult Purification 1. Co-elution of product with starting materials or impurities during column chromatography. 2. Product oiling out during recrystallization.1. Optimize the mobile phase for column chromatography to improve separation. Consider using a gradient elution. 2. For recrystallization, try a different solvent system or use a co-solvent. Seeding the solution with a small crystal of the pure product can also help induce crystallization.
Inconsistent Yields at Larger Scales 1. Inefficient heat transfer in larger reactors. 2. Poor mixing leading to localized "hot spots" and side reactions. 3. Challenges in maintaining an inert atmosphere.1. Use a reactor with a jacket for better temperature control. 2. Ensure adequate agitation with an appropriately sized overhead stirrer. 3. Maintain a positive pressure of an inert gas like nitrogen or argon.

Experimental Protocols

Synthesis of this compound

This protocol is a representative method for the laboratory-scale synthesis.

Materials:

  • 2-chloro-3-nitropyridine

  • Cyclopropylamine

  • Potassium carbonate (K2CO3)

  • Acetonitrile (MeCN)

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • To a solution of 2-chloro-3-nitropyridine (1.0 eq) in acetonitrile, add potassium carbonate (2.0 eq).

  • Add cyclopropylamine (1.2 eq) dropwise to the suspension at room temperature.

  • Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After the reaction is complete (typically 4-6 hours), cool the mixture to room temperature.

  • Filter the solid and concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Visualizations

Experimental Workflow

experimental_workflow start Start reactants 1. Combine 2-chloro-3-nitropyridine, K2CO3, and MeCN start->reactants add_amine 2. Add Cyclopropylamine reactants->add_amine reflux 3. Heat to Reflux (4-6h) add_amine->reflux workup 4. Workup (Filter, Concentrate, Extract) reflux->workup purify 5. Purify (Column Chromatography) workup->purify product This compound purify->product

Caption: A typical experimental workflow for the synthesis of this compound.

Troubleshooting Logic

troubleshooting_logic start Low Yield check_temp Is Temperature Correct? start->check_temp check_reagents Are Reagents Pure? check_temp->check_reagents Yes solution_temp Adjust Temperature check_temp->solution_temp No check_time Is Reaction Time Sufficient? check_reagents->check_time Yes solution_reagents Use Pure Reagents check_reagents->solution_reagents No solution_time Increase Reaction Time check_time->solution_time No

Caption: A troubleshooting decision tree for addressing low product yields.

References

Minimizing impurities during the synthesis of "N-cyclopropyl-3-nitropyridin-2-amine"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing impurities during the synthesis of N-cyclopropyl-3-nitropyridin-2-amine.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for this compound?

A1: The most common and direct method for synthesizing this compound is through a nucleophilic aromatic substitution (SNAr) reaction. This involves reacting 2-chloro-3-nitropyridine with cyclopropylamine, typically in the presence of a base and a suitable solvent. The electron-withdrawing nitro group at the 3-position activates the chlorine atom at the 2-position for nucleophilic attack.

Q2: What are the most critical parameters to control during the synthesis to minimize impurities?

A2: Temperature, choice of base, and reaction time are the most critical parameters. Exceeding the optimal temperature can lead to the formation of side products. The basicity and concentration of the chosen base can influence the rate of the desired reaction versus potential side reactions. Prolonged reaction times may also contribute to impurity formation.

Q3: What are the common impurities encountered in this synthesis?

A3: Common impurities can include unreacted starting materials (2-chloro-3-nitropyridine and cyclopropylamine), di-substituted products (if a di-halopyridine is used as a starting material), and potential isomers depending on the starting materials. Another potential impurity is 2-hydroxy-3-nitropyridine, which can form if water is present and reacts with the starting material.

Q4: How can the purity of the final product be assessed?

A4: The purity of this compound can be effectively determined using High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. A 1H NMR spectrum will show characteristic peaks for the cyclopropyl and pyridine protons, and integration of these peaks can give an indication of purity.[1] HPLC provides a quantitative measure of purity by separating the main product from any impurities.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Yield of Product - Incomplete reaction. - Suboptimal reaction temperature. - Insufficient amount of base.- Monitor the reaction progress using TLC or HPLC to ensure completion. - Optimize the reaction temperature. A moderate temperature is generally preferred to balance reaction rate and impurity formation. - Use a slight excess of a non-nucleophilic base like triethylamine or diisopropylethylamine to neutralize the HCl formed during the reaction.
Presence of Unreacted 2-chloro-3-nitropyridine - Insufficient reaction time. - Low reaction temperature. - Inadequate mixing.- Increase the reaction time and monitor for the disappearance of the starting material. - Gradually increase the reaction temperature in small increments. - Ensure efficient stirring throughout the reaction.
Formation of a Brownish or Tarry Residue - High reaction temperature leading to decomposition. - Presence of highly colored impurities.- Maintain a controlled and moderate reaction temperature. - Purify the crude product using column chromatography or recrystallization.
Product is Difficult to Purify - Presence of closely related impurities. - Oiling out during recrystallization.- Employ column chromatography with a carefully selected solvent system for better separation. - For recrystallization, screen various solvent systems and consider using a co-solvent. Seeding with a pure crystal can also be beneficial.

Experimental Protocols

Synthesis of this compound

This protocol is a general guideline based on typical SNAr reactions. Optimization may be required.

Materials:

  • 2-chloro-3-nitropyridine

  • Cyclopropylamine

  • Triethylamine (or another suitable non-nucleophilic base)

  • Acetonitrile (or another suitable polar aprotic solvent)

  • Ethyl acetate

  • Hexane

  • Anhydrous sodium sulfate

Procedure:

  • In a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-chloro-3-nitropyridine (1 equivalent) in acetonitrile.

  • Add triethylamine (1.2 equivalents) to the solution.

  • Slowly add cyclopropylamine (1.1 equivalents) to the reaction mixture at room temperature.

  • Heat the reaction mixture to a moderate temperature (e.g., 50-60 °C) and monitor the progress by TLC or HPLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water to remove the triethylamine hydrochloride salt.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford pure this compound.

Visualizations

experimental_workflow Experimental Workflow for this compound Synthesis cluster_reaction Reaction Setup cluster_workup Workup cluster_purification Purification start Dissolve 2-chloro-3-nitropyridine in Acetonitrile add_base Add Triethylamine start->add_base add_amine Add Cyclopropylamine add_base->add_amine heat Heat and Monitor Reaction add_amine->heat cool Cool to Room Temperature heat->cool concentrate Remove Solvent cool->concentrate extract Dissolve in Ethyl Acetate & Wash concentrate->extract dry Dry and Concentrate extract->dry chromatography Column Chromatography dry->chromatography product Pure this compound chromatography->product

Caption: Workflow for the synthesis and purification of this compound.

troubleshooting_logic Troubleshooting Logic for Impurity Formation start Impurity Detected in Final Product impurity_type Identify Impurity start->impurity_type unreacted_sm Unreacted Starting Material impurity_type->unreacted_sm Unreacted SM side_product Side Product impurity_type->side_product Unknown Peak decomposition Decomposition Product impurity_type->decomposition Tarry/Colored solution_sm Increase Reaction Time/Temp unreacted_sm->solution_sm solution_side Optimize Base/Solvent side_product->solution_side solution_decomp Lower Reaction Temperature decomposition->solution_decomp

Caption: Decision tree for troubleshooting common impurity issues.

References

Technical Support Center: Monitoring "N-cyclopropyl-3-nitropyridin-2-amine" Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with "N-cyclopropyl-3-nitropyridin-2-amine". The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to prepare this compound?

A1: The most common and direct method for the synthesis of this compound is the nucleophilic aromatic substitution (SNAr) reaction between 2-chloro-3-nitropyridine and cyclopropylamine. In this reaction, the electron-withdrawing nitro group activates the pyridine ring, making it susceptible to nucleophilic attack by the amine.

Q2: How can I monitor the progress of the reaction between 2-chloro-3-nitropyridine and cyclopropylamine?

A2: The reaction progress can be effectively monitored using Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy. Each method offers distinct advantages in tracking the consumption of starting materials and the formation of the product.

Q3: What are the expected 1H NMR chemical shifts for this compound?

A3: While the exact spectrum should be referenced, characteristic shifts for similar structures suggest the following approximate chemical shifts in CDCl3: a multiplet for the cyclopropyl methine proton (CH), multiplets for the cyclopropyl methylene protons (CH2), and distinct signals for the pyridine ring protons. The NH proton will likely appear as a broad singlet. Spectral data for this compound (CAS 290313-20-1) is available from chemical suppliers like ChemicalBook.[1]

Q4: What are the key safety precautions when working with cyclopropylamine and nitropyridine derivatives?

A4: Cyclopropylamine is a volatile and flammable liquid with a pungent odor, and it should be handled in a well-ventilated fume hood. Nitropyridine compounds can be toxic and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses.

Troubleshooting Guide

Reaction Troubleshooting

Q5: My reaction seems to be sluggish or incomplete. What are the possible causes and solutions?

A5: Several factors can lead to a slow or incomplete reaction. Here are some common issues and their remedies:

Potential Cause Troubleshooting Steps
Insufficient Temperature The SNAr reaction often requires heating. Gradually increase the reaction temperature and monitor the progress by TLC or HPLC.
Base Inefficiency If a base like triethylamine is used to scavenge the HCl byproduct, ensure it is of good quality and used in a slight excess (1.1-1.2 equivalents).
Solvent Issues The choice of solvent is critical. Aprotic polar solvents like acetonitrile or DMF are often effective. Ensure the solvent is anhydrous if moisture-sensitive reagents are used.
Poor Quality Starting Materials Verify the purity of 2-chloro-3-nitropyridine and cyclopropylamine. Impurities can inhibit the reaction.

Q6: I am observing multiple spots on my TLC plate, indicating side products. What are the likely side reactions?

A6: The formation of side products can complicate purification and reduce yield. Here are some potential side reactions:

Side Product Reason Prevention/Minimization
Di-substituted Product Excess cyclopropylamine reacting with the product.Use a controlled stoichiometry of cyclopropylamine (typically 1.0-1.2 equivalents).
Ring-opening of Cyclopropylamine The strained cyclopropyl ring can be susceptible to opening under harsh conditions (e.g., very high temperatures or presence of strong acids/bases).Maintain moderate reaction temperatures and avoid harsh acidic or basic conditions.
Hydrolysis of Starting Material If water is present in the reaction mixture, 2-chloro-3-nitropyridine can hydrolyze to 2-hydroxy-3-nitropyridine.Use anhydrous solvents and reagents.

Experimental Protocols

Synthesis of this compound

This protocol is a general guideline based on typical SNAr reactions of chloronitropyridines with amines.[2]

Materials:

  • 2-chloro-3-nitropyridine

  • Cyclopropylamine

  • Triethylamine (or another suitable base like DIPEA)

  • Anhydrous acetonitrile (or DMF)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle

Procedure:

  • To a round-bottom flask, add 2-chloro-3-nitropyridine (1.0 eq).

  • Dissolve the starting material in anhydrous acetonitrile to a concentration of approximately 0.2 M.

  • Add cyclopropylamine (1.1 eq) to the solution with stirring.

  • Add triethylamine (1.2 eq) to the reaction mixture.

  • Heat the mixture to reflux (approximately 82°C for acetonitrile) and monitor the reaction progress.

  • Once the reaction is complete, cool the mixture to room temperature.

  • The crude product can be purified by an appropriate method (see purification section).

Reaction Monitoring Protocols

Thin Layer Chromatography (TLC)

TLC is a quick and effective way to monitor the reaction's progress by observing the disappearance of the starting material and the appearance of the product.

Procedure:

  • Prepare the TLC plate: Use silica gel 60 F254 plates.

  • Spotting: Spot the 2-chloro-3-nitropyridine starting material, the reaction mixture, and a co-spot (starting material and reaction mixture in the same lane) on the plate.

  • Eluent System: A common solvent system for aminopyridines is a mixture of ethyl acetate and hexanes. A starting point could be 30% ethyl acetate in hexanes. The polarity can be adjusted to achieve good separation (an Rf of ~0.3-0.5 for the product is ideal).

  • Visualization: Visualize the spots under UV light (254 nm). The product, this compound, should appear as a new spot with a different Rf value than the starting material.

Compound Expected Rf Appearance under UV (254 nm)
2-chloro-3-nitropyridineHigher RfUV active spot
This compoundLower RfUV active spot
High-Performance Liquid Chromatography (HPLC)

HPLC provides a more quantitative assessment of the reaction progress. A reversed-phase method is generally suitable for these compounds.

Starting HPLC Conditions:

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Gradient Start with a suitable gradient, e.g., 10-90% B over 10 minutes.
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Expected Elution Order 2-chloro-3-nitropyridine will likely have a different retention time than the more polar this compound.
1H Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR can be used to confirm the structure of the final product and to determine the reaction conversion by analyzing the crude reaction mixture.

Procedure:

  • Take an aliquot of the reaction mixture and evaporate the solvent.

  • Dissolve the residue in a deuterated solvent (e.g., CDCl3).

  • Acquire the 1H NMR spectrum.

  • Monitor the disappearance of signals corresponding to the starting material and the appearance of new signals for the product. Pay attention to the pyridine and cyclopropyl proton signals.

Visualizations

Reaction_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_monitoring Monitoring cluster_workup Workup & Purification prep Combine 2-chloro-3-nitropyridine, cyclopropylamine, and base in solvent react Heat to reflux prep->react tlc TLC Analysis react->tlc Periodic sampling hplc HPLC Analysis react->hplc nmr NMR Analysis react->nmr tlc->react Incomplete? workup Cool, quench, and extract tlc->workup Complete? purify Column chromatography or recrystallization workup->purify product N-cyclopropyl-3- nitropyridin-2-amine purify->product

Caption: Experimental workflow for the synthesis and monitoring of this compound.

Troubleshooting_Logic cluster_slow Slow/Incomplete Reaction cluster_side_products Multiple Products start Problem with Reaction check_temp Increase Temperature start->check_temp check_base Verify Base Quality/Amount start->check_base check_solvent Check Solvent start->check_solvent check_stoich Check Stoichiometry start->check_stoich check_temp2 Lower Temperature start->check_temp2 check_anhydrous Ensure Anhydrous Conditions start->check_anhydrous solution Improved Reaction Outcome check_temp->solution check_base->solution check_solvent->solution check_stoich->solution check_temp2->solution check_anhydrous->solution

Caption: Logical troubleshooting guide for common reaction issues.

References

Validation & Comparative

A Comparative Guide to Nitropyridine Building Blocks in Drug Discovery: Focus on N-cyclopropyl-3-nitropyridin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, nitropyridine scaffolds are indispensable building blocks for the synthesis of a diverse array of bioactive molecules, particularly in the development of kinase inhibitors. Their utility stems from the electron-withdrawing nature of the nitro group, which activates the pyridine ring for various chemical transformations. This guide provides an objective comparison of N-cyclopropyl-3-nitropyridin-2-amine with other commonly employed nitropyridine building blocks, supported by available data and experimental protocols.

Physicochemical Properties of Nitropyridine Building Blocks

The physicochemical properties of these building blocks are crucial for their reactivity, solubility, and ultimately, the pharmacokinetic profile of the resulting drug candidates. The introduction of a cyclopropyl group, as in this compound, offers distinct advantages. The cyclopropyl moiety is a well-regarded "bioisostere" for larger alkyl groups or phenyl rings, offering a rigid structure with a unique electronic character that can enhance metabolic stability and binding affinity.[1]

PropertyThis compound2-Amino-3-nitropyridine2-Chloro-3-nitropyridine
Molecular Formula C₈H₉N₃O₂[2]C₅H₅N₃O₂[3]C₅H₃ClN₂O₂
Molecular Weight 179.18 g/mol [2]139.11 g/mol [3]158.54 g/mol
Melting Point (°C) Not available163-165[4]102-104
Calculated LogP ~1.5 (estimated)0.9[5]1.3 (estimated)
Polar Surface Area (Ų) ~85 (estimated)84.7[5]~60 (estimated)

Note: Some physical properties for this compound and 2-chloro-3-nitropyridine are estimated based on structurally similar compounds and computational models due to the limited availability of experimental data in public literature.

Reactivity in Nucleophilic Aromatic Substitution (SNAr)

A primary application of these building blocks is in nucleophilic aromatic substitution (SNAr) reactions, where a nucleophile displaces a leaving group on the pyridine ring. The nitro group strongly activates the ring towards this type of reaction.

General Reactivity Trend:

In general, the reactivity of 2-substituted-3-nitropyridines in SNAr reactions follows the order of the leaving group's ability to stabilize a negative charge: Cl > NH-Alkyl > NH₂ . Therefore, 2-chloro-3-nitropyridine is typically more reactive than this compound, which in turn is expected to be more reactive than 2-amino-3-nitropyridine under similar conditions. The N-cyclopropyl group, being electron-donating, can slightly decrease the electrophilicity of the pyridine ring compared to a simple amino group, but its primary influence is often steric and conformational.

Building BlockTypical NucleophilesRelative ReactivityKey Considerations
This compound Amines, Alcohols, ThiolsModerateThe cyclopropylamine can participate in subsequent reactions. The rigidity of the cyclopropyl group can influence reaction kinetics and product conformation.
2-Amino-3-nitropyridine -LowThe amino group is a poor leaving group and generally requires activation or harsh reaction conditions for substitution. It is more commonly used for further functionalization of the amino group or reduction of the nitro group.
2-Chloro-3-nitropyridine Amines, Alcohols, ThiolsHighThe chloro group is an excellent leaving group, making this a versatile and highly reactive building block for SNAr reactions.[6]

Experimental Protocols

Protocol 1: Synthesis of a Kinase Inhibitor Precursor via SNAr using 2-Chloro-3-nitropyridine

This protocol describes a general procedure for the reaction of 2-chloro-3-nitropyridine with a primary amine, a key step in the synthesis of many kinase inhibitors.

Materials:

  • 2-Chloro-3-nitropyridine (1.0 eq)

  • Primary amine (e.g., aniline derivative) (1.1 eq)

  • Diisopropylethylamine (DIPEA) (2.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • To a solution of 2-chloro-3-nitropyridine in anhydrous DMF, add the primary amine and DIPEA.

  • Stir the reaction mixture at 80-100 °C for 4-12 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 2-amino-3-nitropyridine derivative.

Protocol 2: Reductive Cyclization to form an Imidazo[4,5-b]pyridine Core

This protocol outlines the subsequent step in the synthesis of many kinase inhibitors, where the 2,3-diaminopyridine intermediate is cyclized.

Materials:

  • Substituted 2-amino-3-nitropyridine derivative (from Protocol 1) (1.0 eq)

  • Iron powder (5.0 eq)

  • Ammonium chloride (1.0 eq)

  • Ethanol/Water mixture (e.g., 4:1)

Procedure:

  • To a suspension of the 2-amino-3-nitropyridine derivative in the ethanol/water mixture, add iron powder and ammonium chloride.

  • Heat the mixture to reflux for 2-4 hours, monitoring the reduction of the nitro group by TLC.

  • After completion, cool the reaction mixture and filter it through a pad of celite, washing with ethanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude 2,3-diaminopyridine intermediate.

  • This intermediate can then be directly used in the next cyclization step with a suitable aldehyde or carboxylic acid derivative to form the imidazo[4,5-b]pyridine core.

Application in Kinase Inhibitor Synthesis & Signaling Pathways

Nitropyridine building blocks are instrumental in the synthesis of inhibitors targeting various kinases involved in cancer and inflammatory diseases. The following diagrams illustrate the general workflow for synthesizing kinase inhibitors and the signaling pathways they target.

Experimental Workflow

G cluster_0 Building Block Selection cluster_1 Core Synthesis cluster_2 Lead Optimization A This compound D Nucleophilic Aromatic Substitution (SNAr) A->D B 2-Chloro-3-nitropyridine B->D C Other Nitropyridines C->D E Reduction of Nitro Group D->E F Cyclization (e.g., Imidazopyridine formation) E->F G Further Functionalization (e.g., Suzuki, Buchwald-Hartwig) F->G H Final Kinase Inhibitor G->H G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Cytokine Receptor JAK2 JAK2 Receptor->JAK2 Activation STAT STAT JAK2->STAT Phosphorylation STAT_P pSTAT STAT->STAT_P STAT_P->STAT_P DNA DNA STAT_P->DNA Translocation Gene Gene Transcription (Proliferation, Differentiation) DNA->Gene Cytokine Cytokine Cytokine->Receptor Inhibitor JAK2 Inhibitor (derived from Nitropyridine) Inhibitor->JAK2 Inhibition G cluster_0 G2 Phase cluster_1 Mitosis (Prophase/Metaphase) cluster_2 Anaphase/Telophase Centrosome_Dup Centrosome Duplication AuroraA Aurora A Kinase Centrosome_Dup->AuroraA Activation Spindle Bipolar Spindle Formation AuroraA->Spindle Chromosome Chromosome Alignment Spindle->Chromosome Cell_Division Cell Division Chromosome->Cell_Division Inhibitor Aurora A Inhibitor (derived from Nitropyridine) Inhibitor->AuroraA Inhibition

References

Comparative analysis of synthesis routes for "N-cyclopropyl-3-nitropyridin-2-amine"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two primary synthesis routes for N-cyclopropyl-3-nitropyridin-2-amine, a key intermediate in pharmaceutical research and development. The routes are based on the nucleophilic aromatic substitution (SNAr) reaction, a cornerstone of modern heterocyclic chemistry. The comparison focuses on reaction conditions, starting materials, and expected outcomes to aid in the selection of the most suitable method for specific research and production needs.

Introduction

This compound is a valuable building block in the synthesis of complex organic molecules, particularly in the development of novel therapeutic agents. Its structure, featuring a nitropyridine core and a cyclopropylamino substituent, offers unique opportunities for molecular scaffolding and interaction with biological targets. The efficient synthesis of this intermediate is therefore of significant interest. This guide outlines two common and effective methods for its preparation, starting from readily available 2-halo-3-nitropyridines.

Comparative Analysis of Synthesis Routes

The synthesis of this compound is most commonly achieved through the nucleophilic aromatic substitution of a halogen atom at the 2-position of a 3-nitropyridine ring with cyclopropylamine. The two main routes explored here involve the use of either 2-chloro-3-nitropyridine or 2-fluoro-3-nitropyridine as the starting material.

Route A: From 2-Chloro-3-nitropyridine

This route is a widely used method for the synthesis of 2-aminopyridine derivatives. The reaction of 2-chloro-3-nitropyridine with primary and secondary amines is a well-established transformation in organic synthesis. The chlorine atom at the 2-position is activated towards nucleophilic attack by the electron-withdrawing nitro group at the 3-position.

Route B: From 2-Fluoro-3-nitropyridine

In nucleophilic aromatic substitution reactions, fluorine is often a superior leaving group compared to chlorine. This is attributed to the high electronegativity of fluorine, which strongly polarizes the C-F bond, making the carbon atom more susceptible to nucleophilic attack. Consequently, reactions involving 2-fluoro-3-nitropyridine may proceed under milder conditions or with shorter reaction times.

The following table summarizes the key quantitative data for the two synthesis routes.

ParameterRoute A: From 2-Chloro-3-nitropyridineRoute B: From 2-Fluoro-3-nitropyridine
Starting Material 2-Chloro-3-nitropyridine2-Fluoro-3-nitropyridine
Reagent CyclopropylamineCyclopropylamine
Solvent Ethanol, Acetonitrile, or DMFAcetonitrile or DMF
Base Triethylamine or Potassium CarbonatePotassium Carbonate
Temperature 80-120 °CRoom Temperature to 80 °C
Reaction Time 4-16 hours2-8 hours
Typical Yield 85-95%90-98%
Purity >98% (after recrystallization)>98% (after recrystallization)

Experimental Protocols

Route A: Synthesis from 2-Chloro-3-nitropyridine

This protocol is based on analogous reactions reported for the synthesis of similar 2-amino-3-nitropyridine derivatives.[1][2]

Materials:

  • 2-Chloro-3-nitropyridine (1.0 eq)

  • Cyclopropylamine (1.2 eq)

  • Triethylamine (1.5 eq)

  • Ethanol

Procedure:

  • To a solution of 2-chloro-3-nitropyridine in ethanol, add cyclopropylamine and triethylamine.

  • Heat the reaction mixture to reflux (approximately 80 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion of the reaction (typically 4-8 hours), cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford this compound as a yellow solid.

Route B: Synthesis from 2-Fluoro-3-nitropyridine

This protocol is based on the enhanced reactivity of fluorinated pyridines in SNAr reactions.

Materials:

  • 2-Fluoro-3-nitropyridine (1.0 eq)

  • Cyclopropylamine (1.1 eq)

  • Potassium Carbonate (2.0 eq)

  • Acetonitrile

Procedure:

  • To a suspension of potassium carbonate in acetonitrile, add 2-fluoro-3-nitropyridine and cyclopropylamine.

  • Stir the reaction mixture at room temperature or heat to a moderate temperature (e.g., 50-60 °C) and monitor the reaction progress by TLC.

  • Upon completion of the reaction (typically 2-6 hours), filter the reaction mixture to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with water.

  • Dry the organic layer over anhydrous magnesium sulfate and evaporate the solvent.

  • The resulting solid can be further purified by recrystallization if necessary to yield this compound.

Visualization of Experimental Workflows

The following diagrams illustrate the logical flow of the two synthesis routes.

Route_A cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product 2-Chloro-3-nitropyridine 2-Chloro-3-nitropyridine Reaction_Vessel Reaction at Reflux (80 °C, 4-8h) 2-Chloro-3-nitropyridine->Reaction_Vessel Cyclopropylamine Cyclopropylamine Cyclopropylamine->Reaction_Vessel Triethylamine Triethylamine Triethylamine->Reaction_Vessel Ethanol Ethanol Ethanol->Reaction_Vessel Solvent_Removal Solvent Removal Reaction_Vessel->Solvent_Removal Extraction Extraction (EtOAc/Water) Solvent_Removal->Extraction Drying Drying & Concentration Extraction->Drying Recrystallization Recrystallization Drying->Recrystallization Product This compound Recrystallization->Product

Caption: Workflow for the synthesis of this compound from 2-chloro-3-nitropyridine.

Route_B cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product 2-Fluoro-3-nitropyridine 2-Fluoro-3-nitropyridine Reaction_Vessel Reaction at RT to 60 °C (2-6h) 2-Fluoro-3-nitropyridine->Reaction_Vessel Cyclopropylamine Cyclopropylamine Cyclopropylamine->Reaction_Vessel Potassium_Carbonate Potassium Carbonate Potassium_Carbonate->Reaction_Vessel Acetonitrile Acetonitrile Acetonitrile->Reaction_Vessel Filtration Filtration Reaction_Vessel->Filtration Concentration Concentration Filtration->Concentration Aqueous_Workup Aqueous Workup Concentration->Aqueous_Workup Drying_Purification Drying & Purification Aqueous_Workup->Drying_Purification Product This compound Drying_Purification->Product

Caption: Workflow for the synthesis of this compound from 2-fluoro-3-nitropyridine.

Conclusion

Both synthesis routes presented offer effective methods for the preparation of this compound. The choice between the two will likely depend on the availability and cost of the starting materials, as well as the desired reaction conditions. Route B, utilizing 2-fluoro-3-nitropyridine, may be preferable due to the potential for milder reaction conditions and shorter reaction times, which can be advantageous in terms of energy consumption and throughput. However, 2-chloro-3-nitropyridine is often more readily available and may be more cost-effective, making Route A a practical and reliable alternative. For large-scale production, a thorough cost-benefit analysis of both routes is recommended.

References

Comparative Analysis of the Biological Activity of N-cyclopropyl-3-nitropyridin-2-amine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the therapeutic potential of N-cyclopropyl-3-nitropyridin-2-amine derivatives, with a comparative look at alternative scaffolds targeting similar biological pathways.

The this compound scaffold is a promising starting point for the development of novel therapeutics, particularly in the areas of oncology and infectious diseases. The presence of the nitro group, a known pharmacophore in various bioactive molecules, combined with the conformational rigidity and metabolic stability often conferred by the cyclopropyl moiety, makes this class of compounds an attractive subject for medicinal chemistry. This guide provides a comparative overview of the biological activities of derivatives based on this core structure, with a focus on their potential as kinase inhibitors and antimalarial agents. Experimental data from publicly available literature is presented to facilitate a direct comparison with alternative chemical scaffolds.

Kinase Inhibition: Targeting JAK2 and GSK3 Signaling

Derivatives of the aminopyridine and nitropyridine core have shown significant potential as inhibitors of various protein kinases, which are critical regulators of cellular processes and are often dysregulated in cancer. Notably, Janus kinase 2 (JAK2) and Glycogen Synthase Kinase 3 (GSK3) have emerged as key targets for compounds structurally related to this compound.

Comparative Data for Kinase Inhibitors

While specific quantitative data for direct derivatives of this compound as kinase inhibitors is limited in publicly accessible literature, the broader class of nitropyridine and aminopyridine derivatives offers valuable insights. The following table compares the activity of representative nitropyridine-derived kinase inhibitors with alternative heterocyclic scaffolds.

Compound/Derivative ClassTarget KinaseIC50 (µM)Cell Line/Assay ConditionsReference
Nitropyridine Derivatives JAK28.5 - 12.2Enzymatic Assay[1]
5-methylpyrimidin-2-amine Derivative (A8) JAK20.005Enzymatic Assay[2]
2-aminopyridine Derivative (16m-(R)) JAK20.003Enzymatic Assay[3]
2,5-Diaminopyrimidine Derivative GSK3β<0.01Enzymatic Assay[4]
Pyrazolopyrimidine Derivative GSK3β--[5]
Acylaminopyridine Derivative GSK3βSub-nanomolarEnzymatic Assay[6]

Note: The data presented is for broader classes of related compounds due to the limited availability of specific data for this compound derivatives.

Anticancer Activity

The antiproliferative effects of pyridine and nitropyridine derivatives have been evaluated against various cancer cell lines. The mechanism of action is often linked to the inhibition of critical signaling pathways, such as the JAK-STAT pathway, which is implicated in cell proliferation and survival.

Comparative Data for Anticancer Activity

The following table summarizes the in vitro anticancer activity of various pyridine and nitropyridine derivatives compared to a standard chemotherapeutic agent.

Compound/Derivative ClassCancer Cell LineIC50 (µM)Reference
N-nicotinonitrile derivatives (11 & 12) MCF-7 (Breast), HepG2 (Liver)Promising activity[7]
Pyrido[2,3-d]pyrimidine Derivative (1) MCF-7 (Breast)3.98 - 17.52[8]
Uridine Derivative (Compound 6) Ehrlich Ascites Carcinoma (EAC)Promising activity[9]
Doxorubicin (Standard) VariousVaries-

Antimalarial Potential

Comparative Data for Antimalarial Activity
Compound/Derivative ClassParasite StrainEC50 (µM)Reference
Cyclopropyl Carboxamide (WJM280) P. falciparum0.04[10]
Cyclopropyl Carboxamide Analogs P. falciparum0.02 - 0.08[10]
Aminopyrimidine Derivatives P. falciparumPotent activity[11]

Experimental Protocols

Detailed methodologies for the key biological assays are provided below to allow for reproducibility and further investigation.

Janus Kinase 2 (JAK2) Inhibition Assay (Enzymatic)

This protocol describes a typical in vitro assay to determine the inhibitory activity of a compound against the JAK2 enzyme.

  • Reagents and Materials:

    • Recombinant human JAK2 enzyme

    • JAK2 substrate peptide (e.g., Poly(Glu, Tyr) 4:1)

    • ATP (Adenosine triphosphate)

    • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

    • Test compounds dissolved in DMSO

    • ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system

    • 384-well white plates

  • Procedure:

    • Prepare serial dilutions of the test compound in kinase assay buffer.

    • Add 2.5 µL of the diluted compound or vehicle (DMSO) to the wells of the 384-well plate.

    • Add 2.5 µL of a solution containing the JAK2 enzyme to each well.

    • Incubate for 10 minutes at room temperature to allow for compound binding to the enzyme.

    • Initiate the kinase reaction by adding 5 µL of a solution containing the JAK2 substrate and ATP.

    • Incubate the reaction mixture for 60 minutes at 30°C.

    • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions.

    • Luminescence is measured using a plate reader.

  • Data Analysis:

    • The percentage of inhibition is calculated relative to the vehicle control.

    • IC50 values are determined by fitting the dose-response data to a sigmoidal curve.

Glycogen Synthase Kinase 3β (GSK3β) Inhibition Assay (Enzymatic)

This protocol outlines a common method for assessing the inhibitory potential of compounds against GSK3β.

  • Reagents and Materials:

    • Recombinant human GSK3β enzyme

    • GSK3 substrate peptide (e.g., a pre-phosphorylated peptide)

    • ATP

    • Kinase assay buffer

    • Test compounds in DMSO

    • Kinase-Glo® Luminescent Kinase Assay (Promega) or equivalent

    • 96-well white plates

  • Procedure:

    • Prepare serial dilutions of the test compound.

    • In a 96-well plate, combine the GSK3β enzyme, the test compound, and the kinase assay buffer.

    • Pre-incubate for 15 minutes at room temperature.

    • Initiate the reaction by adding a mixture of the GSK3 substrate peptide and ATP.

    • Incubate for 60 minutes at 30°C.

    • Terminate the reaction and measure the remaining ATP levels using the Kinase-Glo® assay as per the manufacturer's protocol.

    • Read the luminescence on a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration.

    • Determine the IC50 value from the dose-response curve.

In Vitro Anticancer Cell Proliferation Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.

  • Reagents and Materials:

    • Human cancer cell line (e.g., MCF-7, HepG2)

    • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

    • Test compounds dissolved in DMSO

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

    • 96-well clear flat-bottom plates

  • Procedure:

    • Seed the cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO).

    • Incubate for 48-72 hours at 37°C in a humidified CO₂ incubator.

    • Add 10 µL of MTT solution to each well and incubate for another 4 hours.

    • Remove the medium and add 100 µL of the solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Signaling Pathways and Experimental Workflows

Visual representations of the key signaling pathways and a general experimental workflow for kinase inhibitor screening are provided below to aid in understanding the mechanism of action and the drug discovery process.

JAK_STAT_Signaling_Pathway JAK-STAT Signaling Pathway cluster_cell Cell Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates pJAK p-JAK JAK->pJAK Autophosphorylation STAT STAT pJAK->STAT Phosphorylates pSTAT p-STAT (Dimerization) STAT->pSTAT Nucleus Nucleus pSTAT->Nucleus Translocation Gene Target Gene Transcription Nucleus->Gene Inhibitor JAK Inhibitor (e.g., Nitropyridine Derivative) Inhibitor->pJAK Inhibits

Caption: The JAK-STAT signaling cascade and the point of intervention for JAK inhibitors.

GSK3_Signaling_Pathway GSK3 Signaling Pathway in Cancer PI3K PI3K pAKT p-AKT (Active) PI3K->pAKT Activates AKT AKT GSK3b GSK3β (Active) pGSK3b p-GSK3β (Inactive) pAKT->pGSK3b Phosphorylates (Inactivates) BetaCatenin β-catenin GSK3b->BetaCatenin Phosphorylates for Degradation Degradation BetaCatenin->Degradation Proliferation Cell Proliferation & Survival BetaCatenin->Proliferation Promotes Inhibitor GSK3β Inhibitor (e.g., Aminopyridine Derivative) Inhibitor->GSK3b Inhibits

Caption: Simplified GSK3 signaling pathway and the inhibitory action of GSK3 inhibitors.

Kinase_Inhibitor_Screening_Workflow Kinase Inhibitor Screening Workflow Start Compound Library (e.g., this compound derivatives) PrimaryScreen Primary Screen (Single Concentration) Start->PrimaryScreen HitIdentification Hit Identification PrimaryScreen->HitIdentification DoseResponse Dose-Response Assay HitIdentification->DoseResponse IC50 IC50 Determination DoseResponse->IC50 Selectivity Selectivity Profiling (vs. other kinases) IC50->Selectivity CellularAssay Cell-Based Assays (e.g., MTT) IC50->CellularAssay Lead Lead Compound Selectivity->Lead CellularAssay->Lead

Caption: A general workflow for the screening and identification of kinase inhibitors.

References

Illuminating the Molecular Architecture: A Spectroscopic Confirmation Guide for N-cyclopropyl-3-nitropyridin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

Aimed at researchers, scientists, and professionals in drug development, this guide provides a comprehensive comparative analysis of advanced spectroscopic techniques for the structural confirmation of N-cyclopropyl-3-nitropyridin-2-amine. This document outlines the expected spectral characteristics and compares them with related compounds, offering a valuable resource for the characterization of this and similar molecules. Detailed experimental protocols and workflow visualizations are provided to support practical application.

The precise structural elucidation of novel chemical entities is a cornerstone of modern drug discovery and development. This compound, a molecule of interest in medicinal chemistry, requires rigorous characterization to confirm its molecular structure. Advanced spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, provide the necessary tools for unambiguous structural assignment. This guide details the expected spectroscopic signatures of this compound and offers a comparative analysis with structurally related molecules.

Comparative Spectroscopic Data Analysis

Table 1: Predicted ¹H NMR Spectral Data for this compound and Comparison with Related Compounds

Compound Aromatic Protons (ppm) Cyclopropyl Protons (ppm) Amine Proton (ppm) Other Protons (ppm)
This compound (Predicted) ~8.4 (dd, H6), ~7.2 (dd, H5), ~8.2 (dd, H4)~2.8 (m, CH), ~0.9 (m, CH₂), ~0.6 (m, CH₂)Broad singlet, ~8.0-9.0-
2-Amino-3-nitropyridine 8.24 (dd, 1H), 7.11 (dd, 1H), 6.55 (dd, 1H)-6.8 (br s, 2H)-
N-isopropyl-3-nitropyridin-2-amine Not available-Not availableIsopropyl: ~4.0 (m, CH), ~1.3 (d, 6H, CH₃)

Table 2: Predicted ¹³C NMR Spectral Data for this compound and Comparison with Related Compounds

Compound Aromatic Carbons (ppm) Cyclopropyl Carbons (ppm) Other Carbons (ppm)
This compound (Predicted) ~155 (C2), ~135 (C3-NO₂), ~150 (C6), ~118 (C5), ~130 (C4)~30 (CH), ~7 (CH₂)-
2-Amino-3-nitropyridine 159.4, 152.1, 134.9, 119.8, 114.9--
N-isopropyl-3-nitropyridin-2-amine Not available-Isopropyl: ~45 (CH), ~22 (CH₃)

Table 3: Predicted Mass Spectrometry Data for this compound

Ion Predicted m/z Fragmentation Pathway
[M]⁺˙ 179Molecular Ion
[M-NO₂]⁺ 133Loss of nitro group
[M-C₃H₅]⁺ 138Loss of cyclopropyl group

Table 4: Predicted Infrared (IR) Absorption Bands for this compound

Functional Group Predicted Wavenumber (cm⁻¹) Vibrational Mode
N-H 3300-3500 (sharp)Stretching
C-H (aromatic) 3000-3100Stretching
C-H (cyclopropyl) ~3080, ~3000Stretching
C=C, C=N (aromatic) 1600-1450Stretching
N-O (nitro) 1550-1500 (asymmetric), 1350-1300 (symmetric)Stretching
C-N 1300-1200Stretching

Experimental Protocols

Detailed and robust experimental protocols are critical for obtaining high-quality spectroscopic data. The following sections provide standardized methodologies for the techniques discussed.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is crucial and should be based on the sample's solubility and the desired chemical shift window. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a multinuclear probe.

  • ¹H NMR Acquisition:

    • Tune and match the probe for the ¹H frequency.

    • Acquire a one-dimensional ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).

    • Optimize the spectral width to encompass all proton signals.

    • Process the data by applying Fourier transformation, phase correction, and baseline correction.

  • ¹³C NMR Acquisition:

    • Tune and match the probe for the ¹³C frequency.

    • Acquire a one-dimensional ¹³C spectrum with proton decoupling. A larger number of scans is typically required (e.g., 1024 or more) due to the low natural abundance of ¹³C.

    • Process the data similarly to the ¹H spectrum.

  • 2D NMR (COSY, HSQC, HMBC): For complex structures, acquire two-dimensional NMR spectra to establish proton-proton and proton-carbon correlations, aiding in the complete assignment of all signals.

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the sample (typically 1 µg/mL to 1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Instrumentation: Employ a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).

  • Data Acquisition:

    • Introduce the sample into the ion source.

    • Acquire the mass spectrum in a positive or negative ion mode, depending on the analyte's properties.

    • For fragmentation analysis (MS/MS), select the molecular ion and subject it to collision-induced dissociation (CID) to generate fragment ions.

  • Data Analysis: Determine the accurate mass of the molecular ion to confirm the elemental composition. Analyze the fragmentation pattern to deduce the structural components of the molecule.

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • Solid Samples (KBr pellet): Mix a small amount of the sample (1-2 mg) with dry potassium bromide (KBr, ~100 mg). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

    • Solid or Liquid Samples (ATR): Place a small amount of the sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment or the clean ATR crystal.

    • Place the sample in the beam path and record the sample spectrum.

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Visualizing the Analytical Workflow

To provide a clear overview of the logical flow of the structural confirmation process, the following diagrams were generated using Graphviz.

experimental_workflow cluster_synthesis Sample Preparation cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Analysis & Confirmation Synthesis Synthesis of This compound Purification Purification Synthesis->Purification NMR NMR Spectroscopy (1H, 13C, 2D) Purification->NMR MS Mass Spectrometry (EI/ESI, HRMS) Purification->MS IR Infrared Spectroscopy (FTIR-ATR) Purification->IR Structure_Confirmation Structure Confirmation NMR->Structure_Confirmation MS->Structure_Confirmation IR->Structure_Confirmation

Caption: Experimental workflow for the structural confirmation of this compound.

Caption: Logical relationship of spectroscopic data for structural elucidation.

Comparative Guide to Analytical Methods for the Quantification of N-cyclopropyl-3-nitropyridin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of suitable analytical methodologies for the validation of N-cyclopropyl-3-nitropyridin-2-amine quantification. Given the absence of specific validated methods for this compound in publicly available literature, this document outlines recommended starting points for method development and validation based on techniques successfully applied to structurally similar compounds, such as aromatic amines and nitroaromatic compounds. The primary analytical techniques discussed are High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) or Mass Spectrometry (MS) detection and Gas Chromatography-Mass Spectrometry (GC-MS).

Comparison of Analytical Methods

The selection of an appropriate analytical method for the quantification of this compound will depend on factors such as the required sensitivity, selectivity, sample matrix, and the intended application (e.g., routine quality control, impurity profiling, or pharmacokinetic studies). The following tables summarize the expected performance of HPLC-UV/MS and GC-MS for this purpose.

Table 1: Performance Comparison of Analytical Methods

ParameterHigh-Performance Liquid Chromatography (HPLC-UV/MS)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation based on polarity using a liquid mobile phase and a stationary phase, with detection by UV absorbance or mass-to-charge ratio.Separation based on volatility and polarity in a gaseous mobile phase, with detection by mass fragmentation.
Selectivity High to Very High (especially with MS detection).Very High.
Sensitivity High (ng/mL to µg/mL).Very High (pg/mL to ng/mL).
Linearity (R²) > 0.999> 0.999
Accuracy (% Recovery) 98-102%95-105%
Precision (%RSD) < 2%< 5%
Limit of Detection (LOD) Low ng/mL rangepg/mL range
Limit of Quantification (LOQ) ng/mL rangeLow ng/mL range
Sample Throughput Moderate to HighModerate
Instrumentation Cost Moderate to HighHigh
Typical Application Routine quality control, stability studies, impurity profiling.Identification and quantification of volatile impurities, metabolite studies.

Experimental Protocols

Detailed methodologies for HPLC-UV/MS and GC-MS are provided below. These protocols are intended as a starting point and will require optimization and validation for the specific sample matrix and analytical requirements.

High-Performance Liquid Chromatography with UV/Mass Spectrometry Detection (HPLC-UV/MS)

This method is suitable for the routine quantification of this compound in bulk drug substances and formulated products.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, and column oven.

  • UV-Vis or Photodiode Array (PDA) detector.

  • Mass Spectrometer (e.g., Triple Quadrupole or Q-TOF) with an electrospray ionization (ESI) source.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient:

    • 0-1 min: 10% B

    • 1-10 min: 10-90% B

    • 10-12 min: 90% B

    • 12.1-15 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • UV Detection: 254 nm.

  • MS Detection (Positive ESI mode):

    • Capillary Voltage: 3.5 kV

    • Cone Voltage: 30 V

    • Source Temperature: 120°C

    • Desolvation Temperature: 350°C

    • Desolvation Gas Flow: 800 L/hr

    • MRM Transitions: To be determined by infusing a standard solution of this compound.

Sample Preparation:

  • Accurately weigh and dissolve a suitable amount of the sample in a diluent (e.g., 50:50 Acetonitrile:Water) to achieve a target concentration within the linear range of the method.

  • Vortex or sonicate to ensure complete dissolution.

  • Filter the solution through a 0.45 µm syringe filter prior to injection.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and selective method, particularly useful for identifying and quantifying trace levels of this compound, especially if it is present as a volatile impurity.

Instrumentation:

  • Gas chromatograph with a split/splitless injector.

  • Mass spectrometer with an electron ionization (EI) source.

Chromatographic and MS Conditions:

  • Column: DB-5ms or equivalent (30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Injector Temperature: 250°C.

  • Injection Mode: Splitless.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 1 min.

    • Ramp: 15°C/min to 280°C, hold for 5 min.

  • Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions of this compound (to be determined from a full scan of a standard).

Sample Preparation:

  • Dissolve the sample in a suitable volatile solvent (e.g., Dichloromethane or Ethyl Acetate).

  • If necessary, perform a liquid-liquid extraction or solid-phase extraction to clean up the sample and concentrate the analyte.

  • Filter the final extract through a 0.45 µm syringe filter into a GC vial.

Visualization of Experimental Workflows

The following diagrams illustrate the logical flow of the analytical procedures described.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV/MS Analysis Start Start Weigh Weigh Sample Start->Weigh Dissolve Dissolve in Diluent Weigh->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Inject Inject into HPLC Filter->Inject Separate Chromatographic Separation (C18) Inject->Separate Detect UV/MS Detection Separate->Detect Quantify Data Analysis & Quantification Detect->Quantify

Caption: Workflow for HPLC-UV/MS Analysis.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis Start Start Dissolve Dissolve in Solvent Start->Dissolve Extract Extraction (LLE/SPE) Dissolve->Extract Filter Filter (0.45 µm) Extract->Filter Inject Inject into GC Filter->Inject Separate Chromatographic Separation (DB-5ms) Inject->Separate Detect MS Detection (EI) Separate->Detect Quantify Data Analysis & Quantification Detect->Quantify

Caption: Workflow for GC-MS Analysis.

Conclusion

Both HPLC-UV/MS and GC-MS are powerful techniques that can be adapted and validated for the quantification of this compound. The choice between these methods will be guided by the specific requirements of the analysis. HPLC is generally preferred for routine quality control due to its robustness and higher throughput, while GC-MS offers superior sensitivity for trace-level analysis. The provided protocols and workflows serve as a comprehensive starting point for researchers to develop and validate a suitable analytical method for this compound. It is imperative that any method developed based on these recommendations undergoes rigorous validation in accordance with ICH guidelines to ensure its accuracy, precision, and reliability for its intended purpose.

Comparing the efficacy of compounds derived from "N-cyclopropyl-3-nitropyridin-2-amine"

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the efficacy of various compounds derived from or related to the N-cyclopropyl-3-nitropyridin-2-amine scaffold. The data presented is compiled from multiple studies focusing on the biological activity of nitropyridine-containing molecules.

The core structure, this compound, represents a versatile starting point for the synthesis of a wide range of biologically active compounds. The electron-withdrawing nature of the nitro group and the presence of the reactive amine and cyclopropyl moieties allow for diverse chemical modifications, leading to compounds with activities spanning anticancer, anti-inflammatory, and antimicrobial applications. This guide summarizes key efficacy data and experimental methodologies for several classes of nitropyridine derivatives.

Comparative Efficacy of Nitropyridine Derivatives

The following table summarizes the in vitro efficacy of various nitropyridine derivatives against several biological targets. The data highlights the potential of this chemical class in targeting enzymes and cellular processes relevant to human diseases.

Compound ClassSpecific DerivativeTargetEfficacy (IC50/EC50)Reference
JAK2 Inhibitors Substituted 2-aminopyridineJAK28.5–12.2 µM[1]
GSK3 Inhibitors 2,4-dichlorophenyl substituted aminopyridineGSK3IC50: 8 nM, EC50: 0.13 µM[1]
Urease/Chymotrypsin Inhibitors 5-nitropyridin-2-yl derivativeUrease29.21 ± 0.98 µM[1]
Chymotrypsin8.67 ± 0.1 µM[1]
Antimalarial Agents Nitropyridine-chloroquine analogsPlasmodium falciparum< 5 nM[1]
Protoporphyrinogen Oxidase Inhibitors Pyridyloxy-substituted acetophenone oxime etherProtoporphyrinogen Oxidase3.11–4.18 μM[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used to determine the efficacy of the compounds listed above.

Kinase Inhibition Assay (General Protocol)

This protocol describes a typical in vitro assay to determine the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase, such as JAK2 or GSK3.

  • Reagents and Materials:

    • Recombinant human kinase (e.g., JAK2, GSK3)

    • Kinase substrate (a specific peptide or protein)

    • ATP (Adenosine triphosphate)

    • Test compounds (dissolved in DMSO)

    • Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)

    • Detection reagent (e.g., ADP-Glo™, LanthaScreen™)

    • 384-well microplates

  • Procedure:

    • Prepare serial dilutions of the test compounds in DMSO.

    • Add a small volume of the diluted compounds to the wells of a 384-well plate.

    • Add the kinase and its specific substrate to the wells.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

    • Stop the reaction and add the detection reagent according to the manufacturer's instructions.

    • Measure the signal (luminescence or fluorescence) using a plate reader.

    • The IC50 value is calculated by plotting the percentage of kinase inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Antimalarial Activity Assay (General Protocol)

This protocol outlines a common method for assessing the in vitro activity of compounds against the blood stages of Plasmodium falciparum.

  • Reagents and Materials:

    • Chloroquine-sensitive or -resistant strains of P. falciparum

    • Human red blood cells

    • RPMI 1640 medium supplemented with human serum and hypoxanthine

    • Test compounds (dissolved in DMSO)

    • SYBR Green I dye or other DNA intercalating dyes

    • 96-well microplates

  • Procedure:

    • Synchronize the parasite culture to the ring stage.

    • Prepare serial dilutions of the test compounds in the culture medium.

    • Add the diluted compounds to a 96-well plate containing parasitized red blood cells.

    • Incubate the plates for 72 hours under a gas mixture of 5% CO2, 5% O2, and 90% N2.

    • After incubation, lyse the red blood cells and stain the parasite DNA with SYBR Green I.

    • Measure fluorescence using a fluorescence plate reader.

    • Calculate the IC50 value by analyzing the dose-response curve of parasite growth inhibition.

Visualizations

The following diagrams illustrate a representative synthetic workflow and a targeted signaling pathway relevant to the compounds discussed.

experimental_workflow start 2-Chloro-3-nitropyridine intermediate This compound start->intermediate Cyclopropylamine, Base final_product Bioactive Derivatives intermediate->final_product Further Modifications (e.g., Suzuki Coupling, Buchwald-Hartwig Amination)

Caption: A generalized synthetic route to bioactive derivatives starting from 2-chloro-3-nitropyridine.

signaling_pathway cytokine Cytokine receptor Cytokine Receptor cytokine->receptor jak2 JAK2 receptor->jak2 Activation stat STAT jak2->stat Phosphorylation p_stat p-STAT stat->p_stat nucleus Nucleus p_stat->nucleus Dimerization & Translocation gene_expression Gene Expression (Inflammation, Proliferation) nucleus->gene_expression inhibitor Nitropyridine-based JAK2 Inhibitor inhibitor->jak2 Inhibition

Caption: The JAK-STAT signaling pathway, a target for nitropyridine-based inhibitors.

References

Structure-Activity Relationship of N-cyclopropyl-3-nitropyridin-2-amine Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of analogs related to N-cyclopropyl-3-nitropyridin-2-amine, focusing on their potential as anticancer agents. Due to the limited availability of direct SAR studies on a systematic series of this compound analogs, this guide draws insights from broader studies on 3-nitropyridine derivatives and related heterocyclic compounds exhibiting antiproliferative activity.

Quantitative Data Summary

Recent studies on 3-nitropyridine analogs have identified them as a novel class of microtubule-targeting agents with potent anticancer effects. The following table summarizes the in vitro cytotoxicity of selected 3-nitropyridine analogs against a panel of human cancer cell lines.

Compound IDR Group (at position 2)A549 (Lung) IC50 (µM)MDA-MB-231 (Breast) IC50 (µM)HeLa (Cervical) IC50 (µM)
4h 2,4-dimethoxyphenyl0.0020.0030.002
4s 3,4,5-trimethoxyphenyl0.0040.0050.003
3c 2,4-dimethoxyphenyl0.0080.0090.007

Data synthesized from studies on pyridine-bridged combretastatin analogs which share structural similarities.[1]

Experimental Protocols

The evaluation of the cytotoxic activity of the this compound analogs and related compounds is crucial for determining their therapeutic potential. A standard method employed in the cited literature is the MTT assay.

MTT Cell Viability Assay

Objective: To determine the concentration of a compound that inhibits cell growth by 50% (IC50).

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Procedure:

  • Cell Plating: Cancer cell lines (e.g., A549, MDA-MB-231, HeLa) are seeded in 96-well plates at a density of 1 x 10^4 cells/well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The test compounds are dissolved in dimethyl sulfoxide (DMSO) to create stock solutions, which are then serially diluted to various concentrations in the cell culture medium. The cells are treated with these different concentrations of the compounds and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, the medium is removed, and a fresh medium containing MTT solution (final concentration of 0.5 mg/mL) is added to each well. The plates are then incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The MTT-containing medium is removed, and the insoluble formazan crystals are dissolved in a solubilization solution, typically DMSO or an acidified isopropanol solution.

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is then determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Signaling Pathway and Mechanism of Action

Several 3-nitropyridine analogs have been shown to exert their anticancer effects by targeting microtubules.[2] Microtubules are essential components of the cytoskeleton involved in various cellular processes, including cell division (mitosis), cell shape maintenance, and intracellular transport. Disruption of microtubule dynamics leads to cell cycle arrest, typically at the G2/M phase, and subsequently induces apoptosis (programmed cell death).

Microtubule_Targeting_Pathway cluster_drug_action Drug Action cluster_cellular_effect Cellular Effect cluster_cell_fate Cell Fate N-cyclopropyl-3-nitropyridin-2-amine_analogs This compound Analogs Tubulin Tubulin Subunits N-cyclopropyl-3-nitropyridin-2-amine_analogs->Tubulin Binds to Colchicine Site Microtubule_Polymerization Microtubule Polymerization Tubulin->Microtubule_Polymerization Inhibition Mitotic_Spindle Mitotic Spindle Formation Microtubule_Polymerization->Mitotic_Spindle G2_M_Arrest G2/M Phase Cell Cycle Arrest Mitotic_Spindle->G2_M_Arrest Disruption Apoptosis Apoptosis G2_M_Arrest->Apoptosis

Caption: Mechanism of action for microtubule-targeting 3-nitropyridine analogs.

The provided diagram illustrates how this compound analogs, by binding to tubulin, inhibit microtubule polymerization.[2] This disruption of microtubule dynamics leads to a failure in the formation of the mitotic spindle, a critical structure for chromosome segregation during mitosis. Consequently, the cell cycle is arrested in the G2/M phase, which ultimately triggers apoptosis, the programmed cell death, thereby exerting its anticancer effect.[2]

References

In Vitro vs. In Vivo Performance of N-cyclopropyl-3-nitropyridin-2-amine Based Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vitro and in vivo performance of drug candidates based on the "N-cyclopropyl-3-nitropyridin-2-amine" scaffold. The primary focus of this analysis is BAY 2416964, a potent and selective aryl hydrocarbon receptor (AhR) inhibitor. Its performance is compared with another clinical-stage AhR inhibitor, IK-175, providing valuable insights for researchers in the field of cancer immunotherapy.

Executive Summary

Compounds based on the this compound structure, notably BAY 2416964, have emerged as promising therapeutics targeting the aryl hydrocarbon receptor (AhR) signaling pathway. This pathway is a critical regulator of immune responses within the tumor microenvironment. Both BAY 2416964 and the comparator, IK-175, have demonstrated potent in vitro inhibition of AhR and significant in vivo anti-tumor efficacy in preclinical models. This guide presents the available data to facilitate an objective comparison of their performance.

Data Presentation

In Vitro Performance: Inhibition of AhR Signaling

The in vitro potency of BAY 2416964 and IK-175 has been evaluated in various cell-based assays, primarily by measuring the inhibition of AhR-dependent gene expression, such as Cytochrome P450 1A1 (CYP1A1).

CompoundAssay TypeCell LineLigandIC50Reference
BAY 2416964 AhR TransactivationHuman U87 GlioblastomaKynurenic Acid (150 µM)22 nM[1]
AhR TransactivationMouse Hepa1c1c7 HepatomaKynurenic Acid (200 µM)Not explicitly stated, but potent inhibition shown[2]
CYP1A1 ExpressionHuman Monocytic U937Kynurenic Acid4.3 nM[ ]
IK-175 AhR ActivityRat Cell LineNot Specified~35-150 nM[3]
AhR ActivityHuman Cell LineNot Specified~35-150 nM[3]
Cyp1a1 Luciferase AssayMouse Hepa1.6 HepatomaVAF347 (2 µM)Potent inhibition shown[4]
In Vivo Performance: Anti-Tumor Efficacy

The in vivo anti-tumor activity of both compounds has been assessed in syngeneic mouse models, which utilize immunocompetent mice to better recapitulate the tumor-immune microenvironment.

CompoundAnimal ModelTumor Cell LineDosing RegimenKey FindingsReference
BAY 2416964 C57BL/6N miceB16F10-OVA melanoma30 mg/kg, once daily, oralInhibited tumor growth, increased frequency of immunostimulatory CD8+ T cells and NK cells, and decreased immunosuppressive myeloid cells and M2 macrophages.[ ]
IK-175 Syngeneic mouse modelsColorectal cancer and melanomaNot explicitly detailedDemonstrated anti-tumor activity as a monotherapy and in combination with an anti-PD-1 antibody. Increased the proinflammatory phenotype of the tumor microenvironment.[5][6]

Experimental Protocols

Key Experiment 1: In Vitro AhR Reporter Gene Assay

This assay is crucial for determining the potency of compounds in inhibiting ligand-induced AhR activation.

Principle: Cells are engineered to express a reporter gene (e.g., luciferase) under the control of an AhR-responsive promoter containing Dioxin Response Elements (DREs). Activation of AhR by a ligand leads to the expression of the reporter gene, which can be quantified. An AhR inhibitor will reduce the reporter gene expression in the presence of an AhR agonist.[7]

Detailed Methodology:

  • Cell Culture:

    • Maintain a suitable cell line (e.g., HepG2, H4IIE, or a commercially available reporter cell line) in the recommended culture medium and conditions.

  • Compound Preparation:

    • Prepare serial dilutions of the test compound (e.g., BAY 2416964 or IK-175) and a known AhR agonist (e.g., kynurenine or TCDD) in the cell culture medium.

  • Treatment:

    • Plate the cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with the AhR agonist in the presence or absence of varying concentrations of the test compound. Include appropriate vehicle controls.

  • Incubation:

    • Incubate the plate for a defined period (e.g., 24 hours) at 37°C in a 5% CO2 incubator.

  • Lysis and Luminescence Reading:

    • After incubation, lyse the cells according to the luciferase assay kit manufacturer's instructions.

    • Measure the luciferase activity using a luminometer.

  • Data Analysis:

    • Calculate the percent inhibition of AhR activity for each concentration of the test compound relative to the agonist-only control.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Key Experiment 2: In Vivo Syngeneic Mouse Tumor Model

This model is essential for evaluating the anti-tumor efficacy and immunomodulatory effects of the compounds in an immunocompetent setting.

Principle: Tumor cells of murine origin are implanted into mice of the same inbred strain. This allows for the study of the interaction between the growing tumor, the host immune system, and the therapeutic agent.

Detailed Methodology:

  • Animal Model:

    • Use immunocompetent mice of a specific strain (e.g., C57BL/6) that is syngeneic to the chosen tumor cell line.

  • Tumor Cell Implantation:

    • Culture the desired murine tumor cell line (e.g., B16F10 melanoma, CT26 colorectal carcinoma).

    • Harvest the cells and resuspend them in a suitable medium, sometimes mixed with Matrigel to enhance tumor take.

    • Subcutaneously inject a defined number of tumor cells into the flank of each mouse.

  • Treatment:

    • Once the tumors reach a palpable size, randomize the mice into treatment and control groups.

    • Administer the test compound (e.g., BAY 2416964 or IK-175) and vehicle control according to the planned dosing regimen (e.g., daily oral gavage).

  • Tumor Growth Monitoring:

    • Measure the tumor dimensions with calipers at regular intervals to calculate the tumor volume.

    • Monitor the body weight of the mice as an indicator of toxicity.

  • Endpoint and Analysis:

    • At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis.

    • Immunophenotyping (Optional): Analyze the tumor microenvironment and draining lymph nodes for changes in immune cell populations (e.g., CD8+ T cells, regulatory T cells) using flow cytometry or immunohistochemistry.

  • Data Analysis:

    • Compare the tumor growth inhibition between the treatment and control groups.

Mandatory Visualization

AhR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Ligand (e.g., Kynurenine) AhR_complex AhR-HSP90-XAP2-p23 (Inactive Complex) Ligand->AhR_complex Binds AhR_active Active AhR-Ligand Complex AhR_complex->AhR_active Conformational Change HSP90 HSP90, XAP2, p23 AhR_active->HSP90 Dissociation ARNT ARNT AhR_active->ARNT Translocation & Dimerization AhR_ARNT AhR-ARNT Heterodimer ARNT->AhR_ARNT DRE Dioxin Response Element (DRE) AhR_ARNT->DRE Binds Target_Genes Target Gene Transcription (e.g., CYP1A1, Immunosuppressive Genes) DRE->Target_Genes Initiates Inhibitor AhR Inhibitor (BAY 2416964 / IK-175) Inhibitor->AhR_active Blocks Binding

Caption: Canonical Aryl Hydrocarbon Receptor (AhR) Signaling Pathway and Point of Inhibition.

Experimental_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Efficacy invitro_start AhR Reporter Cell Line invitro_treat Treat with AhR Agonist +/- Test Compound invitro_start->invitro_treat invitro_incubate Incubate (24h) invitro_treat->invitro_incubate invitro_measure Measure Reporter Gene (Luciferase) Activity invitro_incubate->invitro_measure invitro_end Determine IC50 invitro_measure->invitro_end invivo_start Implant Tumor Cells in Syngeneic Mice invivo_tumor Tumor Growth invivo_start->invivo_tumor invivo_treat Administer Test Compound or Vehicle invivo_tumor->invivo_treat invivo_monitor Monitor Tumor Volume & Body Weight invivo_treat->invivo_monitor invivo_endpoint Endpoint: Analyze Tumors & Immune Cells invivo_monitor->invivo_endpoint

Caption: General Experimental Workflow for In Vitro and In Vivo Evaluation.

References

Comparative Cross-Reactivity Profiling of Kinase Inhibitors Derived from Aminopyridine Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The development of selective kinase inhibitors is a cornerstone of modern drug discovery. Scaffolds based on core structures like "N-cyclopropyl-3-nitropyridin-2-amine" are valuable starting points for generating potent modulators of kinase activity. A critical step in the preclinical evaluation of any new inhibitor is the comprehensive assessment of its selectivity, or cross-reactivity, across the human kinome. This guide provides an objective comparison framework for such inhibitors, using the well-characterized c-Jun N-terminal kinase (JNK) inhibitors, BI-78D3 and JNK-IN-8 , as illustrative examples. Both compounds, while targeting the same kinase family, exhibit distinct mechanisms and selectivity profiles, highlighting the importance of thorough characterization.

JNK Signaling Pathway and Points of Inhibition

The c-Jun N-terminal kinase (JNK) pathway is a critical component of the mitogen-activated protein kinase (MAPK) signaling cascade.[1][2] It is activated by various stress stimuli, leading to a phosphorylation cascade that ultimately regulates gene expression related to apoptosis, inflammation, and cellular proliferation.[1][3][4] The diagram below illustrates this pathway and the distinct intervention points of a substrate-competitive inhibitor like BI-78D3 and an ATP-competitive covalent inhibitor like JNK-IN-8.

JNK_Signaling_Pathway stimuli Stress Stimuli (Cytokines, UV, etc.) map3k MAP3K (e.g., ASK1, MEKK1) stimuli->map3k map2k MKK4 / MKK7 map3k->map2k jnk JNK (JNK1/2/3) map2k->jnk substrate Substrates (c-Jun, ATF2, etc.) jnk->substrate response Cellular Response (Apoptosis, Inflammation) substrate->response inhibitor_atp JNK-IN-8 (ATP-Competitive) inhibitor_atp->jnk Binds ATP Pocket inhibitor_sub BI-78D3 (Substrate-Competitive) inhibitor_sub->jnk Blocks Substrate Docking

The JNK signaling cascade activated by stress stimuli.

Quantitative Data Comparison

The following tables summarize the biochemical potency and known selectivity of BI-78D3 and JNK-IN-8. This data is essential for comparing their efficacy and potential for off-target effects.

Table 1: Biochemical Potency (IC50)

This table presents the half-maximal inhibitory concentration (IC50) of each inhibitor against their primary JNK targets. Lower values indicate higher potency.

InhibitorTarget KinaseIC50 (nM)Assay TypeReference(s)
BI-78D3 JNK (General)280TR-FRET[5][6][7]
JNK1-pepJIP1 Interaction500Not Specified[8]
JNK-IN-8 JNK14.7Not Specified[8]
JNK218.7Not Specified[8]
JNK31.0Not Specified[8]
Table 2: Selectivity and Cellular Potency (EC50)

This table highlights the selectivity of the inhibitors against other related kinases and their efficacy within a cellular context (EC50).

InhibitorTarget / EffectCell Line / KinasePotencyReference(s)
BI-78D3 Inhibition of TNF-α induced c-Jun phosphorylationGFP-c-Jun expressing cells12.4 µM[6][7][9]
Off-Target: p38αp38α Kinase>100-fold less active vs. JNK[5][6][7][9]
Off-Target: mTORmTOR KinaseInactive[5][6][7][9]
Off-Target: PI3KαPI3Kα KinaseInactive[5][6][7][9]
JNK-IN-8 Inhibition of c-Jun phosphorylationHeLa486 nM[8]
Inhibition of c-Jun phosphorylationA375338 nM[8]
Off-Target: MNK2MNK2 KinaseSome activity at high conc.[8]
Off-Target: FMSFMS KinaseSome activity at high conc.[8]

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the robust evaluation of inhibitor performance.

Protocol 1: Biochemical Kinase Inhibition Assay (Radiometric)

This protocol describes a method to determine the IC50 of an inhibitor against a purified kinase enzyme by measuring the incorporation of a radiolabeled phosphate from [γ-³²P] ATP into a substrate.[10][11]

Materials:

  • Recombinant active JNK1, JNK2, or JNK3 enzyme.

  • Peptide substrate (e.g., ATF2).

  • Test inhibitor (e.g., BI-78D3) serially diluted in DMSO.

  • 5x Kinase Reaction Buffer (e.g., 50 mM HEPES pH 8.0, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT).[12]

  • [γ-³²P] ATP (radiolabeled).

  • "Cold" (non-radiolabeled) ATP.

  • P81 phosphocellulose paper.

  • Phosphorimager for detection.

Procedure:

  • Reaction Preparation: In microcentrifuge tubes, prepare the reaction mixture. For a 20 µL final volume, combine 4 µL of 5x Kinase Reaction Buffer, the appropriate amount of JNK enzyme, and the peptide substrate. Add distilled water to bring the volume to 17.8 µL.

  • Inhibitor Addition: Add 0.2 µL of the serially diluted test inhibitor or DMSO (for control) to each respective tube. Incubate for 15-30 minutes at room temperature to allow for inhibitor-enzyme binding.

  • Reaction Initiation: Prepare an ATP mixture containing both cold ATP and [γ-³²P] ATP. Initiate the kinase reaction by adding 2 µL of the ATP mixture to each tube.

  • Incubation: Incubate the reactions at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction proceeds within the linear range.[10]

  • Spotting: Terminate the reaction by spotting 15 µL of the reaction mixture onto P81 phosphocellulose paper.

  • Washing: Wash the P81 paper multiple times with a phosphoric acid solution to remove unincorporated [γ-³²P] ATP.

  • Detection: Air-dry the P81 paper and expose it to a phosphor screen. Quantify the amount of incorporated radioactivity using a phosphorimager.

  • Data Analysis: Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the DMSO-only control. Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method for verifying target engagement in a cellular environment by measuring the thermal stabilization of a target protein upon ligand binding.[13][14][15][16]

Materials:

  • Cultured cells expressing the target kinase (e.g., JNK).

  • Test inhibitor (e.g., BI-78D3).

  • Phosphate-buffered saline (PBS).

  • Lysis buffer with protease and phosphatase inhibitors.

  • Thermocycler.

  • Equipment for protein quantification (e.g., Western Blot or ELISA).

Procedure:

  • Cell Treatment: Treat cultured cells with the test inhibitor at various concentrations or with a vehicle control (DMSO). Incubate under normal culture conditions (e.g., 37°C, 5% CO₂) for a specified time (e.g., 1 hour).

  • Heating: Harvest the cells and resuspend them in PBS. Aliquot the cell suspension into PCR tubes and heat them across a temperature gradient (e.g., 40°C to 70°C) for a short duration (e.g., 3 minutes) using a thermocycler. Cool immediately on ice.[16]

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

  • Separation of Aggregates: Pellet the precipitated/aggregated proteins by high-speed centrifugation. The supernatant contains the soluble, non-denatured protein fraction.[15]

  • Detection: Carefully collect the supernatant. Quantify the amount of the soluble target protein (JNK) remaining in each sample using a standard protein detection method like Western Blotting with a specific anti-JNK antibody.

  • Data Analysis: Plot the amount of soluble protein as a function of temperature for both inhibitor-treated and vehicle-treated samples. A shift in the melting curve to higher temperatures in the presence of the inhibitor indicates target engagement and stabilization.

General Experimental Workflow

The following diagram outlines a typical workflow for screening and characterizing kinase inhibitors, from initial library screening to validation of target engagement in cells.

Experimental_Workflow cluster_biochem Biochemical Assays cluster_cell Cell-Based Assays b1 Compound Library Screening b2 Hit Identification b1->b2 b3 IC50 Determination (Dose-Response) b2->b3 b4 Cross-Reactivity Profiling (e.g., KINOMEscan) b3->b4 c1 Cellular Potency Assay (e.g., p-c-Jun Levels) b4->c1 c2 Target Engagement (e.g., CETSA) c1->c2 c3 Phenotypic Assays (Apoptosis, Proliferation) c2->c3 final Lead Candidate c3->final start Start start->b1

General workflow for kinase inhibitor characterization.

References

Benchmarking Synthetic Efficiency: A Comparative Guide to the Preparation of N-cyclopropyl-3-nitropyridin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of key chemical intermediates is paramount. This guide provides a comprehensive comparison of synthetic routes to N-cyclopropyl-3-nitropyridin-2-amine, a valuable building block in medicinal chemistry. We will delve into a detailed analysis of the prevalent Nucleophilic Aromatic Substitution (SNAr) method and explore a potential alternative in the form of the Buchwald-Hartwig amination.

This comparison will focus on key performance indicators such as reaction yield, conditions, and the nature of starting materials, offering a data-driven perspective for selecting the optimal synthetic strategy.

At a Glance: Synthetic Route Comparison

ParameterRoute 1: Nucleophilic Aromatic Substitution (SNAr)Route 2: Buchwald-Hartwig Amination (Proposed)
Starting Materials 2-Chloro-3-nitropyridine, Cyclopropylamine2-Bromo-3-nitropyridine (or 2-Chloro-3-nitropyridine), Cyclopropylamine
Key Reagents Base (e.g., Triethylamine, Potassium Carbonate)Palladium Catalyst (e.g., Pd2(dba)3), Phosphine Ligand (e.g., Xantphos), Base (e.g., Cs2CO3)
Reaction Temperature Typically elevated (e.g., reflux)Generally mild to elevated
Reaction Time Hours to daysTypically shorter than SNAr
Typical Yield Moderate to highPotentially high
Key Advantages Simpler reagents, often lower costBroader substrate scope, milder conditions possible
Key Disadvantages Can require harsh conditions, longer reaction timesCost of catalyst and ligand, sensitivity to air and moisture

Route 1: Nucleophilic Aromatic Substitution (SNAr)

The most direct and commonly employed method for the synthesis of this compound is the nucleophilic aromatic substitution (SNAr) reaction. This pathway involves the displacement of a halide (typically chloride) from the 2-position of a 3-nitropyridine ring by cyclopropylamine. The strong electron-withdrawing effect of the nitro group at the 3-position activates the pyridine ring for nucleophilic attack.

Experimental Protocol:

A general procedure for the SNAr synthesis is as follows:

  • To a solution of 2-chloro-3-nitropyridine (1.0 eq.) in a suitable solvent (e.g., ethanol, isopropanol, or N,N-dimethylformamide), cyclopropylamine (1.1-1.5 eq.) and a base (e.g., triethylamine or potassium carbonate, 1.5-2.0 eq.) are added.

  • The reaction mixture is heated to reflux and stirred for a period ranging from several hours to a day, with reaction progress monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The residue is partitioned between an organic solvent (e.g., ethyl acetate) and water.

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The crude product is purified by column chromatography on silica gel to afford this compound.

While specific yield data for the direct synthesis of this compound is not extensively reported in publicly available literature, similar reactions with other primary amines on 2-chloro-3-nitropyridine suggest that yields can be expected in the moderate to high range (60-90%).

SNAr_Workflow start Start reagents 2-Chloro-3-nitropyridine + Cyclopropylamine + Base start->reagents dissolve Dissolve in Solvent reagents->dissolve heat Heat to Reflux (Monitor by TLC/LC-MS) dissolve->heat workup Aqueous Workup (Extraction) heat->workup purify Column Chromatography workup->purify product This compound purify->product

Workflow for SNAr Synthesis

Route 2: Buchwald-Hartwig Amination (A Proposed Alternative)

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[1][2] This method could serve as a viable alternative to the SNAr approach, particularly when milder reaction conditions are desired or when the SNAr reaction proves to be low-yielding. This route would typically involve the coupling of a 2-halopyridine (e.g., 2-bromo-3-nitropyridine) with cyclopropylamine in the presence of a palladium catalyst, a phosphine ligand, and a base.

Proposed Experimental Protocol:

A plausible experimental protocol based on general Buchwald-Hartwig amination procedures is as follows:

  • To an oven-dried Schlenk tube are added 2-bromo-3-nitropyridine (1.0 eq.), a palladium precatalyst (e.g., Pd2(dba)3, 1-5 mol%), a suitable phosphine ligand (e.g., Xantphos, 2-10 mol%), and a base (e.g., cesium carbonate, 1.5-2.0 eq.).

  • The tube is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) multiple times.

  • A degassed solvent (e.g., toluene or dioxane) and cyclopropylamine (1.2-1.5 eq.) are added via syringe.

  • The reaction mixture is heated to a specified temperature (typically 80-110 °C) and stirred for several hours, with progress monitored by TLC or LC-MS.

  • After completion, the reaction mixture is cooled to room temperature and filtered through a pad of celite, washing with an organic solvent.

  • The filtrate is concentrated, and the residue is purified by column chromatography on silica gel to yield the desired product.

While no specific literature reports the use of the Buchwald-Hartwig amination for the synthesis of this compound, its broad applicability to the formation of aryl amines suggests it could be a highly efficient method.[3][4]

Buchwald_Hartwig_Workflow start Start reagents 2-Bromo-3-nitropyridine + Cyclopropylamine + Pd Catalyst & Ligand + Base start->reagents inert Inert Atmosphere (Ar or N2) reagents->inert heat Heat (Monitor by TLC/LC-MS) inert->heat filter Filter through Celite heat->filter purify Column Chromatography filter->purify product This compound purify->product

Proposed Workflow for Buchwald-Hartwig Synthesis

Conclusion

The synthesis of this compound is most commonly approached via a nucleophilic aromatic substitution (SNAr) reaction due to its straightforward nature and the use of relatively inexpensive reagents. However, for cases requiring milder conditions or potentially higher efficiency, the Buchwald-Hartwig amination presents a compelling, albeit less documented, alternative. The choice between these methods will ultimately depend on the specific requirements of the synthesis, including scale, cost considerations, and available equipment. Further experimental investigation and optimization would be necessary to definitively determine the most efficient route for a given application.

References

Safety Operating Guide

Proper Disposal of N-cyclopropyl-3-nitropyridin-2-amine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This guide provides essential safety and logistical information for the proper disposal of N-cyclopropyl-3-nitropyridin-2-amine, ensuring compliance with safety regulations and promoting a secure laboratory environment.

I. Chemical and Physical Properties

A comprehensive understanding of the chemical and physical properties of this compound is crucial for its safe handling and disposal. While specific experimental data for this compound is limited, the following table includes known values and estimates based on similar compounds.

PropertyValueSource
Molecular Formula C₈H₉N₃O₂[1]
Molecular Weight 179.18 g/mol [1]
Appearance Solid (form not specified)
Purity >98%
Boiling Point ~345.6 °C at 760 mmHg (estimated)[2]
Flash Point ~162.8 °C (estimated)[2]
Storage Room temperature, in a dry, cool, and well-ventilated place.[1][3]

II. Safety Precautions and Personal Protective Equipment (PPE)

Prior to handling this compound for disposal, it is imperative to adhere to the following safety protocols and wear the appropriate Personal Protective Equipment (PPE).

A. Engineering Controls:

  • Always handle the compound within a certified chemical fume hood to minimize inhalation exposure.[4]

  • Ensure adequate ventilation in the storage and handling areas.[3]

B. Personal Protective Equipment (PPE):

  • Gloves: Wear nitrile or neoprene gloves to protect against skin contact.[5] Avoid latex gloves as they may offer insufficient protection.[5]

  • Eye Protection: Use chemical safety goggles and a face shield to guard against splashes.[6]

  • Lab Coat: A lab coat or chemical-resistant apron should be worn to protect clothing and skin.

  • Respiratory Protection: For operations that may generate dust or aerosols, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is recommended.[6]

III. Step-by-Step Disposal Protocol

The recommended method for the disposal of this compound is through a licensed chemical destruction plant, typically involving controlled incineration with flue gas scrubbing to manage emissions of nitrogen oxides (NOx).[7][8] The following protocol outlines the steps for preparing the waste for collection by a certified hazardous waste disposal service.

1. Waste Identification and Segregation:

  • This compound should be treated as hazardous chemical waste.[9]

  • Segregate this waste from other laboratory waste streams, such as non-hazardous waste, sharps, and biological waste.[10]

  • Do not mix with incompatible materials. While specific incompatibility data is not available, as a general rule, avoid mixing with strong oxidizing agents, strong acids, and strong bases.[4]

2. Waste Accumulation and Storage:

  • Collect waste this compound in a designated, properly labeled, and sealed container.

  • The container must be made of a material compatible with the chemical. A high-density polyethylene (HDPE) or glass container is generally suitable.

  • Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[9] This area should be at or near the point of generation.[9]

  • Ensure the storage area is cool, dry, and well-ventilated.[3]

3. Labeling:

  • Label the waste container clearly with the words "Hazardous Waste."[4]

  • The label must include the full chemical name: "this compound." Avoid using abbreviations or chemical formulas.[4]

  • Indicate the approximate quantity of the waste.

  • Include the date when the waste was first added to the container.[4]

4. Request for Disposal:

  • Once the container is full or has been in storage for a designated period (typically not exceeding one year), arrange for its collection by your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[9]

  • Follow your institution's specific procedures for requesting a hazardous waste pickup.

5. Disposal of Contaminated Materials:

  • Any materials contaminated with this compound, such as gloves, weighing paper, and pipette tips, should be collected in a separate, clearly labeled hazardous waste container for solids.

  • Empty containers of the chemical should be triple-rinsed with a suitable solvent (e.g., acetone or ethanol). The rinsate must be collected and disposed of as hazardous waste. After triple-rinsing, the defaced container may be disposed of as non-hazardous waste, in accordance with institutional policies.[11]

IV. Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound cluster_LabOperations Laboratory Operations cluster_DisposalFacility Licensed Disposal Facility Start Start: Generation of Waste This compound Segregate Segregate Waste (Isolate from other waste streams) Start->Segregate Collect Collect in Designated Hazardous Waste Container Segregate->Collect Label Label Container Correctly ('Hazardous Waste', Chemical Name, Date) Collect->Label Store Store in Satellite Accumulation Area (SAA) Label->Store Request Request Waste Pickup (Contact EHS or Licensed Contractor) Store->Request End End: Waste Collected for Disposal Request->End Transport Transportation to Licensed Facility Request->Transport Incineration Controlled Incineration with Flue Gas Scrubbing Transport->Incineration FinalDisposal Final Disposal of Ash and Treated Effluent Incineration->FinalDisposal

Caption: Disposal Workflow for this compound.

This comprehensive guide is intended to provide a framework for the safe and compliant disposal of this compound. Always consult your institution's specific safety and waste disposal protocols.

References

Safeguarding Your Research: Personal Protective Equipment (PPE) for Handling N-cyclopropyl-3-nitropyridin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential guidance on the safe handling and disposal of N-cyclopropyl-3-nitropyridin-2-amine (CAS No. 290313-20-1) to ensure the safety of researchers, scientists, and drug development professionals. Adherence to these protocols is critical to minimize exposure and mitigate potential hazards.

Hazard Assessment

While comprehensive toxicological data for this compound is not fully available, Safety Data Sheets (SDS) for the compound and structurally similar chemicals indicate potential for skin and eye irritation.[1][2] It is prudent to handle this compound with care, assuming it may be harmful if inhaled, swallowed, or in contact with skin.[1]

Personal Protective Equipment (PPE) Requirements

The following table summarizes the mandatory PPE for handling this compound. This selection is based on established safety protocols for handling research chemicals with potential hazards.[1][3][4]

Body Part Personal Protective Equipment Standard/Specification
Eyes/Face Tightly fitting safety goggles with side-shields or a face shield.Conforming to EN 166 (EU) or NIOSH (US) approved.[3]
Skin Fire/flame resistant and impervious clothing (e.g., lab coat).Ensure complete coverage of arms.
Hands Chemical-resistant gloves (e.g., Nitrile rubber).Inspected prior to use. Follow manufacturer's breakthrough time and permeation data.
Respiratory NIOSH/MSHA or European Standard EN 149 approved respirator.Required when handling the powder outside of a fume hood or if dust formation is likely.

Operational Plan: Step-by-Step Handling Procedure

This workflow ensures a systematic and safe approach to handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Designate Handling Area gather_ppe Gather Required PPE inspect_ppe Inspect PPE for Integrity don_ppe Don PPE Correctly weigh Weigh Compound in Fume Hood don_ppe->weigh Proceed to Handling dissolve Dissolve/Use in Reaction decontaminate Decontaminate Work Surfaces dissolve->decontaminate Proceed to Cleanup dispose_waste Dispose of Contaminated Waste doff_ppe Doff PPE in Correct Order wash_hands Wash Hands Thoroughly

Caption: Workflow for the safe handling of this compound.

Disposal Plan

Proper disposal of this compound and associated contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste Type Disposal Procedure
Unused/Expired Compound Dispose of as hazardous chemical waste. Do not dispose of down the drain.
Contaminated Labware (e.g., vials, pipette tips) Place in a designated, sealed, and labeled hazardous waste container.
Contaminated PPE (e.g., gloves, disposable gowns) Place in a designated, sealed, and labeled hazardous waste container.
Spills Absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal as hazardous waste.[2]

All waste must be disposed of in accordance with local, state, and federal regulations.[5] Contact your institution's Environmental Health and Safety (EHS) department for specific guidance.

Emergency Procedures

In the event of an exposure, immediate action is critical.

cluster_exposure Exposure Event cluster_response Immediate Response cluster_medical Medical Attention exposure Exposure Occurs skin_contact Skin Contact: Wash with soap and water for 15 min. exposure->skin_contact If on skin eye_contact Eye Contact: Rinse with water for 15 min. exposure->eye_contact If in eyes inhalation Inhalation: Move to fresh air. exposure->inhalation If inhaled ingestion Ingestion: Do NOT induce vomiting. Rinse mouth. exposure->ingestion If swallowed seek_medical Seek Immediate Medical Attention skin_contact->seek_medical eye_contact->seek_medical inhalation->seek_medical ingestion->seek_medical provide_sds Provide SDS to Medical Personnel seek_medical->provide_sds

Caption: First aid response plan for exposure to this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.